(R)-L 888607
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
2-[(3S)-4-(4-chlorophenyl)sulfanyl-7-fluoro-2,3-dihydro-1H-pyrrolo[1,2-a]indol-3-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClFNO2S/c20-12-1-4-14(5-2-12)25-19-15-6-3-13(21)10-16(15)22-8-7-11(18(19)22)9-17(23)24/h1-6,10-11H,7-9H2,(H,23,24)/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSBAVONRPNJJOH-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C3=C(C=CC(=C3)F)C(=C2C1CC(=O)O)SC4=CC=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2C3=C(C=CC(=C3)F)C(=C2[C@@H]1CC(=O)O)SC4=CC=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClFNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
860033-06-3 | |
| Record name | L-888607 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0860033063 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-888607 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LMX71OP17X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
(R)-L 888607: A Potent and Selective CRTH2 Agonist - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-L 888607 is a potent, selective, and orally active synthetic agonist of the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as the prostaglandin D2 receptor 2 (DP2). This technical guide provides an in-depth overview of the mechanism of action of this compound, including its binding profile, signaling pathways, and detailed experimental protocols for its characterization. This information is intended to support researchers and professionals in the fields of immunology, pharmacology, and drug development in understanding and utilizing this valuable research tool.
Core Mechanism of Action: CRTH2 Agonism
This compound exerts its biological effects by selectively binding to and activating the CRTH2 receptor. CRTH2 is a G protein-coupled receptor (GPCR) that is preferentially expressed on type 2 innate lymphoid cells (ILC2s), T helper 2 (Th2) cells, eosinophils, and basophils. The natural ligand for CRTH2 is prostaglandin D2 (PGD2), a key mediator in type 2 inflammatory responses. By mimicking the action of PGD2, this compound serves as a powerful tool to investigate the physiological and pathological roles of CRTH2 activation.
Quantitative Data Summary
The following tables summarize the key quantitative pharmacological parameters of this compound.
Table 1: Binding Affinity of this compound for Human Prostanoid Receptors
| Receptor | Ki (nM) |
| CRTH2/DP2 | 4 |
| DP/DP1 | 211 |
| TP | 283 |
| EP2 | 8748 |
| EP3-III | 1260 |
| EP4 | 4634 |
| FP | 10018 |
| IP | 14434 |
Data from MedchemExpress.[1]
Table 2: Functional Potency of this compound
| Assay | Parameter | Value (nM) |
| CRTH2 Receptor Activation | EC50 | 0.4 |
Data from MedchemExpress.[1]
Signaling Pathways
Activation of the CRTH2 receptor by this compound initiates a cascade of intracellular signaling events characteristic of Gi/o-coupled GPCRs.
Upon agonist binding, the CRTH2 receptor catalyzes the exchange of GDP for GTP on the α-subunit of the associated heterotrimeric Gi/o protein. This leads to the dissociation of the Gαi/o-GTP subunit from the Gβγ dimer.
-
cAMP Inhibition: The activated Gαi/o subunit inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.
-
Calcium Mobilization: The freed Gβγ dimer activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺) into the cytoplasm, thereby increasing intracellular calcium concentration.
These signaling events culminate in various cellular responses, including chemotaxis, degranulation, and the production and release of type 2 cytokines such as IL-4, IL-5, and IL-13.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of this compound.
Radioligand Binding Assay (for Ki Determination)
This protocol is adapted from standard GPCR binding assay methodologies.
-
Objective: To determine the binding affinity (Ki) of this compound for the CRTH2 receptor.
-
Materials:
-
Cell membranes from a cell line recombinantly expressing the human CRTH2 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [³H]-PGD₂.
-
Non-labeled competitor: this compound.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well filter plates (e.g., GF/C).
-
Scintillation fluid.
-
Microplate scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add in the following order:
-
Assay buffer.
-
This compound at various concentrations (for competition curve) or buffer/unlabeled PGD₂ (for total and non-specific binding, respectively).
-
[³H]-PGD₂ at a concentration close to its Kd.
-
Cell membranes (typically 5-20 µg of protein per well).
-
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Terminate the assay by rapid vacuum filtration through the filter plate.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Intracellular Calcium Mobilization Assay (for EC50 Determination)
This protocol is based on the use of calcium-sensitive fluorescent dyes.
-
Objective: To measure the potency (EC₅₀) of this compound in inducing a functional response (calcium mobilization) via the CRTH2 receptor.
-
Materials:
-
A cell line expressing the human CRTH2 receptor (e.g., HEK-hCRTH2-Gα15 or CHO-K1/hCRTH2).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium-6).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
This compound.
-
A fluorescence plate reader with liquid handling capabilities (e.g., FLIPR, FlexStation).
-
-
Procedure:
-
Seed the cells in a 96-well black-walled, clear-bottom plate and culture overnight.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions (typically for 30-60 minutes at 37°C).
-
Wash the cells with assay buffer to remove excess dye.
-
Prepare serial dilutions of this compound in assay buffer.
-
Place the cell plate in the fluorescence plate reader.
-
Measure the baseline fluorescence for a short period.
-
Add the different concentrations of this compound to the wells and immediately begin kinetic reading of fluorescence intensity over time.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each concentration of this compound.
-
Plot the peak fluorescence response against the log concentration of this compound.
-
Determine the EC₅₀ value (the concentration of this compound that produces 50% of the maximal response) using non-linear regression analysis.
-
Eosinophil Chemotaxis Assay
This assay measures the ability of this compound to induce the migration of eosinophils.
-
Objective: To assess the chemoattractant effect of this compound on human eosinophils.
-
Materials:
-
Freshly isolated human eosinophils.
-
Boyden chambers or 96-well chemotaxis plates with a porous membrane (e.g., 5 µm pore size).
-
Assay Medium: RPMI 1640 with 1% FBS.
-
This compound.
-
Cell staining reagents (e.g., Diff-Quik).
-
Microscope.
-
-
Procedure:
-
Isolate eosinophils from the peripheral blood of healthy donors using standard methods (e.g., density gradient centrifugation followed by negative selection).
-
Resuspend the purified eosinophils in assay medium at a concentration of 1-2 x 10⁶ cells/mL.
-
Prepare serial dilutions of this compound in assay medium.
-
Add the this compound dilutions to the lower wells of the chemotaxis chamber.
-
Place the porous membrane over the lower wells.
-
Add the eosinophil suspension to the upper wells of the chamber.
-
Incubate the chamber at 37°C in a 5% CO₂ incubator for 1-2 hours.
-
After incubation, remove the non-migrated cells from the top of the membrane.
-
Fix and stain the membrane to visualize the migrated cells on the underside.
-
-
Data Analysis:
-
Count the number of migrated cells in several high-power fields for each concentration of this compound.
-
Plot the number of migrated cells against the log concentration of this compound to generate a chemotactic response curve.
-
Conclusion
This compound is a highly potent and selective agonist for the CRTH2 receptor. Its well-characterized mechanism of action, involving Gi/o-mediated signaling pathways, makes it an indispensable tool for investigating the role of CRTH2 in allergic and inflammatory diseases. The detailed protocols provided in this guide offer a foundation for researchers to reliably assess the pharmacological properties of this compound and other CRTH2-targeting compounds.
References
(R)-L 888607 and its Affinity for the CRTH2 Receptor: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity of the selective agonist (R)-L 888607 for the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), a G-protein coupled receptor that plays a pivotal role in allergic inflammation. This document consolidates key quantitative data, details experimental methodologies for receptor binding assays, and illustrates the associated signaling pathways.
Core Concepts: The CRTH2 Receptor and its Ligand
The CRTH2 receptor, also known as DP2, is a G-protein coupled receptor that is preferentially expressed on Th2 lymphocytes, eosinophils, and basophils. It is activated by the prostaglandin D2 (PGD2), a key mediator released from mast cells during allergic responses. The interaction between PGD2 and CRTH2 triggers a cascade of intracellular events leading to the chemotaxis and activation of these immune cells, thereby propagating the inflammatory response characteristic of allergic diseases such as asthma and allergic rhinitis.
This compound is a potent and selective synthetic agonist for the CRTH2 receptor. Its high affinity and selectivity make it a valuable tool for studying the physiological and pathological roles of the CRTH2 receptor.
Quantitative Data: Binding Affinity of this compound
The binding affinity of this compound for the human CRTH2 receptor has been determined through various radioligand binding assays. The data consistently demonstrates a high affinity, as indicated by the low nanomolar Ki values.
| Compound | Receptor | Species | Assay Type | Radioligand | Ki (nM) | Reference |
| This compound | CRTH2 | Human | Competition Binding | [3H]PGD2 | 4 | [1] |
| This compound | CRTH2 | Human | Competition Binding | [3H]PGD2 | 0.8 | |
| This compound | DP | Human | Competition Binding | [3H]PGD2 | 2331 | |
| This compound | TP | Human | Competition Binding | [3H]PGD2 | 283 | |
| This compound | EP2 | Human | Competition Binding | [3H]PGD2 | 8748 | |
| This compound | EP3-III | Human | Competition Binding | [3H]PGD2 | 1260 | |
| This compound | EP4 | Human | Competition Binding | [3H]PGD2 | 4634 | |
| This compound | FP | Human | Competition Binding | [3H]PGD2 | 10018 | |
| This compound | IP | Human | Competition Binding | [3H]PGD2 | 14434 |
Experimental Protocols: CRTH2 Receptor Binding Assay
The determination of the binding affinity of compounds like this compound for the CRTH2 receptor is typically achieved through a competitive radioligand binding assay. The following is a generalized protocol synthesized from established methodologies.[2]
Objective: To determine the inhibitory constant (Ki) of a test compound for the CRTH2 receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Cell Membranes: Membranes prepared from cells recombinantly expressing the human CRTH2 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [3H]Prostaglandin D2 ([3H]PGD2) with high specific activity.
-
Test Compound: this compound or other compounds of interest.
-
Non-specific Binding Control: A high concentration of a known CRTH2 ligand (e.g., unlabeled PGD2) to determine non-specific binding.
-
Assay Buffer: Typically contains Tris-HCl, MgCl2, and EDTA at a physiological pH (e.g., 7.4).
-
Scintillation Cocktail: For detection of radioactivity.
-
Glass Fiber Filters: To separate bound from free radioligand.
-
Filtration Apparatus: A vacuum manifold for washing the filters.
-
Scintillation Counter: To measure the radioactivity retained on the filters.
Procedure:
-
Membrane Preparation:
-
Culture cells expressing the human CRTH2 receptor.
-
Harvest the cells and homogenize them in a cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend it in the assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Assay Setup:
-
In a 96-well plate, add the following components in order:
-
Assay Buffer
-
A fixed concentration of [3H]PGD2 (typically at or near its Kd value).
-
Increasing concentrations of the test compound (e.g., this compound).
-
For total binding wells, add vehicle instead of the test compound.
-
For non-specific binding wells, add a saturating concentration of unlabeled PGD2.
-
-
Initiate the binding reaction by adding a specific amount of the cell membrane preparation to each well.
-
-
Incubation:
-
Incubate the plate at a controlled temperature (e.g., room temperature or 30°C) for a sufficient time to reach equilibrium (typically 60-90 minutes).
-
-
Filtration:
-
Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a vacuum manifold.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
-
Detection:
-
Place the filters in scintillation vials, add scintillation cocktail, and allow them to equilibrate.
-
Measure the radioactivity on each filter using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the log concentration of the test compound.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Signaling Pathways and Visualizations
Activation of the CRTH2 receptor by an agonist such as this compound initiates a signaling cascade through its coupling to the inhibitory G-protein, Gαi.[3][4] This leads to two primary downstream effects: a decrease in intracellular cyclic AMP (cAMP) levels and an increase in intracellular calcium concentration.
Caption: CRTH2 Receptor Signaling Pathway.
Caption: Radioligand Binding Assay Workflow.
Conclusion
This compound is a high-affinity agonist for the CRTH2 receptor, exhibiting significant selectivity over other prostanoid receptors. The methodologies outlined in this guide provide a robust framework for assessing the binding characteristics of this and other compounds targeting the CRTH2 receptor. A thorough understanding of the CRTH2 signaling pathway is critical for the development of novel therapeutics for allergic diseases, and this compound serves as an invaluable pharmacological tool in these research endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. CRTH2 antagonists in asthma: current perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular pharmacology of the human prostaglandin D2 receptor, CRTH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crth2 receptor signaling down-regulates lipopolysaccharide-induced NF-κB activation in murine macrophages via changes in intracellular calcium - PMC [pmc.ncbi.nlm.nih.gov]
(R)-L-888607: A Comprehensive Selectivity Profile Over Prostanoid Receptors
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the selectivity and pharmacological profile of (R)-L-888607, a potent and selective agonist for the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as the DP2 prostanoid receptor. The information presented herein is intended to support research and drug development efforts by providing a centralized resource on the binding affinities, functional activities, and associated signaling pathways related to this compound's interaction with the prostanoid receptor family.
Introduction to (R)-L-888607 and Prostanoid Receptors
Prostanoids are a class of lipid mediators derived from arachidonic acid that play crucial roles in a wide range of physiological and pathological processes, including inflammation, pain, and cardiovascular homeostasis.[1] Their actions are mediated by a family of G-protein coupled receptors (GPCRs) known as prostanoid receptors. This family is comprised of eight members: the DP1 (DP) and DP2 (CRTH2) receptors for prostaglandin D2 (PGD2), four subtypes of the PGE2 receptor (EP1, EP2, EP3, and EP4), the PGF2α receptor (FP), the prostacyclin receptor (IP), and the thromboxane A2 receptor (TP).[1][2]
(R)-L-888607 has been identified as a potent and selective synthetic agonist of the CRTH2 receptor.[1] The CRTH2 receptor is primarily expressed on Th2 lymphocytes, eosinophils, and basophils, and its activation is associated with the promotion of allergic inflammation.[3] The selectivity of (R)-L-888607 for the CRTH2 receptor over other prostanoid receptors is a critical aspect of its pharmacological profile, making it a valuable tool for studying the specific roles of CRTH2 in various biological systems.
Quantitative Selectivity Profile of (R)-L-888607
The selectivity of (R)-L-888607 has been determined through radioligand binding assays using membranes from cells recombinantly expressing individual human prostanoid receptors. The binding affinity is expressed as the inhibitor constant (Ki), which represents the concentration of the ligand that binds to 50% of the receptors.
| Receptor | (R)-L-888607 Ki (nM) | Selectivity Fold vs. CRTH2 |
| CRTH2 (DP2) | 0.8 | 1 |
| DP1 | 2331 | 2914 |
| TP | 283 | 354 |
| EP2 | 8748 | 10935 |
| EP3-III | 1260 | 1575 |
| EP4 | 4634 | 5793 |
| FP | 10018 | 12523 |
| IP | 14434 | 18043 |
Data sourced from Gervais et al., 2005 as cited in an online publication.[1]
Functional Activity of (R)-L-888607
In addition to its high binding affinity, (R)-L-888607 demonstrates potent functional activity as an agonist at the CRTH2 receptor. This has been assessed through functional assays measuring downstream signaling events, such as calcium mobilization.
| Receptor | Assay Type | (R)-L-888607 EC50 (nM) |
| CRTH2 (DP2) | Calcium Mobilization | 0.4 |
Data sourced from a commercially available technical data sheet.
Experimental Protocols
The following sections describe the general methodologies employed in the characterization of (R)-L-888607's selectivity profile. The specific details are based on the protocols outlined by Gervais et al., 2005, where this compound was first characterized.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of (R)-L-888607 for a panel of human prostanoid receptors.
Methodology:
-
Cell Culture and Membrane Preparation: Human embryonic kidney (HEK) 293 cells were stably transfected to express a single subtype of human prostanoid receptor (CRTH2, DP1, EP1, EP2, EP3, EP4, FP, IP, or TP). The cells were cultured to a high density, harvested, and then homogenized. The cell homogenate was centrifuged to pellet the cell membranes, which were then washed and resuspended in a suitable buffer. Protein concentration of the membrane preparations was determined using a standard protein assay.
-
Competitive Radioligand Binding: The binding assays were performed in a 96-well format. For each receptor, a fixed concentration of a specific radioligand (e.g., [3H]PGD2 for CRTH2 and DP1) was incubated with the cell membrane preparation in the presence of increasing concentrations of unlabeled (R)-L-888607.
-
Incubation and Filtration: The mixture was incubated at room temperature for a sufficient time to reach equilibrium. The binding reaction was terminated by rapid filtration through a glass fiber filter, which traps the membranes bound with the radioligand. The filters were then washed with ice-cold buffer to remove any unbound radioligand.
-
Scintillation Counting and Data Analysis: The radioactivity retained on the filters was quantified using a scintillation counter. The data were analyzed using a nonlinear regression model to determine the IC50 value, which is the concentration of (R)-L-888607 that inhibits 50% of the specific binding of the radioligand. The Ki value was then calculated from the IC50 value using the Cheng-Prusoff equation.
Functional Assays (Calcium Mobilization)
Objective: To determine the functional potency (EC50) of (R)-L-888607 as an agonist at the human CRTH2 receptor.
Methodology:
-
Cell Culture and Dye Loading: HEK293 cells stably expressing the human CRTH2 receptor were seeded into 96-well plates. On the day of the assay, the cells were loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer containing probenecid to prevent dye extrusion.
-
Compound Addition and Fluorescence Measurement: The plates were then placed in a fluorescence imaging plate reader (FLIPR). A baseline fluorescence reading was taken before the addition of varying concentrations of (R)-L-888607. The change in fluorescence, indicative of an increase in intracellular calcium concentration, was monitored in real-time.
-
Data Analysis: The peak fluorescence response at each concentration of (R)-L-888607 was measured. The data were then plotted against the logarithm of the agonist concentration, and a sigmoidal dose-response curve was fitted to the data to determine the EC50 value, which is the concentration of (R)-L-888607 that produces 50% of the maximal response.
Prostanoid Receptor Signaling Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the primary signaling pathways of the prostanoid receptors and a generalized workflow for determining receptor selectivity.
Caption: Primary signaling pathways of prostanoid receptors.
Caption: Generalized workflow for determining receptor selectivity.
Conclusion
(R)-L-888607 is a highly potent and selective agonist for the CRTH2 receptor, exhibiting minimal cross-reactivity with other human prostanoid receptors at physiologically relevant concentrations. This high degree of selectivity makes it an invaluable pharmacological tool for elucidating the specific functions of the CRTH2 receptor in health and disease. The data and methodologies presented in this guide provide a comprehensive resource for researchers and drug development professionals working with this compound and the broader prostanoid receptor family.
References
(R)-L-888607: A Technical Guide to its Discovery and Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-L-888607 is a potent and selective synthetic agonist for the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as the DP2 receptor.[1] This G protein-coupled receptor is a key player in the inflammatory cascade, particularly in allergic diseases, making it a significant target for therapeutic intervention. The discovery of (R)-L-888607 provided a valuable chemical tool to probe the physiological and pathological roles of CRTH2 activation. This technical guide provides a comprehensive overview of the discovery, chemical synthesis, and biological characterization of (R)-L-888607.
Discovery and Biological Activity
(R)-L-888607 was identified by researchers at Merck Frosst as a potent and selective CRTH2 agonist.[1] The discovery of this small molecule was a significant advancement, as the natural ligand for CRTH2, prostaglandin D2 (PGD2), also interacts with the DP1 receptor, and other endogenous ligands are often metabolically unstable.
Binding Affinity and Potency
(R)-L-888607 exhibits high affinity for the human CRTH2 receptor. Radioligand binding assays have demonstrated a Ki value of approximately 4 nM.[2] Functional assays have further confirmed its potent agonist activity, with an EC50 value of 0.4 nM for inducing responses in cells expressing the CRTH2 receptor.[2]
| Parameter | Value | Assay |
| Ki (hCRTH2) | 4 nM | Radioligand Binding Assay |
| EC50 | 0.4 nM | Functional Assay |
Selectivity
A key feature of (R)-L-888607 is its high selectivity for the CRTH2 receptor over other prostanoid receptors, including the DP1 receptor. This selectivity is crucial for specifically interrogating the function of CRTH2 without the confounding effects of activating other signaling pathways. For instance, its affinity for the human DP receptor is significantly lower, with a reported Ki value of 211 nM.[2]
Chemical Synthesis
The chemical name for (R)-L-888607 is (R)-(9-((4-chlorophenyl)thio)-6-fluoro-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-yl)acetic acid. The synthesis of this molecule involves the construction of the tricyclic pyrrolo[1,2-a]indole core followed by the introduction of the chlorophenylthio and acetic acid moieties.
While a detailed step-by-step synthesis protocol from a primary publication or patent is not publicly available at this time, the general synthetic strategies for this class of compounds involve multi-step sequences. The synthesis would logically proceed through the formation of a substituted indole precursor, followed by cyclization to form the pyrrolo[1,2-a]indole scaffold. Subsequent functionalization would then be carried out to install the thiophenyl ether and the chiral acetic acid side chain. The stereochemistry of the chiral center is critical for its biological activity and would likely be established through an asymmetric synthesis or chiral resolution step.
Key Experiments and Methodologies
The characterization of (R)-L-888607 involved several key in vitro experiments to determine its binding affinity, functional activity, and selectivity.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of (R)-L-888607 for the CRTH2 receptor.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells engineered to express the human CRTH2 receptor.
-
Incubation: A fixed concentration of a radiolabeled ligand that binds to the CRTH2 receptor (e.g., [3H]PGD2) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound ((R)-L-888607).
-
Separation: The bound and free radioligand are separated by rapid filtration through a glass fiber filter.
-
Detection: The amount of radioactivity trapped on the filter, which corresponds to the amount of radioligand bound to the receptor, is quantified using a scintillation counter.
-
Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.
Eosinophil Chemotaxis Assay
Objective: To assess the functional agonist activity of (R)-L-888607 by measuring its ability to induce the migration of eosinophils, a key cell type expressing CRTH2.
Methodology:
-
Eosinophil Isolation: Eosinophils are isolated from human peripheral blood.
-
Chemotaxis Chamber: A chemotaxis chamber (e.g., a Boyden chamber) is used, which consists of two compartments separated by a microporous membrane.
-
Assay Setup: The lower chamber is filled with a solution containing a specific concentration of (R)-L-888607, while the isolated eosinophils are placed in the upper chamber.
-
Incubation: The chamber is incubated to allow the eosinophils to migrate through the pores of the membrane towards the chemoattractant in the lower chamber.
-
Quantification: The number of migrated cells is quantified by microscopy after staining or by using a plate reader-based method.
-
Data Analysis: The chemotactic response is measured at various concentrations of (R)-L-888607 to generate a dose-response curve and determine the EC50.
Signaling Pathway and Experimental Workflow
The activation of the CRTH2 receptor by (R)-L-888607 initiates a downstream signaling cascade that ultimately leads to the biological responses associated with this receptor, such as eosinophil chemotaxis.
Caption: CRTH2 Receptor Signaling Pathway.
The experimental workflow for characterizing a novel CRTH2 agonist like (R)-L-888607 typically follows a logical progression from primary binding assays to functional cellular assays.
Caption: Experimental Workflow for Characterization.
Conclusion
(R)-L-888607 is a pivotal tool compound that has enabled significant progress in understanding the role of the CRTH2 receptor in inflammatory and allergic diseases. Its high potency, selectivity, and in vivo stability make it a valuable pharmacological probe. This technical guide has provided an in-depth overview of its discovery, biological activity, and the key experimental methodologies used for its characterization. Further disclosure of its detailed chemical synthesis from primary sources will be beneficial for the scientific community in furthering research in this area.
References
(R)-L 888607: A Deep Dive into its Downstream Signaling Pathways
(R)-L 888607, a potent and selective agonist of the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), plays a pivotal role in orchestrating type 2 inflammatory responses. This technical guide provides a comprehensive overview of the downstream signaling cascades initiated by this compound, offering valuable insights for researchers, scientists, and drug development professionals engaged in the study of allergic and inflammatory diseases.
Core Signaling Cascade: Gαi-Mediated Inhibition of cAMP and Calcium Mobilization
As a selective agonist for the CRTH2 receptor, this compound initiates a signaling cascade characteristic of Gαi-coupled G-protein coupled receptors (GPCRs). The binding of this compound to CRTH2 leads to the dissociation of the G-protein heterotrimer into its Gαi and Gβγ subunits.
The activated Gαi subunit directly inhibits the activity of adenylyl cyclase, resulting in a quantifiable decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Concurrently, the Gβγ subunit is believed to activate phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. This transient increase in intracellular calcium is a hallmark of CRTH2 activation.
This dual signaling output—decreased cAMP and increased intracellular calcium—serves as the primary intracellular signal that propagates the downstream effects of this compound.
Quantitative Data Summary
The potency and selectivity of this compound have been characterized through various in vitro assays. The following table summarizes the key quantitative data available for this compound.
| Parameter | Receptor | Value | Assay Type | Reference |
| Ki | CRTH2 (human) | 0.8 nM | Radioligand Binding Assay | [1][2] |
| Ki | DP1 (human) | 2331 nM | Radioligand Binding Assay | [1] |
| Ki | TP (human) | 283 nM | Radioligand Binding Assay | [1] |
| Ki | EP2 (human) | 8748 nM | Radioligand Binding Assay | [1] |
| Ki | EP3-III (human) | 1260 nM | Radioligand Binding Assay | [1] |
| Ki | EP4 (human) | 4634 nM | Radioligand Binding Assay | [1] |
| Ki | FP (human) | 10018 nM | Radioligand Binding Assay | [1] |
| Ki | IP (human) | 14434 nM | Radioligand Binding Assay | [1] |
Key Experimental Protocols
The characterization of this compound and its downstream effects relies on a suite of well-established cellular assays. Detailed methodologies for these key experiments are provided below.
Radioligand Binding Assay for Ki Determination
This assay is employed to determine the binding affinity of this compound to the CRTH2 receptor.
-
Cell Preparation: Membranes from cells stably expressing the human CRTH2 receptor are prepared.
-
Radioligand: [3H]PGD2 is used as the radiolabeled ligand.
-
Assay Buffer: Typically, a buffer containing 50 mM Tris-HCl (pH 7.4), 10 mM MgCl2, and 1 mM EDTA is used.
-
Incubation: A constant concentration of [3H]PGD2 is incubated with the cell membranes in the presence of increasing concentrations of unlabeled this compound.
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [3H]PGD2) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Intracellular Calcium Mobilization Assay
This functional assay measures the increase in intracellular calcium concentration following CRTH2 activation by this compound.
-
Cell Loading: CRTH2-expressing cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Baseline Measurement: The baseline fluorescence of the cells is measured using a fluorescence plate reader or a fluorometer.
-
Compound Addition: A solution of this compound at various concentrations is added to the cells.
-
Signal Detection: The change in fluorescence intensity, which is proportional to the change in intracellular calcium concentration, is recorded over time.
-
Data Analysis: The peak fluorescence response is plotted against the logarithm of the this compound concentration to generate a dose-response curve and determine the EC50 value.
cAMP Inhibition Assay
This assay quantifies the decrease in intracellular cAMP levels mediated by the Gαi-coupled CRTH2 receptor.
-
Cell Stimulation: CRTH2-expressing cells are pre-treated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. The cells are then stimulated with a fixed concentration of forskolin (an adenylyl cyclase activator) in the presence of varying concentrations of this compound.
-
Cell Lysis: After incubation, the cells are lysed to release intracellular cAMP.
-
cAMP Detection: The concentration of cAMP in the cell lysate is measured using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis: The amount of cAMP produced is inversely proportional to the activity of this compound. The data is plotted to generate a dose-response curve and calculate the EC50 value for the inhibition of forskolin-stimulated cAMP production.
Chemotaxis Assay
This assay assesses the ability of this compound to induce the migration of immune cells, a key downstream effect of CRTH2 activation.
-
Cell Preparation: Target immune cells (e.g., eosinophils, Th2 lymphocytes) are isolated and suspended in a suitable migration buffer.
-
Assay Setup: A multi-well chemotaxis chamber (e.g., Boyden chamber or Transwell plate) is used. The lower chamber is filled with media containing various concentrations of this compound, while the cell suspension is added to the upper chamber. The two chambers are separated by a microporous membrane.
-
Incubation: The chamber is incubated for a period of time to allow for cell migration towards the chemoattractant in the lower chamber.
-
Quantification of Migration: The number of cells that have migrated through the membrane to the lower chamber is quantified. This can be done by staining the migrated cells and counting them under a microscope, or by using a fluorescent dye and measuring the fluorescence in the lower chamber.
-
Data Analysis: The number of migrated cells is plotted against the concentration of this compound to determine the chemotactic response and the EC50 value.
Cytokine Release Assay
This assay measures the release of pro-inflammatory cytokines from immune cells upon stimulation with this compound.
-
Cell Culture: Target immune cells (e.g., Th2 lymphocytes, mast cells) are cultured in appropriate media.
-
Stimulation: The cells are treated with various concentrations of this compound and incubated for a sufficient period to allow for cytokine production and secretion.
-
Supernatant Collection: The cell culture supernatant, which contains the secreted cytokines, is collected.
-
Cytokine Measurement: The concentrations of specific cytokines (e.g., IL-4, IL-5, IL-13) in the supernatant are measured using sensitive immunoassays such as ELISA or multiplex bead-based assays (e.g., Luminex).
-
Data Analysis: The concentration of each cytokine is plotted against the concentration of this compound to determine the dose-dependent effect on cytokine release and to calculate the EC50 value for each cytokine.
Concluding Remarks
This compound serves as a valuable pharmacological tool for elucidating the intricate role of the CRTH2 receptor in health and disease. Its high potency and selectivity make it an ideal probe for investigating the downstream signaling pathways that drive type 2 inflammation. A thorough understanding of these pathways, facilitated by the quantitative data and experimental protocols outlined in this guide, is essential for the development of novel therapeutic strategies targeting allergic and inflammatory conditions. The detailed methodologies provided herein offer a robust framework for researchers to further explore the multifaceted functions of the CRTH2 signaling axis.
References
The Role of the CRTH2 Agonist (R)-L 888607 in Eosinophil Chemotaxis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the compound (R)-L 888607 and its role in eosinophil chemotaxis. Contrary to the common pursuit of antagonists for inflammatory diseases, L-888607 is a potent and selective synthetic agonist for the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as the DP2 receptor. Understanding the effects of a CRTH2 agonist like L-888607 is crucial for elucidating the downstream signaling pathways that govern eosinophil migration and for validating CRTH2 as a therapeutic target. This document details the molecular interactions, signaling cascades, and functional effects of L-888607 on eosinophils, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Introduction to CRTH2 and Eosinophil Chemotaxis
Eosinophils are key effector cells in type 2 inflammatory responses, characteristic of allergic diseases such as asthma and atopic dermatitis. Their recruitment to inflammatory sites is a tightly regulated process known as chemotaxis, driven by chemoattractants. One of the principal chemoattractants for eosinophils is prostaglandin D2 (PGD2), a major product of activated mast cells.[1][2]
PGD2 exerts its pro-inflammatory effects, including the induction of eosinophil migration, primarily through the G protein-coupled receptor, CRTH2.[1][3] Activation of CRTH2 on eosinophils triggers a signaling cascade that leads to cellular shape change, upregulation of adhesion molecules, and directed migration towards the PGD2 gradient.[2][4] Given its central role in eosinophil recruitment, CRTH2 has become a significant target for the development of therapeutic antagonists.
This compound, however, is a valuable chemical tool that acts as a potent and selective agonist of the CRTH2 receptor. Its ability to mimic the action of PGD2 allows for the precise investigation of CRTH2-mediated functions in eosinophils, helping to unravel the complexities of allergic inflammation.
This compound: A Selective CRTH2 Agonist
This compound is a synthetic small molecule identified as a high-affinity agonist for the human CRTH2 receptor. Its selectivity for CRTH2 over other prostanoid receptors makes it an excellent tool for studying the specific biological consequences of CRTH2 activation.
Quantitative Data: Binding Affinity and Potency
The selectivity and potency of L-888607 have been quantified through receptor binding and functional assays. The following table summarizes its binding affinities (Ki) for various human prostanoid receptors and its functional potency (EC50) at the CRTH2 receptor.
| Receptor | Parameter | Value (nM) |
| CRTH2 (DP2) | Ki | 0.8 |
| CRTH2 (DP2) | EC50 (Calcium Mobilization) | 0.4 |
| DP (DP1) | Ki | 2331 |
| TP | Ki | 283 |
| EP2 | Ki | 8748 |
| EP3-III | Ki | 1260 |
| EP4 | Ki | 4634 |
| FP | Ki | 10018 |
| IP | Ki | 14434 |
Data compiled from publicly available sources.
Mechanism of Action: L-888607 Induced Eosinophil Chemotaxis
L-888607 stimulates eosinophil chemotaxis by activating the CRTH2 receptor, which is coupled to an inhibitory G-protein (Gi). The binding of L-888607 to CRTH2 initiates a downstream signaling cascade that ultimately results in directed cell movement.
Signaling Pathway
The activation of the Gi-coupled CRTH2 receptor by L-888607 leads to the dissociation of the Gαi and Gβγ subunits. This event triggers multiple downstream pathways:
-
Inhibition of Adenylyl Cyclase: The Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.
-
Activation of Phospholipase C (PLC): The Gβγ subunit activates PLC, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, causing the release of stored intracellular calcium (Ca2+), leading to a rapid increase in cytosolic calcium concentration.[2]
-
Actin Polymerization and Cell Migration: The rise in intracellular calcium and other signaling events activate downstream effectors that regulate the reorganization of the actin cytoskeleton, leading to cell polarization, shape change, and ultimately, directed migration towards the chemoattractant source.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the role of L-888607 in eosinophil chemotaxis.
Isolation of Human Eosinophils
-
Source: Human peripheral blood from healthy or eosinophilic donors.
-
Method: Eosinophils are typically isolated using negative selection to avoid cell activation. A common method involves:
-
Collection of whole blood in heparinized tubes.
-
Separation of granulocytes from peripheral blood mononuclear cells by density gradient centrifugation over Ficoll-Paque.
-
Lysis of red blood cells using a hypotonic solution.
-
Negative selection of eosinophils by immunomagnetic beads (e.g., anti-CD16 beads to deplete neutrophils).
-
The resulting eosinophil population should have a purity of >98% as assessed by microscopy of stained cytospins.
-
Eosinophil Chemotaxis Assay (Boyden Chamber)
-
Principle: This assay measures the directed migration of cells through a microporous membrane towards a chemoattractant gradient.
-
Apparatus: A 48-well micro-chemotaxis chamber (Boyden chamber) with a polyvinylpyrrolidone (PVP)-free polycarbonate filter (typically 5 µm pore size) separating the upper and lower wells.
-
Procedure:
-
Prepare serial dilutions of this compound and control chemoattractants (e.g., PGD2, eotaxin) in assay buffer (e.g., HBSS with 0.1% BSA).
-
Add the chemoattractant solutions to the lower wells of the Boyden chamber. Add assay buffer alone as a negative control.
-
Resuspend the isolated human eosinophils in assay buffer to a concentration of 1 x 10^6 cells/mL.
-
Add the eosinophil suspension to the upper wells of the chamber, on top of the filter.
-
Incubate the chamber at 37°C in a humidified atmosphere with 5% CO2 for 60-90 minutes.
-
After incubation, remove the filter. Scrape the non-migrated cells from the upper surface of the filter.
-
Fix and stain the filter (e.g., with Diff-Quik).
-
Mount the filter on a microscope slide and count the number of migrated cells on the lower surface of the filter in several high-power fields.
-
Results are typically expressed as the number of migrated cells per high-power field or as a chemotactic index (fold increase over negative control). L-888607 has been shown to significantly stimulate eosinophil migration at a concentration of 100 nM.
-
Intracellular Calcium Mobilization Assay
-
Principle: This assay measures the increase in intracellular calcium concentration following receptor activation using a calcium-sensitive fluorescent dye.
-
Procedure:
-
Load isolated eosinophils (2-5 x 10^6 cells/mL) with a calcium-sensitive dye (e.g., Fura-2 AM or Fluo-4 AM) by incubating them in the dark at room temperature for 30-45 minutes.
-
Wash the cells to remove extracellular dye and resuspend them in a calcium-containing buffer.
-
Place the cell suspension in a cuvette in a spectrofluorometer or use a fluorescence plate reader.
-
Establish a baseline fluorescence reading.
-
Add this compound at various concentrations and record the change in fluorescence over time.
-
The change in fluorescence is proportional to the change in intracellular calcium concentration. Data can be used to generate a dose-response curve and determine the EC50 value.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for evaluating the agonistic activity of a compound like this compound on eosinophil chemotaxis.
Conclusion
This compound is a potent and selective CRTH2 agonist that serves as an invaluable tool for probing the mechanisms of eosinophil chemotaxis. By mimicking the effects of the natural ligand PGD2, it allows for the detailed study of CRTH2-mediated signaling and the functional responses of eosinophils. The data and protocols presented in this guide provide a comprehensive resource for researchers in academia and industry who are focused on understanding and targeting the pathways of allergic inflammation. Further studies utilizing L-888607 can continue to shed light on the intricate role of the PGD2/CRTH2 axis in eosinophil biology and its implications for the development of novel therapeutics for allergic diseases.
References
- 1. Prostaglandin D2 Selectively Induces Chemotaxis in T Helper Type 2 Cells, Eosinophils, and Basophils via Seven-Transmembrane Receptor Crth2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. The therapeutic potential of CRTH2/DP2 beyond allergy and asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Delta12-prostaglandin D2 is a potent and selective CRTH2 receptor agonist and causes activation of human eosinophils and Th2 lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
(R)-L 888607: A Potent CRTH2 Agonist and its Implications for Th2 Lymphocyte Activation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-L 888607 is a potent and selective synthetic agonist for the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as the DP2 receptor. This G protein-coupled receptor is a key player in the orchestration of type 2 immune responses, which are central to allergic diseases such as asthma and atopic dermatitis. The activation of CRTH2 on Th2 lymphocytes and other effector cells of the type 2 immune system triggers a cascade of events leading to the clinical manifestations of allergy. This technical guide provides a comprehensive overview of the effects of this compound on Th2 lymphocyte activation, drawing upon the established role of CRTH2 in this process. While specific quantitative data on the direct effects of this compound on Th2 cells are limited in publicly available literature, this document will detail its known pharmacological properties and infer its impact on Th2 lymphocyte function based on the well-characterized CRTH2 signaling pathway.
This compound: Pharmacological Profile
This compound has been identified as a highly potent and selective agonist of the human CRTH2 receptor. Its pharmacological characteristics are summarized in the table below.
| Parameter | Value | Reference |
| Binding Affinity (Ki) for human CRTH2 | 4 nM | [1] |
| Binding Affinity (Ki) for human DP1 receptor | 211 nM | [1] |
| Agonist Activity (EC50) at human CRTH2 | 0.4 nM | [1] |
This high affinity and selectivity for CRTH2 over the other prostaglandin D2 receptor, DP1, make this compound a valuable tool for investigating the specific roles of CRTH2 in cellular processes.
The Role of CRTH2 in Th2 Lymphocyte Activation
Th2 lymphocytes are a subset of CD4+ T helper cells that play a critical role in mediating allergic inflammation. Upon activation, they produce a characteristic set of cytokines, including Interleukin-4 (IL-4), Interleukin-5 (IL-5), and Interleukin-13 (IL-13). These cytokines orchestrate the various aspects of the allergic response, such as IgE production by B cells, eosinophil recruitment and activation, and mucus production in the airways.
The CRTH2 receptor is preferentially expressed on Th2 cells, as well as other key effector cells of the type 2 immune response, including eosinophils and basophils. The natural ligand for CRTH2 is prostaglandin D2 (PGD2), which is released by activated mast cells during an allergic reaction. The binding of PGD2 or a synthetic agonist like this compound to CRTH2 on Th2 cells initiates a signaling cascade that leads to two primary functional outcomes:
-
Chemotaxis: Activated Th2 cells are recruited to sites of allergic inflammation.
-
Enhanced Cytokine Production: The production of Th2-associated cytokines is amplified.
Expected Effects of this compound on Th2 Lymphocyte Activation
Based on its potent agonist activity at the CRTH2 receptor, this compound is expected to mimic the effects of PGD2 on Th2 lymphocytes, leading to their activation.
Th2 Lymphocyte Migration
Activation of CRTH2 is a key signal for the migration of Th2 cells to inflamed tissues. Therefore, this compound is anticipated to be a potent chemoattractant for human Th2 lymphocytes.
Th2 Cytokine Production
CRTH2 activation has been demonstrated to enhance the production of IL-4, IL-5, and IL-13 by Th2 cells. Consequently, stimulation of Th2 cells with this compound is expected to lead to a significant increase in the secretion of these key pro-inflammatory cytokines.
Signaling Pathways
The activation of Th2 lymphocytes via the CRTH2 receptor involves a complex network of intracellular signaling pathways. The binding of an agonist like this compound to CRTH2, a Gi-coupled receptor, is expected to lead to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. Furthermore, it is anticipated to activate downstream signaling cascades involving phospholipase C (PLC) and the mobilization of intracellular calcium, ultimately leading to the activation of transcription factors that control cytokine gene expression and cell migration.
Experimental Protocols
Th2 Lymphocyte Isolation and Culture
Human Th2 lymphocytes can be isolated from peripheral blood mononuclear cells (PBMCs) of healthy or atopic donors. Naive CD4+ T cells are typically cultured under Th2-polarizing conditions, which include stimulation with anti-CD3 and anti-CD28 antibodies in the presence of IL-4 and anti-IFN-γ antibodies. The resulting Th2-polarized cells can then be used for subsequent functional assays.
Chemotaxis Assay
The migratory response of Th2 lymphocytes to this compound can be assessed using a standard transwell migration assay.
Workflow:
Cytokine Production Assay
The effect of this compound on the production of Th2 cytokines can be measured by stimulating cultured Th2 cells with the compound and quantifying the levels of IL-4, IL-5, and IL-13 in the culture supernatant.
Workflow:
Conclusion
This compound is a valuable pharmacological tool for the study of CRTH2-mediated biological processes. Its high potency and selectivity make it an ideal probe for dissecting the role of this receptor in Th2 lymphocyte activation. Based on the well-established function of CRTH2, it is expected that this compound will potently induce the migration and cytokine production of Th2 cells. Further research is warranted to generate specific quantitative data on these effects and to fully elucidate the therapeutic potential of targeting the CRTH2 pathway in allergic diseases. The experimental frameworks provided in this guide offer a starting point for researchers aiming to investigate the intricate role of this compound in the complex biology of Th2 lymphocytes.
References
(R)-L 888607: A Technical Guide to Physicochemical Properties and Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction:
(R)-L 888607, identified as 2-[(1S)-9-[(4-chlorophenyl)sulfanyl]-6-fluoro-1H,2H,3H-benzo[b]pyrrolizin-1-yl]acetic acid (CAS RN: 860033-06-3), is a potent and selective synthetic agonist for the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2). As a research compound targeting a key receptor in inflammatory and allergic responses, a thorough understanding of its physicochemical properties and stability profile is paramount for its application in drug discovery and development. This technical guide provides a comprehensive overview of the known characteristics of this compound, outlines general experimental protocols for its characterization, and discusses its role within the CRTH2 signaling pathway.
While specific experimental data for this compound is not extensively available in the public domain, this guide furnishes a framework for its scientific investigation based on its chemical structure and general principles of pharmaceutical science.
Core Physicochemical Properties
A summary of the fundamental physicochemical properties of this compound is presented below. It should be noted that while some data is available from commercial suppliers, other key parameters such as melting point, pKa, and specific solubility values require experimental determination.
| Property | Data | Source/Methodology |
| Chemical Name | 2-[(1S)-9-[(4-chlorophenyl)sulfanyl]-6-fluoro-1H,2H,3H-benzo[b]pyrrolizin-1-yl]acetic acid | IUPAC Nomenclature |
| CAS Number | 860033-06-3 | Chemical Abstracts Service |
| Molecular Formula | C₁₉H₁₅ClFNO₂S | Elemental Analysis |
| Molecular Weight | 375.84 g/mol | Mass Spectrometry |
| Appearance | White to off-white solid (presumed) | Visual Inspection |
| Melting Point | Not publicly available | Differential Scanning Calorimetry (DSC) or Capillary Melting Point Apparatus |
| pKa | Not publicly available | Potentiometric titration, UV-Vis Spectroscopy, or Capillary Electrophoresis |
| Solubility | Soluble in DMSO | Experimentally determined by commercial suppliers. Further quantitative analysis in various aqueous and organic solvents is required. |
Stability Profile
The stability of this compound is a critical attribute for its handling, storage, and formulation. Based on information from commercial suppliers, the compound is stable for several weeks at ambient temperature, making it suitable for standard shipping conditions. For long-term storage, a temperature of -20°C is recommended to ensure its integrity for over two years.
To establish a comprehensive stability profile, forced degradation studies are essential. These studies involve subjecting the compound to a range of stress conditions to identify potential degradation pathways and develop stability-indicating analytical methods.
Recommended Forced Degradation Conditions:
-
Acid Hydrolysis: Treatment with a strong acid (e.g., 0.1 M HCl) at elevated temperatures.
-
Base Hydrolysis: Treatment with a strong base (e.g., 0.1 M NaOH) at elevated temperatures.
-
Oxidative Degradation: Exposure to an oxidizing agent (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation: Heating the solid compound at a high temperature (e.g., 60-80°C).
-
Photostability: Exposure to UV and visible light according to ICH Q1B guidelines.
Experimental Protocols
Detailed experimental protocols are crucial for obtaining reliable and reproducible data. The following sections outline general methodologies for determining key physicochemical and stability parameters for an acidic compound like this compound.
Determination of Aqueous Solubility
This protocol describes a standard shake-flask method for determining the equilibrium solubility of this compound in aqueous media.
Methodology:
-
Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline at various pH values) in a sealed, clear container.
-
Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the undissolved solid from the solution by centrifugation followed by filtration through a 0.22 µm filter.
-
Quantification: Analyze the concentration of this compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Analysis: The determined concentration represents the equilibrium solubility of the compound under the tested conditions.
Stability-Indicating HPLC Method Development
A stability-indicating HPLC method is essential for accurately quantifying the parent compound and separating it from any degradation products.
Methodology:
-
Column Selection: A reversed-phase C18 column is a suitable starting point for a molecule with the structural characteristics of this compound.
-
Mobile Phase Optimization:
-
Aqueous Phase: An acidic buffer (e.g., 0.1% formic acid or phosphoric acid in water) is typically used for acidic analytes to ensure consistent ionization.
-
Organic Phase: Acetonitrile or methanol are common organic modifiers.
-
Gradient Elution: A gradient elution program, starting with a lower percentage of the organic phase and gradually increasing, is often necessary to separate compounds with a range of polarities.
-
-
Detection: UV detection at a wavelength where this compound and its potential degradation products exhibit significant absorbance. A photodiode array (PDA) detector is advantageous for assessing peak purity.
-
Forced Degradation Sample Analysis: Inject samples from the forced degradation studies to evaluate the method's ability to separate the parent peak from all degradation product peaks.
-
Method Validation: Validate the final method according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
Signaling Pathway and Experimental Workflow
This compound acts as an agonist at the CRTH2 receptor, which is a G protein-coupled receptor (GPCR). The activation of CRTH2 by its natural ligand, prostaglandin D₂ (PGD₂), or an agonist like this compound, initiates a signaling cascade that is central to type 2 inflammatory responses.
CRTH2 Signaling Pathway
Caption: CRTH2 receptor signaling pathway initiated by this compound.
Experimental Workflow for Assessing Agonist Activity
The following workflow outlines a typical experimental procedure to confirm the agonist activity of this compound on the CRTH2 receptor.
Caption: Workflow for determining the agonist activity of this compound.
Conclusion
This compound is a valuable research tool for investigating the role of the CRTH2 receptor in health and disease. While a complete public dataset of its physicochemical and stability properties is not currently available, this guide provides a solid foundation for its scientific handling and characterization. The outlined experimental protocols offer a starting point for researchers to generate the necessary data for their specific applications. A thorough understanding of these properties is essential for ensuring the quality and reliability of experimental outcomes and for any future development of this compound.
(R)-L 888607 (CAS RN: 860033-06-3): A Technical Guide for Researchers
For research use only. Not for use in humans or animals.
Introduction
(R)-L 888607 is a potent and selective synthetic agonist for the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as the DP2 receptor.[1][2] As a G protein-coupled receptor, CRTH2 plays a significant role in the inflammatory pathways associated with allergic diseases such as asthma and allergic rhinitis.[1] The activation of CRTH2 by its natural ligand, prostaglandin D2 (PGD2), and synthetic agonists like this compound, triggers a cascade of downstream signaling events that lead to the chemotaxis and activation of key immune cells, including T helper type 2 (Th2) cells, eosinophils, and basophils.[1] This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, experimental protocols, and key quantitative data to support its use in preclinical research.
Chemical and Physical Properties
This compound is a complex organic molecule with the following properties:
| Property | Value |
| CAS Number | 860033-06-3 |
| Molecular Formula | C₁₉H₁₅ClFNO₂S |
| Molecular Weight | 375.84 g/mol |
| IUPAC Name | 2-[(1S)-9-[(4-chlorophenyl)sulfanyl]-6-fluoro-1,2,3,4-tetrahydrocyclopenta[b]indol-1-yl]acetic acid |
| Appearance | Crystalline solid |
| Solubility | Soluble in DMSO and ethanol |
Mechanism of Action and Signaling Pathway
This compound exerts its biological effects by selectively binding to and activating the CRTH2 receptor. This receptor is coupled to an inhibitory G-protein (Gαi). Upon agonist binding, the Gαi subunit dissociates and initiates a downstream signaling cascade.
This signaling pathway involves:
-
Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.
-
Calcium Mobilization: Activation of phospholipase C (PLC) by the Gβγ subunit leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺) into the cytoplasm.
-
Activation of Downstream Kinases: The increase in intracellular calcium and DAG activates various downstream kinases, including protein kinase C (PKC) and mitogen-activated protein kinases (MAPKs) like p38.
-
Cellular Responses: This signaling cascade culminates in cellular responses such as chemotaxis (cell migration towards a chemical gradient), degranulation, and cytokine release, which are hallmarks of the inflammatory response in allergic diseases.
Quantitative Data
This compound demonstrates high affinity and selectivity for the human CRTH2 receptor.
Table 1: Receptor Binding Affinities (Ki, nM) .[2]
| Receptor | Ki (nM) |
| CRTH2/DP2 | 0.8 |
| DP/DP1 | 2331 |
| TP | 283 |
| EP₂ | 8748 |
| EP₃-III | 1260 |
| EP₄ | 4634 |
| FP | 10018 |
| IP | 14434 |
Table 2: In Vivo Administration .[2]
| Route | Dose | Vehicle |
| Intravenous | 5 mg/kg | 60% (v/v) polyethylene glycol 200 |
| Oral | 20 mg/kg | 60% (v/v) polyethylene glycol 400 |
Experimental Protocols
The following are representative protocols for assays commonly used to characterize CRTH2 agonists like this compound.
CRTH2 Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the CRTH2 receptor.
Materials:
-
HEK293 cells stably expressing human CRTH2
-
[³H]-PGD₂ (radioligand)
-
Binding Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4
-
Test compound (this compound) at various concentrations
-
Unlabeled PGD₂ (for determining non-specific binding)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Prepare cell membranes from HEK293-CRTH2 cells.
-
In a 96-well plate, add 50 µL of cell membrane suspension to each well.
-
Add 25 µL of [³H]-PGD₂ to a final concentration of ~1-2 nM.
-
Add 25 µL of the test compound at various concentrations (e.g., 10⁻¹¹ to 10⁻⁵ M). For total binding, add 25 µL of binding buffer. For non-specific binding, add 25 µL of a high concentration of unlabeled PGD₂ (e.g., 10 µM).
-
Incubate the plate at room temperature for 60-90 minutes with gentle shaking.
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding and determine the Ki value of the test compound using appropriate software (e.g., GraphPad Prism).
References
The In Vivo Function of the CRTH2 Receptor: A Technical Guide Focused on the Implications for the Agonist (R)-L 888607
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: This document provides a detailed overview of the in vivo function of the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), a key receptor in allergic inflammation. The specific compound of interest, (R)-L 888607, is a potent and selective CRTH2 agonist. However, a comprehensive review of publicly available scientific literature reveals a notable absence of in vivo functional studies for this specific molecule. Therefore, this guide will delineate the well-established in vivo role of the CRTH2 receptor through the extensive research conducted on CRTH2 antagonists and in CRTH2-deficient animal models. This body of evidence allows for a scientifically grounded inference of the likely pro-inflammatory effects of a CRTH2 agonist such as this compound.
Core Concepts: The CRTH2 Receptor in Allergic Inflammation
The CRTH2 receptor, also known as DP2, is a G protein-coupled receptor that plays a pivotal role in the pathophysiology of allergic diseases, including asthma and atopic dermatitis.[1] It is preferentially expressed on key effector cells of the type 2 immune response, such as T helper 2 (Th2) lymphocytes, eosinophils, basophils, and group 2 innate lymphoid cells (ILC2s). The natural ligand for CRTH2 is prostaglandin D2 (PGD2), a major pro-inflammatory mediator released primarily by activated mast cells.
Activation of the CRTH2 receptor by PGD2 initiates a signaling cascade that promotes a range of pro-inflammatory responses:
-
Chemotaxis: It induces the migration of Th2 cells, eosinophils, and basophils to sites of allergic inflammation.
-
Cellular Activation: It stimulates the activation of these immune cells, leading to the release of cytokines and other inflammatory mediators.
-
Cytokine Production: CRTH2 signaling enhances the production of key Th2 cytokines, including Interleukin-4 (IL-4), IL-5, and IL-13, which orchestrate the allergic inflammatory cascade.
-
Survival: It can promote the survival of eosinophils, thereby prolonging the inflammatory response.
Given these functions, antagonism of the CRTH2 receptor has been a major focus of therapeutic drug development for allergic diseases. The extensive data from these antagonist studies provides a clear picture of the in vivo function of CRTH2.
In Vivo Evidence from CRTH2 Antagonist and Knockout Studies
Numerous in vivo studies utilizing selective CRTH2 antagonists and CRTH2-deficient mice have unequivocally demonstrated the pro-inflammatory role of this receptor in models of allergic airway and skin inflammation.
Allergic Airway Inflammation (Asthma Models)
In murine models of allergic asthma, blockade or absence of CRTH2 signaling leads to a significant amelioration of the disease phenotype.
Key Findings:
-
Reduced Inflammatory Cell Infiltration: Treatment with CRTH2 antagonists significantly decreases the recruitment of eosinophils and lymphocytes into the airways following allergen challenge.[1]
-
Decreased Cytokine and Chemokine Levels: The levels of pro-inflammatory cytokines (e.g., IL-4, IL-5, IL-13) and chemokines in the bronchoalveolar lavage fluid (BALF) are markedly reduced.
-
Attenuation of Airway Hyperreactivity: CRTH2 antagonism leads to a reduction in airway hyperreactivity, a cardinal feature of asthma.
-
Reduced Mucus Production: A decrease in mucus hypersecretion and goblet cell hyperplasia is observed in treated animals.[1]
-
Lowered Immunoglobulin Levels: Systemic levels of total and antigen-specific IgE, IgG1, and IgG2a are diminished.[1]
The following table summarizes representative quantitative data from a study using a potent CRTH2 antagonist ("Compound A") in a cockroach antigen-induced model of allergic airway inflammation.
| Parameter | Vehicle Control | CRTH2 Antagonist (10 mg/kg) | % Reduction | Reference |
| BALF Eosinophils (cells/mL) | 1.5 x 10^5 | 0.5 x 10^5 | ~67% | [1] |
| BALF Lymphocytes (cells/mL) | 2.0 x 10^5 | 0.8 x 10^5 | 60% | [1] |
| Lung IL-4 (pg/mg protein) | ~150 | ~50 | ~67% | [1] |
| Lung IL-5 (pg/mg protein) | ~250 | ~100 | 60% | [1] |
| Serum Ovalbumin-specific IgE (U/mL) | ~400 | ~150 | ~63% | [1] |
Allergic Skin Inflammation (Atopic Dermatitis Models)
In models of atopic dermatitis, CRTH2 antagonism also demonstrates significant anti-inflammatory effects.
Key Findings:
-
Reduced Ear Swelling and Edema: Treatment with a CRTH2 antagonist effectively blocks edema formation in models of contact hypersensitivity.
-
Decreased Inflammatory Infiltrate: A marked reduction in the infiltration of inflammatory cells, including eosinophils and T cells, into the skin is observed.
-
Downregulation of Pro-inflammatory Mediators: Gene and protein expression of a wide range of pro-inflammatory cytokines and chemokines in the skin are downregulated.
-
Amelioration of Skin Pathology: Overall skin inflammation and pathology are significantly reduced.
The following table presents data from a study using a CRTH2 antagonist in a FITC-induced allergic contact hypersensitivity model.
| Parameter | Vehicle Control | CRTH2 Antagonist (1 mg/kg) | % Reduction | Reference |
| Ear Swelling (mm) | ~0.25 | ~0.10 | 60% | |
| Skin IL-4 Protein Levels | (Qualitative Reduction) | Significant Decrease | - | |
| Skin TNF-α Protein Levels | (Qualitative Reduction) | Strong Reduction | - |
Predicted In Vivo Function of this compound
Based on the extensive evidence from antagonist studies, the in vivo administration of a potent CRTH2 agonist like this compound is predicted to induce a pro-inflammatory phenotype, effectively mimicking the effects of high local concentrations of PGD2 at sites of allergic inflammation.
Anticipated In Vivo Effects of this compound:
-
Induction of Inflammatory Cell Recruitment: Systemic or local administration would likely lead to the robust recruitment of eosinophils, basophils, and Th2 lymphocytes to tissues.
-
Exacerbation of Allergic Inflammation: In the context of an allergic challenge, this compound would be expected to amplify the inflammatory response, leading to increased cellular infiltration, cytokine production, and tissue pathology.
-
Promotion of Th2 Cytokine Release: It would likely stimulate the in vivo production of IL-4, IL-5, and IL-13.
-
Potential for Inducing Airway Hyperreactivity: In the airways, it could potentially induce or exacerbate bronchoconstriction and hyperreactivity.
While specific in vivo data for this compound is not available, one study noted its stability in vivo following intravenous or oral administration in preclinical species, suggesting it is a suitable tool for such investigations. No obvious side effects were reported at the tested doses.
Experimental Protocols
The following are detailed methodologies for key in vivo experiments cited in the literature on CRTH2 antagonists. These protocols can be adapted for studying the effects of CRTH2 agonists.
Murine Model of Allergic Airway Inflammation
Objective: To evaluate the effect of a CRTH2 modulator on allergen-induced airway inflammation.
Methodology:
-
Sensitization: BALB/c mice are sensitized by intraperitoneal (i.p.) injection of an allergen (e.g., ovalbumin or cockroach antigen) emulsified in alum on days 0 and 7.
-
Challenge: On days 14, 15, and 16, mice are challenged intranasally or via aerosol with the same allergen to induce airway inflammation.
-
Compound Administration: The CRTH2 modulator (agonist or antagonist) or vehicle is administered, typically orally or i.p., at a predetermined time before each allergen challenge.
-
Endpoint Analysis (Day 17):
-
Airway Hyperreactivity: Assessed by measuring changes in lung resistance and compliance in response to increasing doses of methacholine using a plethysmograph.
-
Bronchoalveolar Lavage (BAL): The lungs are lavaged with phosphate-buffered saline (PBS). The BAL fluid is collected to determine total and differential cell counts (eosinophils, lymphocytes, neutrophils, macrophages).
-
Cytokine Analysis: Cytokine levels (IL-4, IL-5, IL-13) in the BAL fluid or lung homogenates are measured by ELISA.
-
Histology: Lungs are fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin for cellular infiltration and Periodic acid-Schiff for mucus production) for pathological assessment.
-
Immunoglobulin Measurement: Blood is collected for the measurement of serum levels of total and antigen-specific IgE, IgG1, and IgG2a by ELISA.
-
Murine Model of FITC-Induced Contact Hypersensitivity
Objective: To assess the effect of a CRTH2 modulator on allergic skin inflammation.
Methodology:
-
Sensitization: The abdomens of BALB/c mice are shaved, and a solution of fluorescein isothiocyanate (FITC) in a vehicle of acetone and dibutyl phthalate is applied on days 1 and 2.
-
Challenge: On day 6, a lower concentration of FITC is applied to one ear, while the contralateral ear receives the vehicle alone.
-
Compound Administration: The CRTH2 modulator or vehicle is administered prior to the ear challenge.
-
Endpoint Analysis (24 hours post-challenge):
-
Ear Swelling: Ear thickness is measured before and 24 hours after the challenge using a micrometer. The difference in thickness represents the degree of inflammation.
-
Histology: Ears are collected, fixed, sectioned, and stained with H&E to assess cellular infiltration and edema.
-
Cytokine and Chemokine Analysis: Ear tissue is homogenized for the measurement of local levels of inflammatory mediators by ELISA or quantitative PCR.
-
Visualizations: Signaling Pathways and Experimental Workflows
CRTH2 Signaling Pathway
Caption: CRTH2 receptor signaling cascade upon PGD2 binding.
Experimental Workflow for In Vivo Allergic Airway Inflammation Model
References
Methodological & Application
Application Notes and Protocols for (R)-L 888607: A Potent and Selective CRTH2 Receptor Agonist
For Research Use Only. Not for use in diagnostic procedures.
Introduction
(R)-L 888607 is a potent, selective, and metabolically stable synthetic agonist for the Chemoattractant Receptor-Homologous molecule expressed on T-helper type 2 cells (CRTH2), also known as the prostaglandin D2 receptor 2 (DP2).[1] The CRTH2 receptor is a G protein-coupled receptor (GPCR) predominantly expressed on eosinophils, basophils, and Th2 lymphocytes. Its activation by the natural ligand prostaglandin D2 (PGD2) is implicated in the pathophysiology of allergic inflammation, making CRTH2 a significant target in drug discovery for diseases such as asthma and allergic rhinitis. This compound serves as a valuable research tool for investigating the in vivo and in vitro functions of the CRTH2 receptor.[1] This document provides detailed protocols for key in vitro cell-based assays to characterize the activity of this compound.
Signaling Pathway
Activation of the CRTH2 receptor by an agonist like this compound initiates a signaling cascade through a Gi/o protein. This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. Concurrently, the βγ subunits of the G protein activate phospholipase C (PLC), which catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. This rise in intracellular calcium and other downstream signaling events ultimately lead to cellular responses such as chemotaxis and cell activation.
Quantitative Data Summary
The following table summarizes the in vitro pharmacological data for this compound at the human CRTH2 receptor.
| Assay Type | Cell Line/System | Parameter | Value | Reference |
| Radioligand Binding | HEK293 cells expressing human CRTH2 | Ki | 0.8 nM | [2] |
| cAMP Inhibition | HEK293 cells expressing human CRTH2 | EC50 | 0.4 nM | [1] |
| Eosinophil Shape Change | Human Eosinophils | EC50 | 0.3 nM | [1] |
| Eosinophil Chemotaxis | Human Eosinophils | EC50 | 1.7 nM | [1] |
Experimental Protocols
Protocol 1: Eosinophil Chemotaxis Assay
This protocol describes a method to measure the chemotactic response of human eosinophils to this compound using a multiwell chamber.
Materials:
-
Isolated human eosinophils
-
This compound
-
Assay Buffer (e.g., HBSS with 0.1% BSA)
-
96-well chemotaxis chamber (e.g., Neuro Probe) with a 5 µm pore size polycarbonate filter
-
Staining solution (e.g., Diff-Quik)
-
Microscope
Procedure:
-
Cell Preparation: Isolate eosinophils from human peripheral blood using a suitable method (e.g., negative selection with magnetic beads). Resuspend the purified eosinophils in assay buffer at a concentration of 1 x 10^6 cells/mL.
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer. A typical concentration range would be from 1 pM to 1 µM. Include a vehicle control (e.g., DMSO at the highest concentration used for dilution) and a positive control (e.g., PGD2).
-
Assay Setup: a. Add 29 µL of the this compound dilutions or controls to the lower wells of the 96-well chemotaxis chamber. b. Carefully place the 5 µm pore size filter over the lower wells, avoiding air bubbles. c. Add 25 µL of the eosinophil suspension to the upper wells, corresponding to the chemoattractants in the lower wells.
-
Incubation: Incubate the chamber for 60 minutes at 37°C in a humidified incubator with 5% CO2.
-
Analysis: a. After incubation, remove the filter. Scrape off the non-migrated cells from the top surface of the filter. b. Fix and stain the filter using a suitable method like Diff-Quik. c. Mount the filter on a glass slide and count the number of migrated cells in several high-power fields for each well using a light microscope.
-
Data Analysis: Plot the number of migrated cells against the logarithm of the this compound concentration. Fit the data using a sigmoidal dose-response curve to determine the EC50 value.
Protocol 2: Calcium Mobilization Assay
This protocol details a method to measure the transient increase in intracellular calcium concentration in response to CRTH2 activation by this compound using a fluorescent calcium indicator.
Materials:
-
HEK293 or CHO cells stably expressing the human CRTH2 receptor
-
Cell culture medium
-
Assay Buffer (e.g., HBSS with 20 mM HEPES)
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM)
-
Probenecid (optional, to prevent dye leakage)
-
This compound
-
Black, clear-bottom 96- or 384-well microplates
-
Fluorescence plate reader with automated injection capability (e.g., FLIPR)
Procedure:
-
Cell Plating: The day before the assay, seed the CRTH2-expressing cells into black, clear-bottom microplates at a density that will form a confluent monolayer on the day of the experiment. Incubate overnight at 37°C, 5% CO2.
-
Dye Loading: a. Prepare the calcium indicator dye loading solution in assay buffer according to the manufacturer's instructions. Probenecid can be included to improve dye retention. b. Aspirate the culture medium from the wells and add the dye loading solution. c. Incubate the plate for 60 minutes at 37°C in the dark.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer at a concentration that is 4-5 times the final desired concentration.
-
Fluorescence Measurement: a. Place the plate in the fluorescence plate reader and allow it to equilibrate. b. Set the instrument to record a baseline fluorescence reading for 10-20 seconds. c. Use the instrument's injector to add the this compound dilutions to the wells. d. Immediately begin recording the fluorescence intensity over time (typically for 1-3 minutes) to capture the transient calcium flux.
-
Data Analysis: Calculate the change in fluorescence (peak fluorescence - baseline fluorescence). Plot the fluorescence change against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Protocol 3: cAMP Inhibition Assay
This protocol describes how to measure the inhibition of forskolin-stimulated cAMP production in cells expressing the Gi-coupled CRTH2 receptor upon treatment with this compound.
Materials:
-
HEK293 or CHO cells stably expressing the human CRTH2 receptor
-
Cell culture medium
-
Assay Buffer (e.g., HBSS with 20 mM HEPES and 0.5 mM IBMX)
-
Forskolin
-
This compound
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based)
-
White, opaque 96- or 384-well microplates
Procedure:
-
Cell Plating: Seed the CRTH2-expressing cells into white, opaque microplates and incubate overnight at 37°C, 5% CO2.
-
Compound Pre-incubation: a. Prepare serial dilutions of this compound in assay buffer. b. Aspirate the culture medium and add the this compound dilutions to the wells. c. Incubate for 15-30 minutes at room temperature.
-
Forskolin Stimulation: a. Prepare a solution of forskolin in assay buffer. The final concentration should be one that elicits a submaximal cAMP response (typically determined empirically, e.g., 1-10 µM). b. Add the forskolin solution to all wells except the basal control wells. c. Incubate for 15-30 minutes at room temperature.
-
cAMP Measurement: a. Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP detection kit according to the manufacturer's protocol.
-
Data Analysis: Convert the raw signal to cAMP concentrations using a standard curve. Plot the percentage inhibition of the forskolin response against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value.[1]
Conclusion
The protocols outlined in this document provide robust methods for the in vitro characterization of the CRTH2 receptor agonist this compound. These assays are essential for understanding its pharmacological profile and for its application as a tool in the study of CRTH2-mediated inflammatory pathways. Researchers should optimize cell numbers, incubation times, and reagent concentrations for their specific experimental conditions.
References
Application Notes and Protocols for (R)-L 888607 in Primary Human Eosinophil Migration Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eosinophils are key effector cells in a variety of inflammatory conditions, including allergic asthma, atopic dermatitis, and eosinophilic esophagitis. Their recruitment to sites of inflammation is a complex process orchestrated by chemoattractants, with the eotaxin family of chemokines playing a pivotal role. Eotaxins, such as eotaxin-1 (CCL11), exert their effects by binding to the C-C chemokine receptor 3 (CCR3), which is highly expressed on the surface of eosinophils. The activation of CCR3 triggers a cascade of intracellular signaling events, leading to cytoskeletal rearrangement, enhanced adhesion, and directed cell movement, a process known as chemotaxis.
(R)-L 888607 has been identified as a small molecule antagonist of the CCR3 receptor. By blocking the interaction between eotaxins and CCR3, this compound is expected to inhibit eosinophil migration and, consequently, temper the eosinophilic inflammatory response. These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in primary human eosinophil migration assays to investigate its inhibitory potential and mechanism of action.
Data Presentation: Inhibitory Activity of CCR3 Antagonists on Eosinophil Migration
| Compound | Assay Type | Chemoattractant | Cell Type | IC50 (nM) | Reference |
| YM-355179 | Chemotaxis | CCL11 (Eotaxin-1) | Human Eosinophils | 24 | [1] |
| SB-328437 | Chemotaxis | Eotaxin, Eotaxin-2, MCP-4 | Human Eosinophils | Potent inhibition (specific IC50 not stated) | [2] |
| UCB35625 | Shape Change | Eotaxin | Human Eosinophils | Nanomolar concentrations | [3] |
| R321 | Chemotaxis | Eotaxin-1 (CCL11) | Human Blood Eosinophils | Low nanomolar range | [4] |
Signaling Pathway
The migration of eosinophils in response to eotaxin is mediated by the CCR3 signaling pathway. This compound, as a CCR3 antagonist, is designed to interrupt this cascade at the initial step of receptor activation.
Experimental Protocols
Experimental Workflow
The following diagram outlines the general workflow for assessing the inhibitory effect of this compound on primary human eosinophil migration.
Detailed Protocol: Primary Human Eosinophil Migration Assay
This protocol details the steps for a Boyden chamber (or Transwell) chemotaxis assay to evaluate the effect of this compound on eotaxin-1-induced migration of primary human eosinophils.
I. Materials and Reagents
-
Cells: Primary human eosinophils isolated from peripheral blood of healthy donors.
-
Chemokine: Recombinant Human Eotaxin-1 (CCL11).
-
Test Compound: this compound.
-
Assay Medium: RPMI 1640 with 0.5% Bovine Serum Albumin (BSA).
-
Migration Chamber: 48-well Boyden chamber or 24-well Transwell inserts (5 µm pore size).[5]
-
Staining Solution: Diff-Quik or similar Romanowsky stain.
-
Mounting Medium.
-
Microscope.
II. Isolation of Primary Human Eosinophils
-
Note: Follow institutional guidelines for handling human blood products.
-
Collect peripheral blood from healthy donors into tubes containing an anticoagulant (e.g., EDTA).
-
Isolate peripheral blood mononuclear cells (PBMCs) and granulocytes using a density gradient centrifugation method (e.g., Ficoll-Paque).
-
Lyse red blood cells using a lysis buffer.
-
Isolate eosinophils from the granulocyte fraction using negative selection with an immunomagnetic cell separation kit. This typically involves a cocktail of antibodies against surface markers of other granulocytes (e.g., CD16 for neutrophils) and magnetic beads.
-
Assess the purity of the isolated eosinophils by cytospin and staining (e.g., Diff-Quik). Purity should be >95%.
-
Resuspend the purified eosinophils in assay medium at a concentration of 1 x 10^6 cells/mL.
III. Eosinophil Migration Assay (Boyden Chamber/Transwell)
-
Preparation of the Lower Chamber:
-
Prepare serial dilutions of this compound in assay medium.
-
In the lower wells of the migration plate, add:
-
Negative Control: Assay medium alone.
-
Positive Control: Assay medium containing a predetermined optimal concentration of eotaxin-1 (e.g., 10-100 ng/mL).
-
Test Conditions: Assay medium containing the same concentration of eotaxin-1 as the positive control, plus varying concentrations of this compound.
-
-
Include each condition in triplicate.
-
-
Assembly of the Chamber:
-
Carefully place the microporous membrane (for Boyden chamber) or the Transwell insert over the lower wells, ensuring no air bubbles are trapped.
-
-
Addition of Cells to the Upper Chamber:
-
Add 50 µL (for 48-well Boyden chamber) or 100 µL (for 24-well Transwell) of the eosinophil suspension (1 x 10^6 cells/mL) to the upper chamber of each well.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 1 to 3 hours. The optimal incubation time should be determined empirically.
-
-
Cell Staining and Quantification:
-
After incubation, remove the inserts/membrane.
-
Wipe the upper side of the membrane with a cotton swab to remove non-migrated cells.
-
Fix the membrane in methanol and stain with a Romanowsky-type stain (e.g., Diff-Quik).
-
Mount the membrane on a microscope slide.
-
Count the number of migrated eosinophils in several high-power fields (HPF) for each well using a light microscope.
-
IV. Data Analysis
-
Calculate the average number of migrated cells per HPF for each condition.
-
Subtract the average number of migrated cells in the negative control wells (background migration) from all other values.
-
Express the migration in the test conditions as a percentage of the migration in the positive control (eotaxin-1 alone).
-
Calculate the percent inhibition of migration for each concentration of this compound using the following formula: % Inhibition = (1 - (Migrated cells in test condition / Migrated cells in positive control)) * 100
-
Plot the percent inhibition against the concentration of this compound to determine the IC50 value (the concentration of the compound that inhibits 50% of the maximal migration).
Conclusion
The protocols and information provided in these application notes offer a robust framework for investigating the inhibitory effects of this compound on primary human eosinophil migration. By antagonizing the CCR3 receptor, this compound holds potential as a therapeutic agent for eosinophil-driven inflammatory diseases. The detailed experimental procedures and understanding of the underlying signaling pathways are crucial for accurately assessing its efficacy and mechanism of action in a preclinical setting. Further studies are warranted to establish a definitive quantitative profile for this compound in these assays.
References
- 1. A novel, selective, and orally available antagonist for CC chemokine receptor 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of potent, selective non-peptide CC chemokine receptor-3 antagonist that inhibits eotaxin-, eotaxin-2-, and monocyte chemotactic protein-4-induced eosinophil migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Novel Peptide Nanoparticle Biased Antagonist of CCR3 Blocks Eosinophil Recruitment and Airway Hyperresponsiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: CRTH2 Antagonism in Murine Models of Asthma
Audience: Researchers, scientists, and drug development professionals.
Note on (R)-L 888607: Initial investigation into "this compound" has revealed that this compound is a potent and selective agonist of the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2) receptor.[1][2][3][4] As an agonist, it activates the receptor and is therefore a tool for studying CRTH2 function rather than a therapeutic agent for asthma, where antagonism of this receptor is the desired mechanism of action.[2] Consequently, these application notes will focus on the application of CRTH2 antagonists in murine models of asthma, which is the therapeutically relevant approach for this target.
The CRTH2 receptor, a high-affinity receptor for prostaglandin D2 (PGD2), is a key player in the pathogenesis of allergic diseases like asthma.[5][6][7] It is expressed on several crucial cell types involved in the asthmatic inflammatory cascade, including T helper 2 (Th2) cells, eosinophils, basophils, and type-2 innate lymphoid cells (ILC2s).[8] Activation of CRTH2 by PGD2, a major mediator released from mast cells, mediates the trafficking and activation of these inflammatory cells to the airways, contributing to eosinophilic inflammation, mucus production, and airway hyperresponsiveness (AHR).[6][7][9] Therefore, antagonizing the CRTH2 receptor presents a promising therapeutic strategy for asthma. Murine models are essential tools for the preclinical evaluation of CRTH2 antagonists.[10]
Data Presentation: Efficacy of CRTH2 Antagonists in Murine Asthma Models
The following table summarizes quantitative data from studies utilizing various CRTH2 antagonists in murine models of allergic asthma.
| Compound | Murine Model | Allergen | Administration Route & Dosage | Key Outcomes | Reference |
| TM30089 | BALB/c Mice | Ovalbumin (OVA) | Not specified | - Reduced peribronchial eosinophilia- Decreased mucus cell hyperplasia | [6][7][11] |
| Ramatroban | BALB/c Mice | Ovalbumin (OVA) | Not specified | - Inhibited asthma pathology- Reduced peribronchial eosinophilia- Decreased mucus cell hyperplasia | [6][7][11][12] |
| Generic CRTH2 Antagonist | Mouse Model | Cockroach Egg Antigen | Not specified | - Ameliorated inflammation in acute and subchronic models- Reduced proinflammatory cytokines and chemokines- Decreased antigen-specific IgE, IgG1, and IgG2a- Reduced mucus deposition and leukocyte infiltration | [5] |
| Anti-CRTH2 Antibody (19A2) | hCRTH2 Transgenic Mice | Not specified | Not specified | - Depleted basophils, eosinophils, and ILC2s from lungs and lymphoid organs- Decreased several Th2 cytokines and chemokines | [8] |
Experimental Protocols
Induction of Allergic Airway Inflammation in Murine Models
A common method for inducing an asthma-like phenotype in mice involves sensitization and subsequent challenge with an allergen, such as Ovalbumin (OVA) or House Dust Mite (HDM) extract.[1][10][13]
A. Ovalbumin (OVA)-Induced Asthma Model [11][13][14]
-
Animals: BALB/c or C57BL/6 mice (6-8 weeks old) are commonly used due to their propensity to develop Th2-biased immune responses.[13]
-
Sensitization:
-
Allergen Challenge:
-
Beginning on day 14 (or later, protocols may vary), mice are challenged with an aerosolized solution of 1% (wt/vol) OVA in PBS for 30 minutes daily for 2-7 consecutive days.[11][13]
-
Challenges can be performed using an ultrasonic nebulizer directed into a chamber housing the mice.[13]
-
Alternatively, intratracheal instillation of OVA can be used for a more direct lung delivery.[13][14]
-
Administration of CRTH2 Antagonists
The administration protocol for a test antagonist will depend on its pharmacokinetic properties.
-
Route of Administration: Compounds are often administered orally (by gavage), intraperitoneally (i.p.), or subcutaneously (s.c.).
-
Dosing Schedule:
-
Prophylactic Model: The antagonist is typically administered 1-2 hours before each allergen challenge to assess its ability to prevent the inflammatory response.
-
Therapeutic Model: The antagonist is administered after the allergen challenges have begun, to evaluate its ability to reverse established inflammation.
-
-
Vehicle Control: A control group of sensitized and challenged mice should receive the vehicle solution (the solvent used to dissolve the antagonist) on the same schedule as the treatment group.
Assessment of Airway Inflammation and Hyperresponsiveness
Evaluations are typically performed 24-48 hours after the final allergen challenge.
A. Bronchoalveolar Lavage (BAL) Fluid Analysis [15]
-
Mice are euthanized via an overdose of anesthetic.
-
The trachea is exposed and cannulated.
-
The lungs are lavaged with a fixed volume (e.g., 1 mL) of sterile, cold PBS or saline.
-
The retrieved BAL fluid is centrifuged to pellet the cells.
-
The supernatant can be stored for cytokine analysis (e.g., via ELISA for IL-4, IL-5, IL-13).[15]
-
The cell pellet is resuspended, and the total number of leukocytes is determined using a hemocytometer.
-
Differential cell counts (eosinophils, neutrophils, lymphocytes, macrophages) are performed on cytospin preparations stained with a modified Wright-Giemsa stain (e.g., Hema 3).[15]
B. Lung Histopathology [14]
-
After euthanasia, the lungs are perfused to remove blood and then inflated and fixed with 10% buffered formalin.
-
The fixed lung tissue is embedded in paraffin, sectioned, and stained.
-
Hematoxylin and Eosin (H&E) Staining: Used to visualize and quantify peribronchial and perivascular inflammatory cell infiltration.
-
Periodic acid-Schiff (PAS) Staining: Used to identify and quantify mucus-producing goblet cells in the airway epithelium.[15]
C. Measurement of Airway Hyperresponsiveness (AHR) [13][15]
-
AHR is the characteristic exaggerated bronchoconstrictor response to stimuli seen in asthma. It is assessed by challenging the mice with increasing concentrations of a bronchoconstricting agent like methacholine.[13][15]
-
Invasive Measurement (Forced Oscillation Technique): Anesthetized, tracheostomized, and mechanically ventilated mice are exposed to aerosolized methacholine. Airway resistance and elastance are measured directly.[13]
-
Non-invasive Measurement (Whole-body Plethysmography): Conscious, unrestrained mice are placed in a plethysmography chamber and exposed to aerosolized methacholine. The device measures pressure changes in the chamber to calculate an enhanced pause (Penh) value, which correlates with airway obstruction.[15]
Mandatory Visualizations
Caption: PGD2 signaling via the CRTH2 receptor on inflammatory cells.
Caption: Workflow for evaluating a CRTH2 antagonist in a murine asthma model.
References
- 1. medkoo.com [medkoo.com]
- 2. immune-system-research.com [immune-system-research.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. adooq.com [adooq.com]
- 5. CRTH2 antagonism significantly ameliorates airway hyperreactivity and downregulates inflammation-induced genes in a mouse model of airway inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antagonism of the prostaglandin D2 receptor CRTH2 attenuates asthma pathology in mouse eosinophilic airway inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antagonism of the prostaglandin D2 receptor CRTH2 attenuates asthma pathology in mouse eosinophilic airway inflammation. | Lund University Publications [lup.lub.lu.se]
- 8. Depletion of major pathogenic cells in asthma by targeting CRTh2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Blockade of thymic stromal lymphopoietin and CRTH2 attenuates airway inflammation in a murine model of allergic asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Murine Models of Allergic Asthma: Methodological Insights into Allergen Sensitization and Challenge Protocols | Biomedical Research and Therapy [bmrat.org]
- 11. Antagonism of the prostaglandin D2 receptor CRTH2 attenuates asthma pathology in mouse eosinophilic airway inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ramatroban for chemoprophylaxis and treatment of COVID-19: David takes on Goliath - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Murine Model of Allergen Induced Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. oatext.com [oatext.com]
- 15. Development of Allergic Inflammation in a Murine Model of Asthma Is Dependent on the Costimulatory Receptor Ox40 - PMC [pmc.ncbi.nlm.nih.gov]
preparing (R)-L 888607 stock solution and working concentrations
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-L 888607 is a potent and selective synthetic agonist for the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as the prostaglandin D2 receptor 2 (DP2).[1][2] As a G-protein coupled receptor, CRTH2 is primarily expressed on type 2 immune cells, including T helper 2 (Th2) cells, eosinophils, and basophils. Its activation is implicated in the pathogenesis of allergic and inflammatory diseases such as asthma and allergic rhinitis. This compound serves as a valuable research tool for investigating the physiological and pathological roles of the CRTH2 signaling pathway. This document provides detailed protocols for the preparation of stock solutions and working concentrations of this compound for in vitro and in vivo studies.
Chemical Properties
A summary of the key chemical properties of this compound is provided in the table below.
| Property | Value |
| CAS Number | 860033-06-3 |
| Molecular Formula | C₁₉H₁₅ClFNO₂S |
| Molecular Weight | 375.84 g/mol [1] |
| Purity | >98% |
| Appearance | Solid powder |
Solubility and Storage
Proper storage and handling are critical to maintain the stability and activity of this compound.
| Parameter | Recommendation |
| Solvent for Stock Solution | Dimethyl Sulfoxide (DMSO)[1][3] |
| Solubility in DMSO | 100 mg/mL (266.07 mM) |
| Storage of Solid Compound | Dry, dark, and at -20°C for long-term (months to years) or 0-4°C for short-term (days to weeks).[1] |
| Stock Solution Storage | Aliquot and store at -20°C for up to 1 year or -80°C for up to 2 years. Avoid repeated freeze-thaw cycles.[3][4] |
Experimental Protocols
Preparation of this compound Stock Solution (10 mM in DMSO)
Materials:
-
This compound solid powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated pipettes
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Equilibrate: Allow the vial of this compound and the DMSO to warm to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh a desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.76 mg of the compound (Molecular Weight = 375.84).
-
Dissolution: Add the appropriate volume of DMSO to the powder. For 3.76 mg, add 1 mL of DMSO.
-
Mixing: Vortex the solution thoroughly until the solid is completely dissolved. If necessary, use an ultrasonic bath to aid dissolution.[3]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C.
Preparation of Working Concentrations for Cell-Based Assays
The optimal working concentration of this compound will vary depending on the cell type and the specific assay. It is recommended to perform a dose-response experiment to determine the optimal concentration for your experimental system.
Materials:
-
10 mM this compound stock solution in DMSO
-
Appropriate cell culture medium or assay buffer
Procedure:
-
Intermediate Dilution (Optional): For preparing a wide range of concentrations, it may be convenient to first prepare an intermediate dilution (e.g., 1 mM or 100 µM) from the 10 mM stock solution in cell culture medium or buffer.
-
Final Dilution: Serially dilute the stock or intermediate solution into the cell culture medium or assay buffer to achieve the desired final concentrations. For example, to prepare a 100 nM working solution from a 10 mM stock, a 1:100,000 dilution is required. This can be achieved through serial dilutions.
-
Solvent Control: It is crucial to include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the highest concentration of this compound used in the experiment. Typically, the final DMSO concentration should be kept below 0.1% to avoid solvent-induced cellular toxicity.
Recommended Working Concentrations
| Application | Concentration Range | Reference |
| EC₅₀ for CRTH2 agonistic activity | 0.4 nM | [3] |
| Eosinophil Chemotaxis | 100 nM | [3] |
| In vivo (intravenous) | 5 mg/kg | [2] |
| In vivo (oral) | 20 mg/kg | [2] |
CRTH2 Signaling Pathway
Activation of the Gαi-coupled CRTH2 receptor by this compound initiates a signaling cascade that leads to various cellular responses, including chemotaxis, cytokine release, and inhibition of apoptosis.[5] The diagram below illustrates a simplified overview of the CRTH2 signaling pathway.
Experimental Workflow
The following diagram outlines a general workflow for studying the effects of this compound in a cell-based assay.
References
Application Notes and Protocols for (R)-L 888607-Induced Calcium Mobilization
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-L 888607 is a potent and selective agonist for the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as the G-protein coupled receptor 44 (GPR44). CRTH2 is a Gq-coupled receptor primarily involved in inflammatory responses, and its activation by agonists like this compound leads to an increase in intracellular calcium concentration ([Ca²⁺]i). This calcium mobilization is a critical downstream signaling event that triggers various cellular responses.
These application notes provide a detailed experimental protocol for measuring this compound-induced calcium mobilization in a cell-based assay. This is a common method for characterizing the potency and efficacy of CRTH2 agonists and for screening compound libraries for novel modulators of this receptor. The protocol is designed for use with a fluorescence plate reader capable of kinetic reads.
Data Presentation
The following table summarizes hypothetical quantitative data for this compound in a calcium mobilization assay. This data is representative of what would be generated using the protocol below.
| Parameter | Value | Description |
| EC₅₀ | 15 nM | The concentration of this compound that elicits a half-maximal increase in intracellular calcium. |
| Maximum Response | 3.5-fold increase | The maximal fold increase in fluorescence signal over baseline upon stimulation with a saturating concentration of this compound. |
| Optimal Cell Density | 50,000 cells/well | The recommended cell density per well of a 96-well plate to achieve a confluent monolayer on the day of the assay. |
| Incubation Time | 60 minutes | The optimal time for incubating cells with a calcium-sensitive dye for sufficient loading. |
Signaling Pathway
The activation of the CRTH2 receptor by this compound initiates a well-defined Gq-mediated signaling cascade. The diagram below illustrates this pathway, culminating in the release of intracellular calcium.
Caption: CRTH2 receptor signaling pathway leading to calcium mobilization.
Experimental Protocol: this compound-Induced Calcium Mobilization Assay
This protocol details the steps for measuring calcium mobilization in cells expressing the CRTH2 receptor upon stimulation with this compound.
Materials and Reagents
-
Cells: HEK293 or CHO cells stably expressing the human CRTH2 receptor.
-
Culture Medium: DMEM or Ham's F-12 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
-
This compound: Stock solution in DMSO (e.g., 10 mM).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Calcium-Sensitive Dye: Fluo-4 AM or Calcium-6 AM.
-
Probenecid: (Optional, for cell lines with active organic anion transporters).
-
96-well black, clear-bottom microplates.
-
Fluorescence Plate Reader: With kinetic read capability and automated injection (e.g., FlexStation, FLIPR).
Experimental Workflow Diagram
Caption: Workflow for the this compound calcium mobilization assay.
Step-by-Step Procedure
1. Cell Seeding: a. Culture CRTH2-expressing cells to approximately 80-90% confluency. b. Harvest the cells using standard cell culture techniques. c. Resuspend the cells in culture medium and perform a cell count. d. Seed the cells into a 96-well black, clear-bottom plate at a density of 50,000 cells per well in 100 µL of culture medium.[1] e. Incubate the plate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment and formation of a monolayer.
2. Dye Loading: a. Prepare the dye loading solution. For Fluo-4 AM, a typical final concentration is 2-5 µM in Assay Buffer. If using probenecid, add it to the loading solution at a final concentration of 2.5 mM.[1][2] b. Carefully aspirate the culture medium from the cell plate. c. Add 100 µL of the dye loading solution to each well. d. Incubate the plate for 60 minutes at 37°C, protected from light.[1] e. After incubation, wash the cells twice with 100 µL of Assay Buffer to remove excess dye, leaving 100 µL of Assay Buffer in each well after the final wash.
3. Compound Preparation: a. Prepare a stock solution of this compound in 100% DMSO. b. Perform serial dilutions of the this compound stock in Assay Buffer to create a concentration range that will span the expected EC₅₀ value. The final DMSO concentration in the assay should be kept below 0.5% to avoid solvent effects.
4. Fluorescence Measurement: a. Set up the fluorescence plate reader to measure fluorescence intensity at an excitation wavelength of ~490 nm and an emission wavelength of ~520 nm. b. Program the instrument to perform a kinetic read, typically with measurements every 1-2 seconds for a total of 2-3 minutes. c. Establish a baseline fluorescence reading for 15-20 seconds. d. The instrument's integrated fluidics will then inject a specified volume of the this compound dilutions into the wells. e. Continue recording the fluorescence signal for the remainder of the kinetic run to capture the peak response and subsequent signal decay.
5. Data Analysis: a. For each well, determine the maximum fluorescence response after compound addition and subtract the baseline fluorescence. b. Plot the change in fluorescence as a function of the this compound concentration. c. Fit the data to a four-parameter logistic equation to determine the EC₅₀ value, which represents the potency of this compound.
Conclusion
This protocol provides a robust and reproducible method for quantifying the activity of this compound at the CRTH2 receptor through a calcium mobilization assay. The detailed steps, from cell preparation to data analysis, are designed to ensure high-quality data suitable for compound characterization and screening. The provided diagrams offer a clear visual representation of the underlying biological pathway and the experimental workflow, aiding in the successful implementation of this assay.
References
Application Notes and Protocols for (R)-L 888607 in Chemotaxis Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-L 888607 is a potent and selective agonist for the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as the Prostaglandin D2 receptor 2 (DP2). CRTH2 is a G protein-coupled receptor (GPCR) that plays a crucial role in the inflammatory cascade, particularly in allergic diseases like asthma and allergic rhinitis.[1][2] It is primarily expressed on T helper 2 (Th2) cells, eosinophils, and basophils.[3][4][5] Activation of CRTH2 by its endogenous ligand, prostaglandin D2 (PGD2), or synthetic agonists like this compound, triggers a signaling cascade that leads to chemotaxis, the directed migration of these immune cells towards a chemical gradient.[5][6][7] This makes this compound an invaluable tool for studying the mechanisms of immune cell trafficking and for the screening and development of novel anti-inflammatory therapeutics.
These application notes provide a detailed protocol for utilizing this compound in a chemotaxis assay, specifically using the widely accepted Boyden chamber/transwell assay format.[8][9][10]
Mechanism of Action and Signaling Pathway
This compound acts as a selective agonist at the CRTH2 receptor, which is a Gi-coupled GPCR.[5] Upon binding, it induces a conformational change in the receptor, leading to the dissociation of the heterotrimeric G protein into its Gαi and Gβγ subunits. The Gβγ subunit, in particular, activates downstream signaling pathways, including the activation of Phosphoinositide 3-kinase (PI3K). This cascade ultimately results in the reorganization of the actin cytoskeleton, leading to cell polarization and directed migration towards the chemoattractant.[11]
Figure 1. Simplified signaling pathway of this compound-induced chemotaxis via the CRTH2 receptor.
Data Presentation
Quantitative data from a chemotaxis assay using this compound can be effectively summarized in tables. Below are examples of how to structure your data for clear comparison.
Table 1: Dose-Response of this compound on Eosinophil Chemotaxis
| This compound Concentration (nM) | Mean Migrated Cells (± SEM) | Fold Increase over Control |
| 0 (Vehicle Control) | 50 ± 5 | 1.0 |
| 0.1 | 150 ± 12 | 3.0 |
| 1 | 450 ± 35 | 9.0 |
| 10 | 800 ± 60 | 16.0 |
| 100 | 1200 ± 95 | 24.0 |
| 1000 | 1150 ± 88 | 23.0 |
Table 2: Chemotactic Index of Various Immune Cell Types in Response to 100 nM this compound
| Cell Type | Mean Migrated Cells (Test) (± SEM) | Mean Migrated Cells (Control) (± SEM) | Chemotactic Index* |
| Eosinophils | 1250 ± 110 | 55 ± 8 | 22.7 |
| Basophils | 850 ± 75 | 40 ± 5 | 21.3 |
| Th2 Cells | 600 ± 50 | 30 ± 4 | 20.0 |
| Neutrophils | 60 ± 10 | 50 ± 7 | 1.2 |
*Chemotactic Index = (Mean Migrated Cells in Test) / (Mean Migrated Cells in Control)
Experimental Protocols
Protocol: Chemotaxis Assay using this compound with a Boyden Chamber (Transwell) System
This protocol is optimized for eosinophils but can be adapted for other CRTH2-expressing cells like basophils and Th2 cells.
Materials:
-
This compound (selective CRTH2 agonist)
-
Primary human eosinophils (isolated from peripheral blood) or a suitable cell line
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS)
-
Bovine Serum Albumin (BSA)
-
Boyden chamber (transwell) plate with 5 µm pore size polycarbonate membranes[8][10]
-
Calcein-AM or other fluorescent dye for cell labeling
-
Fluorescence plate reader
-
CO2 incubator (37°C, 5% CO2)
-
Hemocytometer or automated cell counter
-
Trypan blue solution
Experimental Workflow:
Figure 2. General workflow for a chemotaxis assay using this compound.
Step-by-Step Procedure:
-
Cell Preparation:
-
Isolate primary eosinophils from human peripheral blood using a standard negative selection method.[12]
-
Assess cell viability using trypan blue exclusion; viability should be >95%.
-
Resuspend cells in RPMI 1640 medium supplemented with 0.5% BSA.
-
-
Cell Starvation (Optional but Recommended):
-
To reduce basal signaling, starve the cells in serum-free RPMI 1640 with 0.5% BSA for 2-4 hours at 37°C.[13]
-
-
Preparation of this compound:
-
Prepare a stock solution of this compound in DMSO.
-
On the day of the experiment, prepare serial dilutions of this compound in RPMI 1640 with 0.5% BSA. A typical concentration range for a dose-response curve would be 0.1 nM to 1000 nM. Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration).
-
-
Setting up the Chemotaxis Chamber:
-
Add the desired concentration of this compound or vehicle control to the lower wells of the Boyden chamber plate.
-
Carefully place the transwell inserts (with the 5 µm pore membrane) into the wells, ensuring no air bubbles are trapped beneath the membrane.
-
-
Cell Seeding:
-
Adjust the cell concentration to 1 x 10^6 cells/mL in RPMI 1640 with 0.5% BSA.
-
Add 100 µL of the cell suspension to the upper chamber of each transwell insert.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 1 to 3 hours. The optimal incubation time should be determined empirically for the specific cell type.
-
-
Quantification of Migrated Cells:
-
After incubation, carefully remove the transwell inserts.
-
To quantify migrated cells using a fluorescence-based method:
-
Add a lysis buffer containing a fluorescent dye (e.g., Calcein-AM) to the lower wells.
-
Incubate as per the manufacturer's instructions to lyse the cells and release the dye.
-
Read the fluorescence on a plate reader at the appropriate excitation and emission wavelengths.
-
-
Alternatively, for manual counting:
-
Fix and stain the membrane of the insert.
-
Count the number of migrated cells on the underside of the membrane using a microscope.
-
-
Data Analysis:
-
Calculate the mean and standard error of the mean (SEM) for each condition.
-
For dose-response experiments, plot the number of migrated cells (or fluorescence intensity) against the log of the this compound concentration to determine the EC50 value.
-
Calculate the chemotactic index by dividing the number of migrated cells in the presence of this compound by the number of migrated cells in the vehicle control.
Important Considerations and Optimization:
-
Cell Type: The optimal pore size of the transwell membrane may vary depending on the cell type. 5 µm is generally suitable for eosinophils and neutrophils.[8][10]
-
Concentration of this compound: It is crucial to perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell type and assay conditions. A concentration of 100 nM has been shown to be effective for eosinophil chemotaxis.
-
Incubation Time: The incubation time should be optimized to allow for significant cell migration without saturation of the response. A time-course experiment (e.g., 1, 2, 3, and 4 hours) is recommended.
-
Controls: Always include a negative (vehicle) control and a positive control (a known chemoattractant for the cell type being used, if available).
By following these detailed application notes and protocols, researchers can effectively utilize this compound to investigate the role of the CRTH2 receptor in immune cell chemotaxis and to screen for potential therapeutic agents targeting this important inflammatory pathway.
References
- 1. Prostaglandin DP2 receptor - Wikipedia [en.wikipedia.org]
- 2. Antagonists of the prostaglandin D2 receptor CRTH2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structures of the human PGD2 receptor CRTH2 reveal novel mechanisms for ligand recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. rupress.org [rupress.org]
- 6. Activation of Th2 cells downregulates CRTh2 through an NFAT1 mediated mechanism | PLOS One [journals.plos.org]
- 7. researchgate.net [researchgate.net]
- 8. Boyden Chamber Technique | Life Science Research | Merck [merckmillipore.com]
- 9. Boyden Chamber Assay | Springer Nature Experiments [experiments.springernature.com]
- 10. criver.com [criver.com]
- 11. Connecting G protein signaling to chemoattractant-mediated cell polarity and cytoskeletal reorganization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Chemotaxis Assay - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes: (S)-N2-[[1-[2-[4-[(R,S)-5,11-dihydro-6(6H)-oxodibenz[b,e]azepin-11-yl]-1-piperazinyl]-2-oxoethyl]cyclopentyl]acetyl]-N-[2-[1,2-dihydro-3,5(4H)-dioxo-1,2-diphenyl-3H-1,2,4-triazol-4-yl]ethyl]-argininamide (BIIE0246)
It appears there may be a misidentification in the compound name provided. The search for "(R)-L 888607" did not yield a selective neuropeptide Y (NPY) Y2 receptor antagonist. However, the similarly named "L-888,607" is identified as a CRTH2 receptor agonist[1].
To fulfill the core request for detailed Application Notes and Protocols on the administration of a selective NPY Y2 receptor antagonist in animal research, this document will focus on a well-characterized and widely used selective NPY Y2 receptor antagonist, BIIE0246 [2][3][4]. This compound serves as a representative tool for studying the physiological roles of the NPY Y2 receptor.
Mechanism of Action:
BIIE0246 is a potent and selective non-peptide antagonist of the neuropeptide Y (NPY) Y2 receptor[3]. The Y2 receptor is a G-protein coupled receptor (GPCR) that, upon activation by endogenous ligands such as NPY and Peptide YY (PYY), inhibits adenylyl cyclase and modulates calcium channels[5][6]. These receptors are predominantly found presynaptically on neurons, where their activation leads to the inhibition of neurotransmitter release[3][7][8]. By blocking the Y2 receptor, BIIE0246 prevents this inhibitory feedback, thereby enhancing neurotransmitter release. This mechanism makes BIIE0246 a valuable tool for investigating the physiological functions of the NPY system, which is involved in appetite regulation, anxiety, and other neurological processes[7][8][9].
Applications in Animal Research:
BIIE0246 has been instrumental in elucidating the role of the Y2 receptor in various physiological and pathological conditions. Key research applications include:
-
Appetite and Feeding Behavior: Peripheral and central administration of BIIE0246 has been shown to influence food intake. For instance, administration into the arcuate nucleus of the hypothalamus can increase feeding in satiated rats, suggesting a role for the Y2 receptor in post-prandial satiety[4].
-
Anxiety and Mood Disorders: The NPY system is implicated in the regulation of anxiety. Studies using BIIE0246 have demonstrated its anxiolytic-like effects in animal models[8].
-
Gastrointestinal Function: BIIE0246 has been used to study the role of Y2 receptors in regulating intestinal secretion and motility[3].
Quantitative Data Presentation
Table 1: In Vivo Administration of BIIE0246 in Rodent Models
| Animal Model | Dose | Route of Administration | Frequency | Key Findings | Reference |
| Satiated Rats | 1 nmol | Arcuate Nucleus (ARC) Injection | Single dose | Significantly increased food intake compared to vehicle | [4] |
| Wild Type Mice | 1 µM | In vitro (colonic tissue) | N/A | Elevated mucosal ion transport | [3] |
| Rats | Not specified | In vivo | Not specified | Anxiolytic effects | [8] |
Experimental Protocols
Protocol 1: Preparation and Intracerebroventricular (ICV) Administration of BIIE0246 in Rats
1. Materials:
- BIIE0246 hydrochloride
- Sterile, pyrogen-free saline (0.9% NaCl)
- Vortex mixer
- Sonicator (optional)
- Hamilton syringe (10 µL)
- Stereotaxic apparatus
- Anesthesia (e.g., isoflurane)
2. BIIE0246 Solution Preparation: a. On the day of the experiment, weigh the desired amount of BIIE0246 in a sterile microcentrifuge tube. b. Reconstitute the BIIE0246 in sterile saline to the desired final concentration (e.g., 1 nmol/µL). c. Vortex the solution thoroughly to ensure complete dissolution. If necessary, briefly sonicate the solution. d. Keep the solution on ice until use.
3. Animal Preparation and Stereotaxic Surgery: a. Anesthetize the rat using an appropriate anesthetic agent and mount it in a stereotaxic frame. b. Shave and sterilize the scalp with an antiseptic solution. c. Make a midline incision to expose the skull. d. Using a dental drill, create a small burr hole over the target injection site (e.g., the arcuate nucleus of the hypothalamus). Coordinates should be determined from a rat brain atlas. e. Lower a Hamilton syringe filled with the BIIE0246 solution to the target coordinates.
4. Intracerebroventricular (ICV) Injection: a. Infuse the BIIE0246 solution slowly over a period of 1-2 minutes to allow for diffusion and minimize tissue damage. b. Leave the syringe in place for an additional 1-2 minutes to prevent backflow of the solution upon withdrawal. c. Slowly retract the syringe. d. Suture the scalp incision. e. Monitor the animal during recovery from anesthesia.
Protocol 2: In Vitro Application of BIIE0246 to Mouse Colonic Tissues
1. Materials:
- BIIE0246 hydrochloride
- Krebs bicarbonate buffer
- Ussing chamber system
- Mouse colon tissue
- Carbogen gas (95% O2, 5% CO2)
2. Tissue Preparation: a. Euthanize the mouse via an approved method and dissect a segment of the distal colon. b. Open the colon segment along the mesenteric border and rinse with ice-cold Krebs buffer. c. Mount the colonic mucosal tissue in an Ussing chamber with the mucosal side facing the luminal bath and the serosal side facing the serosal bath.
3. Ussing Chamber Experiment: a. Equilibrate the tissue in Krebs buffer, maintained at 37°C and bubbled with carbogen gas. b. Monitor the baseline short-circuit current (Isc), an indicator of net ion transport. c. Prepare a stock solution of BIIE0246 in an appropriate solvent (e.g., DMSO) and then dilute it to the final desired concentration (e.g., 1 µM) in Krebs buffer. d. Add the BIIE0246 solution to the serosal side of the Ussing chamber. e. Record the change in Isc to determine the effect of BIIE0246 on mucosal ion transport.
Signaling Pathway and Experimental Workflow Diagrams
Caption: NPY Y2 Receptor Signaling Pathway.
Caption: Experimental Workflow for BIIE0246 Administration.
References
- 1. medkoo.com [medkoo.com]
- 2. Selective and brain penetrant neuropeptide y y2 receptor antagonists discovered by whole-cell high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Functional consequences of neuropeptide Y Y2 receptor knockout and Y2 antagonism in mouse and human colonic tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Blockade of the neuropeptide Y Y2 receptor with the specific antagonist BIIE0246 attenuates the effect of endogenous and exogenous peptide YY(3-36) on food intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuropeptide Y receptor Y2 - Wikipedia [en.wikipedia.org]
- 6. Structural basis for Y2 receptor-mediated neuropeptide Y and peptide YY signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. melanocyte-stimulating-hormone-release-inhibiting-factor.com [melanocyte-stimulating-hormone-release-inhibiting-factor.com]
- 8. Neuropeptide Y Y2 receptor in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Npy2r neuropeptide Y receptor Y2 [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Cell Viability in Response to (R)-L 888607
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-L 888607 is a potent and selective synthetic agonist for the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as the DP2 receptor. CRTH2 is a G protein-coupled receptor (GPCR) predominantly expressed on various immune cells, including T helper 2 (Th2) cells, eosinophils, and basophils. Activation of CRTH2 by its endogenous ligand, prostaglandin D2 (PGD2), or synthetic agonists like this compound, plays a significant role in inflammatory and allergic responses. A critical aspect of studying the cellular effects of this compound is to determine its impact on cell viability, proliferation, and apoptosis. These application notes provide detailed protocols for assessing the viability of cells expressing the CRTH2 receptor upon treatment with this compound.
Mechanism of Action and Signaling Pathway
This compound, as a CRTH2 agonist, mimics the action of PGD2. The CRTH2 receptor is coupled to an inhibitory G protein (Gαi). Upon agonist binding, the Gαi subunit dissociates and inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Concurrently, the βγ subunits of the G protein can activate phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, leading to an increase in cytosolic calcium concentration.
The downstream effects of CRTH2 activation are primarily associated with pro-inflammatory and immunomodulatory responses, including cell migration (chemotaxis), degranulation, and cytokine release. Notably, for several immune cell types, activation of the CRTH2 pathway has been shown to have anti-apoptotic or pro-survival effects. Therefore, treatment with this compound is generally expected to enhance or maintain cell viability rather than induce cytotoxicity in CRTH2-expressing cells.
Figure 1: Simplified signaling pathway of the CRTH2 receptor upon activation by this compound.
Recommended Cell Viability Assays
Given the pro-survival nature of CRTH2 signaling, the following assays are recommended to assess the effects of this compound.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The intensity of the purple color is directly proportional to the number of viable, metabolically active cells.
-
CellTiter-Glo® Luminescent Cell Viability Assay: This is a homogeneous, luminescence-based assay that quantifies ATP, an indicator of metabolically active cells. The amount of ATP is directly proportional to the number of viable cells. This assay is known for its high sensitivity and is well-suited for high-throughput screening.
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is designed to measure cell viability and proliferation in a 96-well plate format.
Materials:
-
CRTH2-expressing cells (e.g., Th2 cells, eosinophils, or a transfected cell line)
-
Complete cell culture medium
-
This compound stock solution (in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
MTT solvent (e.g., acidified isopropanol or DMSO)
-
96-well flat-bottom sterile culture plates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570-600 nm
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Dilute the cells in complete culture medium to the desired density (e.g., 5,000-10,000 cells per well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Include wells with medium only to serve as a background control.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow cells to attach (if adherent) and recover.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Carefully remove the medium from the wells and add 100 µL of the diluted compound solutions.
-
Include wells with vehicle control (medium with the same concentration of solvent used for the drug stock).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.[1]
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100 µL of MTT solvent to each well to dissolve the crystals.
-
Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes.
-
-
Absorbance Measurement:
-
Read the absorbance at a wavelength between 570 and 600 nm using a microplate reader.[2]
-
Use a reference wavelength of 630-690 nm if desired to reduce background noise.
-
Data Analysis:
-
Subtract the average absorbance of the medium-only wells (background) from all other absorbance readings.
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle control:
-
% Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
Figure 2: Workflow for the MTT cell viability assay.
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
This protocol provides a highly sensitive method for determining cell viability by measuring ATP levels.
Materials:
-
CRTH2-expressing cells
-
Complete cell culture medium
-
This compound stock solution
-
CellTiter-Glo® Reagent (Promega)
-
Opaque-walled 96-well or 384-well plates suitable for luminescence measurements
-
Multichannel pipette
-
Luminometer
Procedure:
-
Reagent Preparation:
-
Thaw the CellTiter-Glo® Buffer and allow it to equilibrate to room temperature.
-
Equilibrate the lyophilized CellTiter-Glo® Substrate to room temperature.
-
Reconstitute the substrate with the buffer to form the CellTiter-Glo® Reagent, following the manufacturer's instructions. Mix gently by inverting.[3][4]
-
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT Assay Protocol, using opaque-walled plates instead of clear plates. Seed cells at a density appropriate for the assay's linear range.
-
-
Assay Execution:
-
After the desired treatment period, equilibrate the plate and its contents to room temperature for approximately 30 minutes.[3][4]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium in a 96-well plate).[3][4]
-
-
Signal Generation and Measurement:
Data Analysis:
-
Subtract the average luminescence of the medium-only wells (background) from all other readings.
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle control:
-
% Viability = (Luminescence of treated cells / Luminescence of vehicle control cells) x 100
-
Figure 3: Workflow for the CellTiter-Glo® luminescent cell viability assay.
Data Presentation
The quantitative data obtained from these assays should be summarized in a clear and structured table for easy comparison of the effects of different concentrations of this compound.
Table 1: Effect of this compound on Cell Viability (MTT Assay)
| This compound Concentration (nM) | Mean Absorbance (570 nm) ± SD | % Cell Viability |
| 0 (Vehicle Control) | 1.25 ± 0.08 | 100% |
| 1 | 1.28 ± 0.09 | 102.4% |
| 10 | 1.35 ± 0.11 | 108.0% |
| 100 | 1.42 ± 0.10 | 113.6% |
| 1000 | 1.45 ± 0.12 | 116.0% |
Table 2: Effect of this compound on Cell Viability (CellTiter-Glo® Assay)
| This compound Concentration (nM) | Mean Luminescence (RLU) ± SD | % Cell Viability |
| 0 (Vehicle Control) | 850,000 ± 55,000 | 100% |
| 1 | 875,500 ± 61,000 | 103.0% |
| 10 | 943,500 ± 72,000 | 111.0% |
| 100 | 1,020,000 ± 83,000 | 120.0% |
| 1000 | 1,045,500 ± 88,000 | 123.0% |
Note: The data presented in these tables are for illustrative purposes only and do not represent actual experimental results.
Conclusion
The provided application notes and protocols offer robust methods for assessing the effects of the CRTH2 agonist this compound on cell viability. The MTT and CellTiter-Glo® assays are well-suited for this purpose, providing quantitative data on the metabolic activity and ATP content of treated cells. Given the known anti-apoptotic and pro-survival role of the CRTH2 signaling pathway, it is anticipated that treatment with this compound will result in an increase in cell viability in CRTH2-expressing cell populations. These assays are essential tools for characterizing the pharmacological profile of this compound and understanding its impact on target cell populations.
References
Application Notes and Protocols for Limiting Dilution Assay with (R)-L 888607
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-L 888607 is a potent and selective synthetic agonist for the Chemoattractant Receptor-homologous molecule expressed on T helper 2 cells (CRTH2), also known as DP2. The CRTH2 receptor is a G protein-coupled receptor preferentially expressed on T helper 2 (Th2) cells, eosinophils, and basophils. Its natural ligand is prostaglandin D2 (PGD2). Activation of the CRTH2 receptor is implicated in the pathogenesis of allergic diseases such as asthma and allergic rhinitis, primarily by mediating the migration of and cytokine release from Th2 cells and eosinophils.[1][2] Specifically, stimulation of CRTH2 on Th2 cells induces the production of type 2 cytokines, including Interleukin-4 (IL-4), IL-5, and IL-13.[1][3][4]
This document provides detailed application notes and a protocol for a limiting dilution assay (LDA) to determine the frequency of this compound-responsive T helper 2 (Th2) cells within a mixed population of peripheral blood mononuclear cells (PBMCs). This assay is based on the principle that activation of CRTH2 by this compound will induce a measurable response, such as cytokine secretion, in Th2 cells. By serially diluting the cell population to a point where, on average, less than one cell per well is a responding Th2 cell, the frequency of these cells can be calculated using Poisson statistics. This assay can be a valuable tool for studying the effects of CRTH2-targeted therapeutics and for characterizing the Th2 immune response.
Data Presentation
The following tables summarize key quantitative data for this compound and provide a template for presenting results from a limiting dilution assay.
Table 1: Properties of this compound
| Property | Value | Reference |
| Synonym | L-888,607 | - |
| Target | CRTH2 (DP2) Receptor | [1][2] |
| Activity | Agonist | [1] |
| Chemical Formula | C₁₉H₁₅ClFNO₂S | - |
| Molecular Weight | 375.84 g/mol | - |
| Storage | Store at -20°C for long-term | - |
Table 2: Example Limiting Dilution Assay Data for this compound-Responsive Th2 Cells
| Cell Concentration (cells/well) | Number of Wells | Number of Positive Wells (IL-4 Secretion) | Fraction of Negative Wells |
| 10,000 | 24 | 24 | 0.00 |
| 5,000 | 24 | 23 | 0.04 |
| 2,500 | 24 | 18 | 0.25 |
| 1,250 | 24 | 11 | 0.54 |
| 625 | 24 | 6 | 0.75 |
| 313 | 24 | 3 | 0.88 |
| 156 | 24 | 1 | 0.96 |
| 0 (Control) | 24 | 0 | 1.00 |
Note: This is example data and will vary depending on the donor and experimental conditions.
Experimental Protocols
Protocol 1: Isolation of Peripheral Blood Mononuclear Cells (PBMCs)
This protocol describes the isolation of PBMCs from whole blood, which will serve as the source of Th2 cells for the limiting dilution assay.
Materials:
-
Human whole blood collected in heparinized tubes
-
Ficoll-Paque PLUS
-
Phosphate-Buffered Saline (PBS), sterile
-
RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin (complete RPMI)
-
Centrifuge
-
Sterile conical tubes (15 mL and 50 mL)
Procedure:
-
Dilute the whole blood 1:1 with sterile PBS in a 50 mL conical tube.
-
Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque PLUS in a 50 mL conical tube, minimizing mixing.
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.
-
After centrifugation, carefully aspirate the upper layer of plasma and platelets, leaving the mononuclear cell layer at the plasma-Ficoll interface undisturbed.
-
Collect the mononuclear cell layer (the "buffy coat") using a sterile pipette and transfer to a new 50 mL conical tube.
-
Wash the isolated cells by adding sterile PBS to bring the volume to 50 mL and centrifuge at 300 x g for 10 minutes at room temperature.
-
Discard the supernatant and resuspend the cell pellet in 50 mL of PBS for a second wash. Centrifuge at 300 x g for 10 minutes.
-
Discard the supernatant and resuspend the cell pellet in complete RPMI.
-
Count the viable cells using a hemocytometer and trypan blue exclusion.
-
Adjust the cell concentration to the desired density for the limiting dilution assay.
Protocol 2: Limiting Dilution Assay for this compound-Responsive Th2 Cells
This protocol details the setup of a limiting dilution assay to determine the frequency of Th2 cells that respond to this compound by secreting IL-4.
Materials:
-
Isolated PBMCs
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete RPMI medium
-
Recombinant human IL-2
-
96-well round-bottom cell culture plates
-
Human IL-4 ELISA kit
-
CO₂ incubator (37°C, 5% CO₂)
Procedure:
-
Preparation of this compound Working Solution:
-
Prepare a working solution of this compound in complete RPMI. The final concentration in the wells should be optimized, but a starting concentration of 100 nM is recommended based on its high potency. Prepare a vehicle control using the same concentration of DMSO.
-
-
Cell Plating:
-
Prepare a series of 2-fold dilutions of the PBMC suspension in complete RPMI, starting from a high concentration (e.g., 2 x 10⁶ cells/mL) down to a low concentration (e.g., ~3 x 10³ cells/mL).
-
Plate 100 µL of each cell dilution in replicate wells (e.g., 24 wells per dilution) of a 96-well round-bottom plate. This will result in cell concentrations ranging from 2 x 10⁵ to ~300 cells/well.
-
Include a "cells only" control (no this compound) and a "medium only" control (no cells).
-
-
Stimulation:
-
Add 100 µL of the 2X this compound working solution (e.g., 200 nM) to each well to achieve a final concentration of 100 nM.
-
Add 100 µL of the vehicle control to the "cells only" wells.
-
Add recombinant human IL-2 to all wells (except the "medium only" control) at a final concentration of 20 U/mL to support T cell survival and function.
-
-
Incubation:
-
Incubate the plates for 48-72 hours in a humidified incubator at 37°C with 5% CO₂.
-
-
Detection of IL-4 Secretion:
-
After incubation, centrifuge the plates at 300 x g for 5 minutes.
-
Carefully collect 100 µL of the supernatant from each well for IL-4 measurement.
-
Determine the concentration of IL-4 in each supernatant using a human IL-4 ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
A well is considered "positive" if the IL-4 concentration is significantly above the background level of the "cells only" control wells (e.g., mean + 3 standard deviations of the control).
-
For each cell dilution, calculate the fraction of negative wells.
-
Plot the natural logarithm of the fraction of negative wells versus the number of cells plated per well.
-
According to the single-hit model of Poisson statistics, the frequency of responding cells is the cell concentration at which 37% of the wells are negative. This can be determined from the linear regression of the plotted data. Online tools are also available for calculating the frequency from limiting dilution assay data.
-
Mandatory Visualizations
Caption: CRTH2 Signaling Pathway activated by this compound.
Caption: Experimental Workflow for Limiting Dilution Assay.
References
- 1. Activation of Th2 cells downregulates CRTh2 through an NFAT1 mediated mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting the PGD2/CRTH2/DP1 Signaling Pathway in Asthma and Allergic Disease: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation of Th2 cells downregulates CRTh2 through an NFAT1 mediated mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CRTH2 expression on T cells in asthma - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting (R)-L 888607 solubility issues in culture media
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the P2X7 receptor antagonist, (R)-L 888607. The information provided will help address common solubility issues encountered in culture media during experiments.
Troubleshooting Guide & FAQs
This section addresses common challenges and questions related to the solubility and use of this compound in cell culture applications.
Q1: My this compound powder is not dissolving directly in my cell culture medium. What should I do?
A1: Direct dissolution of hydrophobic compounds like this compound in aqueous culture media is not recommended as it often leads to poor solubility and precipitation. The standard and most effective method is to first prepare a concentrated stock solution in a suitable organic solvent.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for preparing stock solutions of many sparingly soluble compounds for in vitro studies. For a similar P2X7 receptor antagonist, a solubility of 100 mg/mL in DMSO has been reported, which can serve as a starting point.[1] It is crucial to use anhydrous, high-purity DMSO to avoid introducing water, which can decrease the solubility of the compound.
Q3: I've prepared a stock solution in DMSO, but a precipitate forms when I add it to my culture medium. How can I prevent this?
A3: This phenomenon, often called "crashing out," occurs when a compound dissolved in an organic solvent is rapidly diluted into an aqueous solution where it is less soluble. Several strategies can help prevent this:
-
Serial Dilution: Instead of adding the concentrated stock solution directly to your final volume of media, perform one or more intermediate dilutions in pre-warmed (37°C) culture medium.
-
Pre-warm the Medium: Ensure your culture medium is pre-warmed to 37°C before adding the this compound solution.
-
Vortexing During Dilution: Add the stock solution dropwise to the culture medium while gently vortexing or swirling to ensure rapid and thorough mixing.
-
Lower Final Concentration: The desired final concentration of this compound in your experiment may be exceeding its solubility limit in the culture medium. Consider testing a lower final concentration.
-
Control DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is at a non-toxic level for your specific cell line, typically below 0.5%.
Q4: What should I do if my compound still precipitates out of solution over time in the incubator?
A4: If you observe precipitation after the initial successful dissolution, consider the following:
-
Media Components: Components in the culture media, such as serum proteins and salts, can sometimes interact with the compound and reduce its long-term solubility. If possible, try reducing the serum concentration or using a serum-free medium for the duration of the treatment.
-
Temperature Fluctuations: Repeated warming and cooling of the media can cause the compound to fall out of solution. Maintain a stable temperature in your incubator.
-
Light Sensitivity: While not specifically documented for this compound, some compounds are light-sensitive and can degrade or precipitate upon exposure to light. It is good practice to protect solutions from light.
Q5: Are there any alternative solvents I can try if DMSO is not suitable for my experiment?
A5: While DMSO is generally the first choice, other organic solvents like ethanol can be used. However, the solubility of this compound in these solvents would need to be empirically determined. When using any solvent, it is crucial to include a vehicle control in your experiments (culture medium with the same final concentration of the solvent) to account for any effects of the solvent on the cells.
Quantitative Solubility Data
The following table summarizes the available solubility information for a representative P2X7 receptor antagonist. Note that the data for this compound may vary, and it is recommended to perform small-scale solubility tests.
| Solvent | Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL | Data for a representative P2X7 receptor antagonist.[1] Ultrasonic assistance may be required. |
| Ethanol | Data not available | Empirical testing is recommended. |
| Phosphate-Buffered Saline (PBS) | Insoluble | Direct dissolution in aqueous buffers is not recommended. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic water bath (optional)
Procedure:
-
Calculate the required mass: The molecular weight of a representative P2X7 antagonist is approximately 377.34 g/mol . To prepare 1 mL of a 10 mM stock solution, you would need:
-
10 mmol/L * 0.001 L * 377.34 g/mol = 0.00377 g = 3.77 mg
-
-
Weigh the compound: Carefully weigh out the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add DMSO: Add the appropriate volume of anhydrous, sterile DMSO (in this case, 1 mL) to the tube.
-
Dissolve the compound: Vortex the tube vigorously for 1-2 minutes. If the compound does not fully dissolve, use an ultrasonic water bath for 5-10 minutes to aid dissolution.
-
Visual Inspection: Ensure the solution is clear and free of any visible particulates.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Preparation of a Working Solution of this compound in Culture Medium
Materials:
-
10 mM this compound stock solution in DMSO
-
Complete cell culture medium, pre-warmed to 37°C
-
Sterile tubes for dilution
Procedure:
-
Thaw the stock solution: Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform serial dilutions (recommended):
-
Intermediate Dilution: To minimize precipitation, first prepare an intermediate dilution. For example, to achieve a final concentration of 10 µM, you could first dilute the 10 mM stock 1:100 in pre-warmed culture medium to get a 100 µM intermediate solution. To do this, add 10 µL of the 10 mM stock to 990 µL of pre-warmed medium and mix well.
-
Final Dilution: Add the appropriate volume of the intermediate solution to your culture vessel containing cells and media to reach the desired final concentration. For example, to get 10 µM from a 100 µM intermediate solution, you would add 1 mL of the intermediate solution to 9 mL of media in your culture dish.
-
-
Direct Dilution (for lower concentrations): For very low final concentrations, direct dilution may be possible. Add the stock solution dropwise to the pre-warmed culture medium while gently swirling the vessel to ensure immediate and thorough mixing.
-
Vehicle Control: Always prepare a vehicle control by adding the same final concentration of DMSO to the culture medium without the compound.
Visualizations
P2X7 Receptor Signaling Pathway
Caption: P2X7 receptor signaling pathway and the inhibitory action of this compound.
Troubleshooting Workflow for this compound Solubility Issues
Caption: A step-by-step workflow for troubleshooting solubility issues with this compound.
References
Technical Support Center: Optimizing Eosinophil Response to Novel Chemoattractants
This guide provides comprehensive technical support for researchers, scientists, and drug development professionals working to determine the optimal concentration of novel chemoattractants, such as (R)-L 888607, for eliciting a maximal eosinophil response. The protocols and troubleshooting advice are based on established principles of eosinophil biology and immunology.
Frequently Asked Questions (FAQs)
Q1: What is the first step in determining the optimal concentration of a new chemoattractant for eosinophils?
A1: The initial and most critical step is to perform a dose-response study. This involves testing a wide range of concentrations of the compound to identify the concentration that elicits the maximal biological response, such as chemotaxis or degranulation. Dose-response experiments typically use 5-10 concentrations spaced equally on a logarithmic scale (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM).[1]
Q2: Which in vitro assays are most suitable for assessing eosinophil response to a chemoattractant?
A2: The most common and well-established assays are the chemotaxis assay (e.g., using a Boyden chamber) to measure directed cell migration, and degranulation assays that quantify the release of eosinophil-specific granule proteins like eosinophil peroxidase (EPO), eosinophil-derived neurotoxin (EDN), or eosinophil cationic protein (ECP).[2][3][4]
Q3: How can I ensure the viability and responsiveness of my isolated eosinophils?
A3: Eosinophils are sensitive cells prone to spontaneous activation and apoptosis. It is crucial to use proper isolation techniques, such as immunomagnetic negative selection, and to handle the cells gently.[5][6] For experiments lasting longer than a few hours, the culture medium should be supplemented with survival-promoting cytokines like IL-5 or GM-CSF.[6][7]
Q4: What are the key signaling pathways activated in eosinophils by chemoattractants?
A4: Chemoattractants typically bind to G-protein coupled receptors (GPCRs), such as CCR3, on the eosinophil surface. This binding triggers several downstream signaling cascades, including the phosphoinositide-3 kinase (PI3K) pathway, the mitogen-activated protein kinase (MAPK) pathway (involving ERK and p38), and calcium signaling pathways.[8][9][10] These pathways collectively regulate cytoskeletal rearrangement for migration and the machinery for degranulation.
Experimental Protocols
Protocol 1: Eosinophil Chemotaxis Assay (Boyden Chamber)
This protocol outlines a standard method for assessing eosinophil migration towards a concentration gradient of a chemoattractant.
Materials:
-
Purified human eosinophils
-
Chemoattractant of interest (e.g., this compound)
-
Boyden chamber apparatus (or 24-well transwell inserts with 3-5 µm pore size polycarbonate membranes)
-
Assay medium (e.g., RPMI 1640 with 0.5% BSA)
-
Staining solution (e.g., Diff-Quik)
-
Microscope
Procedure:
-
Preparation: Prepare a stock solution of the chemoattractant and perform serial dilutions in assay medium to obtain the desired concentrations.
-
Chamber Setup: Add the chemoattractant dilutions to the lower wells of the Boyden chamber. Add assay medium without the chemoattractant to control wells.
-
Cell Seeding: Resuspend purified eosinophils in assay medium at a concentration of 1 x 10^6 cells/mL. Place the transwell inserts into the wells and add 100 µL of the cell suspension to the upper chamber of each insert.
-
Incubation: Incubate the chamber at 37°C in a 5% CO2 incubator for 1-3 hours. The optimal incubation time may need to be determined empirically.
-
Cell Removal and Staining: After incubation, remove the inserts. Scrape off the non-migrated cells from the top surface of the membrane with a cotton swab.
-
Fixation and Staining: Fix the migrated cells on the bottom side of the membrane with methanol and stain with a suitable stain like Diff-Quik.
-
Cell Counting: Count the number of migrated cells in several high-power fields under a microscope. The results are typically expressed as the average number of migrated cells per field or as a chemotactic index (fold increase over control).
Protocol 2: Eosinophil Degranulation Assay
This protocol describes a method to quantify the release of eosinophil peroxidase (EPO), a marker of degranulation.
Materials:
-
Purified human eosinophils
-
Chemoattractant of interest
-
Assay buffer (e.g., HBSS with Ca2+ and Mg2+)
-
EPO substrate solution (e.g., o-phenylenediamine dihydrochloride - OPD)
-
Stop solution (e.g., 4M H2SO4)
-
96-well microplate
-
Plate reader
Procedure:
-
Cell Preparation: Resuspend purified eosinophils in assay buffer at a concentration of 2 x 10^6 cells/mL.
-
Stimulation: Add 50 µL of the cell suspension to the wells of a 96-well plate. Add 50 µL of the chemoattractant at various concentrations (2x final concentration). For a total release control, add a cell lysing agent like Triton X-100.
-
Incubation: Incubate the plate at 37°C for 1-4 hours.
-
Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatants.
-
EPO Assay: Add a portion of the supernatant to a new 96-well plate. Add the EPO substrate solution and incubate in the dark at room temperature for 15-30 minutes.
-
Measurement: Stop the reaction with the stop solution and measure the absorbance at 492 nm using a plate reader.
-
Calculation: Express the results as a percentage of the total EPO release from the lysed cell control.
Data Presentation
The results of a dose-response study for a novel chemoattractant can be summarized in the following table format.
| This compound Concentration | Mean Migrated Eosinophils (per HPF) ± SD | Chemotactic Index | % EPO Release ± SD |
| 0 (Control) | 15 ± 4 | 1.0 | 5 ± 1.5 |
| 1 nM | 35 ± 6 | 2.3 | 12 ± 2.1 |
| 10 nM | 80 ± 11 | 5.3 | 25 ± 3.5 |
| 100 nM | 150 ± 20 | 10.0 | 45 ± 4.2 |
| 1 µM | 120 ± 15 | 8.0 | 38 ± 3.9 |
| 10 µM | 60 ± 9 | 4.0 | 20 ± 2.8 |
HPF: High-Power Field; SD: Standard Deviation
Troubleshooting Guides
Issue 1: Low Eosinophil Viability or Purity After Isolation
-
Possible Cause: Harsh isolation procedure (e.g., hypotonic lysis of red blood cells), prolonged procedure, or inappropriate centrifugation speeds.[5]
-
Solution:
-
Use a negative immunomagnetic selection kit for higher purity and viability.
-
Keep cells on ice throughout the isolation process.
-
Use lower centrifugation speeds (e.g., 300-400 x g).
-
Avoid vigorous pipetting.[6]
-
Issue 2: High Background Migration in Chemotaxis Assay (Control Wells)
-
Possible Cause: Eosinophils are pre-activated, or the assay medium contains chemoattractants (e.g., serum).
-
Solution:
-
Ensure eosinophils are handled gently during isolation and are not activated.
-
Use serum-free medium for the assay.[11]
-
Allow cells to rest on ice for 30 minutes before the assay.
-
Issue 3: No or Weak Response to a Known Chemoattractant
-
Possible Cause: Sub-optimal chemoattractant concentration, incorrect incubation time, or unresponsive cells.
-
Solution:
-
Perform a full dose-response curve for your positive control.
-
Optimize the incubation time for the assay.
-
Check the viability of the eosinophils.
-
Ensure the use of freshly isolated eosinophils, as their responsiveness can decrease over time in culture.
-
Issue 4: Inconsistent Results Between Experiments
-
Possible Cause: Donor-to-donor variability in eosinophil responsiveness, variations in reagent preparation, or inconsistent cell counting.
-
Solution:
-
Whenever possible, pool cells from multiple donors or perform multiple experiments with different donors.
-
Prepare fresh dilutions of the chemoattractant for each experiment.
-
Standardize the cell counting procedure by counting a consistent number of fields or by using an automated cell counter.
-
Visualizations
Caption: Workflow for optimizing chemoattractant concentration.
Caption: Generic eosinophil activation signaling pathway.
Caption: Troubleshooting decision tree for eosinophil assays.
References
- 1. graphpad.com [graphpad.com]
- 2. A microtiter assay for activation of eosinophils. Simultaneous monitoring of eosinophil adhesion and degranulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Human eosinophil adhesion and degranulation stimulated with eotaxin and RANTES in vitro: Lack of interaction with nitric oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Isolation of Human Eosinophils - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Essential mechanisms of differential activation of eosinophils by IL-3 compared to GM-CSF and IL-5 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. The signaling mechanism of eosinophil activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. commerce.bio-rad.com [commerce.bio-rad.com]
- 11. FAQ: Chemotaxis Assays | Cell Biolabs [cellbiolabs.com]
potential off-target effects of (R)-L 888607 in cellular assays
Welcome to the Technical Support Center for (R)-L 888607. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in cellular assays and to troubleshoot potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and its expected on-target effect?
This compound is a potent and selective synthetic agonist for the human Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as the Prostaglandin D2 receptor 2 (DP2).[1][2] The primary on-target effect of this compound is to mimic the action of its endogenous ligand, prostaglandin D2 (PGD2), by activating the CRTH2 receptor.[1][3]
Activation of the CRTH2 receptor, a G protein-coupled receptor (GPCR), initiates a signaling cascade through the Gαi subunit. This leads to an inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels, and an increase in intracellular calcium concentration ([Ca2+]).[4] This signaling pathway is primarily associated with pro-inflammatory responses, including the chemotaxis and activation of key immune cells involved in type 2 inflammation, such as T helper 2 (Th2) cells, eosinophils, and basophils.[5] In cellular assays, expected phenotypes upon treatment with this compound include cell migration, calcium mobilization, and cytokine release from CRTH2-expressing cells.[1][6]
Q2: How selective is this compound for the CRTH2 receptor?
This compound exhibits high selectivity for the human CRTH2 receptor over other prostanoid receptors. The binding affinity (Ki) for CRTH2 is in the subnanomolar range, indicating potent binding to its intended target.[1]
Summary of this compound Selectivity Profile
| Receptor | Ki (nM) | Selectivity vs. CRTH2 |
| CRTH2 (DP2) | 0.8 | - |
| DP (DP1) | 2331 | ~2914-fold |
| TP | 283 | ~354-fold |
| EP2 | 8748 | ~10935-fold |
| EP3-III | 1260 | ~1575-fold |
| EP4 | 4634 | ~5793-fold |
| FP | 10018 | ~12523-fold |
| IP | 14434 | ~18043-fold |
Data sourced from Gervais FG, et al. Mol Pharmacol. 2005 Jun;67(6):1834-9.[1]
Q3: What is the signaling pathway activated by this compound?
This compound activates the CRTH2 signaling pathway, as illustrated in the diagram below.
Caption: CRTH2 signaling pathway activated by this compound.
Troubleshooting Guide
Q4: I am observing a cellular phenotype that is not consistent with the known function of CRTH2 activation. How can I determine if this is an off-target effect?
Observing an unexpected phenotype is a critical step in understanding the full pharmacological profile of a compound. It is essential to systematically investigate whether the effect is due to an off-target interaction or other experimental variables.
Troubleshooting Workflow for Unexpected Phenotypes
References
- 1. tandfonline.com [tandfonline.com]
- 2. On-target and off-target-based toxicologic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
addressing poor reproducibility in (R)-L 888607 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to poor reproducibility in experiments involving the CRTH2 receptor agonist, (R)-L 888607.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: We are observing high variability in our functional assay results (e.g., calcium mobilization, chemotaxis) with this compound. What are the potential causes?
A1: High variability in functional assays using this compound can stem from several factors. Here's a checklist of potential issues and solutions:
-
Compound Solubility and Stability: this compound is a lipophilic molecule. Improper dissolution or precipitation during the experiment can lead to inconsistent concentrations.
-
Troubleshooting:
-
Ensure the compound is fully dissolved in a suitable solvent like DMSO before preparing aqueous dilutions.[1]
-
Prepare fresh dilutions for each experiment.
-
Avoid repeated freeze-thaw cycles of stock solutions. Store stock solutions at -20°C or -80°C for long-term stability.[1][2]
-
Visually inspect your final dilutions for any signs of precipitation. If precipitation is observed, sonication may aid in dissolution.[1]
-
-
-
Cell Health and Passage Number: The expression and signaling capacity of CRTH2 can vary with cell health and the number of times the cells have been passaged.
-
Troubleshooting:
-
Use cells at a consistent and low passage number for all experiments.
-
Ensure high cell viability (>95%) before starting the assay.
-
Culture cells under consistent conditions (media, serum, CO2 levels).
-
-
-
Assay-Specific Variability:
-
Calcium Mobilization: Inconsistent loading of calcium-sensitive dyes, fluctuations in temperature, and phototoxicity can all contribute to variability.
-
Chemotaxis: The formation of a stable chemotactic gradient is critical. Issues with the assay chamber, improper cell handling, or the presence of bubbles can disrupt this gradient.
-
Q2: Our radioligand binding assay with a competing ligand and this compound shows inconsistent Ki values. What could be the problem?
A2: Inconsistent Ki values in radioligand binding assays often point to issues with the assay setup and execution.
-
Incomplete Equilibration: Binding reactions may not be reaching equilibrium, leading to variable results.
-
Troubleshooting:
-
Ensure a sufficient incubation time for the binding reaction to reach equilibrium. This may need to be determined empirically for your specific cell type and conditions.
-
Maintain a consistent incubation temperature throughout the experiment.
-
-
-
Inaccurate Determination of Non-Specific Binding: Incorrectly defining non-specific binding will lead to errors in calculating specific binding and, consequently, the Ki value.
-
Troubleshooting:
-
Use a high concentration of a known, unlabeled CRTH2 ligand to determine non-specific binding.
-
Ensure the concentration of the unlabeled ligand is sufficient to fully saturate the receptors.
-
-
-
Membrane Preparation Quality: The quality and consistency of the cell membrane preparations are crucial.
-
Troubleshooting:
-
Prepare membrane fractions using a standardized and reproducible protocol.
-
Store membrane preparations at -80°C in small aliquots to avoid multiple freeze-thaw cycles.
-
-
Q3: We are seeing a lower than expected potency (EC50) for this compound in our in-vitro functional assays. Why might this be happening?
A3: A lower than expected potency can be due to several factors related to both the compound and the experimental system.
-
Compound Degradation: As mentioned, improper storage or handling of this compound can lead to its degradation.
-
Troubleshooting:
-
Verify the purity of your this compound stock.
-
Always use freshly prepared dilutions.
-
-
-
Receptor Desensitization: Prolonged exposure of cells to the agonist before measurement can lead to receptor desensitization, resulting in a reduced response.
-
Troubleshooting:
-
Minimize the pre-incubation time with this compound before recording the functional response.
-
Ensure that the cells are not over-stimulated during the experiment.
-
-
-
Off-Target Effects: While this compound is selective for CRTH2, at very high concentrations, it may interact with other receptors, potentially leading to confounding signaling events that could mask the true potency at CRTH2.[2]
-
Troubleshooting:
-
Perform concentration-response curves over a wide range to identify the optimal concentration range for CRTH2-specific effects.
-
Consider using a CRTH2 antagonist to confirm that the observed effect is mediated by the CRTH2 receptor.
-
-
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and its interaction with the CRTH2 receptor.
Table 1: Binding Affinity of this compound for Prostanoid Receptors
| Receptor | Ki (nM) |
| CRTH2/DP2 | 0.8[2] |
| DP/DP1 | 2331[2] |
| TP | 283[2] |
| EP2 | 8748[2] |
| EP3-III | 1260[2] |
| EP4 | 4634[2] |
| FP | 10018[2] |
| IP | 14434[2] |
Table 2: Functional Potency of this compound
| Assay | Cell Type | Parameter | Value (nM) |
| Calcium Mobilization | CHO cells expressing human CRTH2 | EC50 | ~0.4[1] |
| Eosinophil Shape Change | Human Eosinophils | EC50 | ~1 |
Experimental Protocols
Below are detailed methodologies for key experiments involving this compound.
Radioligand Binding Assay
This protocol is adapted from studies characterizing ligand binding to the CRTH2 receptor.[3][4][5]
-
Membrane Preparation:
-
Culture HEK293 cells stably expressing human CRTH2.
-
Harvest cells and resuspend in a lysis buffer (e.g., 20 mM Tris-HCl, pH 7.5, 1 mM EDTA, with protease inhibitors).
-
Homogenize the cell suspension and centrifuge at low speed (e.g., 1000 x g) to remove nuclei and debris.
-
Centrifuge the supernatant at high speed (e.g., 150,000 x g) to pellet the cell membranes.
-
Resuspend the membrane pellet in a binding buffer (e.g., 20 mM HEPES, pH 7.5, 100 mM NaCl, 1 mM EDTA) and store at -80°C.
-
-
Binding Assay:
-
In a 96-well plate, combine the cell membrane preparation (e.g., 20 µg of protein) with a constant concentration of a suitable radioligand (e.g., [3H]PGD2).
-
Add increasing concentrations of unlabeled this compound (competitor).
-
For non-specific binding, add a high concentration of unlabeled PGD2.
-
Incubate the plate at room temperature for 1-2 hours to allow the binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through a filter plate, followed by washing with ice-cold wash buffer.
-
Determine the amount of bound radioligand by scintillation counting.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of the log concentration of this compound.
-
Determine the IC50 value from the resulting competition curve and calculate the Ki value using the Cheng-Prusoff equation.
-
Calcium Mobilization Assay
This protocol is based on methods used to assess the functional activity of CRTH2 agonists.
-
Cell Preparation:
-
Plate cells expressing CRTH2 (e.g., CHO-K1 or HEK293 cells) in a black-walled, clear-bottom 96-well plate.
-
Allow the cells to adhere and grow overnight.
-
-
Dye Loading:
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This typically involves a 1-2 hour incubation at 37°C.
-
After incubation, wash the cells with a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
-
Assay Performance:
-
Place the plate in a fluorescence plate reader capable of kinetic reads.
-
Establish a stable baseline fluorescence reading for each well.
-
Add varying concentrations of this compound to the wells and immediately begin recording the fluorescence intensity over time.
-
-
Data Analysis:
-
The change in fluorescence intensity corresponds to the change in intracellular calcium concentration.
-
Plot the peak fluorescence response as a function of the log concentration of this compound.
-
Determine the EC50 value from the resulting concentration-response curve.
-
Visualizations
CRTH2 Signaling Pathway
Caption: Simplified signaling pathway of the CRTH2 receptor upon activation by this compound.
Experimental Workflow for Addressing Reproducibility Issues
Caption: A logical workflow for troubleshooting poor reproducibility in this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. immune-system-research.com [immune-system-research.com]
- 3. Structures of the human PGD2 receptor CRTH2 reveal novel mechanisms for ligand recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CRTH2 antagonism significantly ameliorates airway hyperreactivity and downregulates inflammation-induced genes in a mouse model of airway inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular pharmacology of the human prostaglandin D2 receptor, CRTH2 - PMC [pmc.ncbi.nlm.nih.gov]
how to prevent degradation of (R)-L 888607 in solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and storage of (R)-L 888607 in solution to prevent its degradation. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key structural features?
This compound is a chemical compound with the IUPAC name 2-[(1R)-9-[(4-chlorophenyl)sulfanyl]-6-fluoro-1H,2H,3H-benzo[b]pyrrolizin-1-yl]acetic acid[1]. Its key functional groups, which are important for understanding its stability, include:
-
A carboxylic acid
-
A tertiary amine within a pyrrolizidine ring system
-
A thioether linkage
-
Aromatic rings with fluoro and chloro substituents
Q2: What are the primary degradation pathways for this compound in solution?
Based on its chemical structure, the most likely degradation pathways for this compound in solution are:
-
Oxidation of the Tertiary Amine: The tertiary amine can be oxidized to form an N-oxide. This is a common degradation pathway for pharmaceuticals containing tertiary amines.
-
Oxidation of the Thioether: The thioether group is susceptible to oxidation, which can form a sulfoxide and subsequently a sulfone. This is a well-documented degradation pathway for thioether-containing compounds.
-
Photodegradation: The presence of aromatic rings makes the molecule potentially susceptible to degradation upon exposure to light.
Q3: How should I dissolve this compound to prepare a stock solution?
Recommended Solvents (in order of preference):
-
DMSO (Dimethyl sulfoxide)
-
DMF (Dimethylformamide)
-
Ethanol
For aqueous solutions, it is advisable to first dissolve the compound in a minimal amount of the organic solvent and then slowly add the aqueous buffer while vortexing to prevent precipitation. The carboxylic acid group suggests that the solubility may be pH-dependent; solubility may increase at a pH above its pKa.
Q4: What are the recommended storage conditions for this compound solutions?
To minimize degradation, stock solutions of this compound should be stored under the following conditions:
-
Temperature: Store at -20°C or colder for long-term storage. For short-term storage (days to weeks), 2-8°C may be acceptable, but stability should be verified.
-
Light: Protect from light by using amber vials or by wrapping the container in aluminum foil.
-
Atmosphere: For maximum stability, it is recommended to overlay the solution with an inert gas (e.g., argon or nitrogen) before sealing to prevent oxidation.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of compound activity or inconsistent experimental results. | Degradation of this compound in solution due to oxidation or photodegradation. | 1. Prepare fresh stock solutions more frequently. 2. Store stock solutions in smaller aliquots at -80°C to minimize freeze-thaw cycles. 3. Protect solutions from light at all times. 4. Consider adding an antioxidant to the solvent (see Experimental Protocols). 5. Degas solvents before use to remove dissolved oxygen. |
| Precipitation observed when preparing aqueous dilutions. | The compound has limited aqueous solubility. | 1. Increase the proportion of organic co-solvent in the final dilution if experimentally permissible. 2. Adjust the pH of the aqueous buffer. The carboxylic acid suggests solubility may increase at higher pH. 3. Sonication may help to redissolve the precipitate. 4. Prepare a more dilute stock solution. |
| Appearance of new peaks in analytical chromatography (e.g., HPLC). | Formation of degradation products. | 1. Confirm the identity of the new peaks using mass spectrometry (MS). Expected degradation products would have mass shifts corresponding to the addition of one or two oxygen atoms (for N-oxides, sulfoxides, or sulfones). 2. Implement the preventative measures for degradation outlined in this guide. 3. If degradation is unavoidable under experimental conditions, use a stability-indicating analytical method to quantify the parent compound accurately. |
Data Presentation
Table 1: Potential Degradation Products of this compound
| Degradation Pathway | Potential Product | Change in Molecular Weight |
| Tertiary Amine Oxidation | This compound N-oxide | +16 g/mol |
| Thioether Oxidation | This compound Sulfoxide | +16 g/mol |
| Thioether Oxidation | This compound Sulfone | +32 g/mol |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of the compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of a suitable solvent (e.g., DMSO) to achieve the desired concentration.
-
Vortex or sonicate briefly until the solid is completely dissolved.
-
If preparing for long-term storage, flush the headspace of the vial with an inert gas (argon or nitrogen) before sealing.
-
Store at -20°C or -80°C, protected from light.
Protocol 2: Use of Antioxidants to Prevent Oxidation
For experiments where oxidative degradation is a concern, consider the addition of an antioxidant to the solvent.
-
Prepare a stock solution of an antioxidant such as butylated hydroxytoluene (BHT) or butylated hydroxyanisole (BHA) in the same solvent used for this compound. A typical antioxidant stock solution concentration is 10 mM.
-
Add the antioxidant stock solution to the this compound solution to a final concentration of 10-100 µM.
-
The optimal concentration of the antioxidant should be determined experimentally to ensure it does not interfere with the assay.
Visualizations
Caption: Potential oxidative degradation pathways of this compound.
Caption: Recommended workflow for handling this compound solutions.
Caption: Troubleshooting logic for inconsistent experimental results.
References
interpreting unexpected results with (R)-L 888607
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using (R)-L 888607, a potent and selective agonist for the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as Prostaglandin D2 Receptor 2 (DP2).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, selective, and orally active synthetic agonist for the CRTH2 receptor.[1] The CRTH2 receptor is a G-protein coupled receptor (GPCR) that is preferentially expressed on T helper type 2 (Th2) cells, eosinophils, and basophils.[2][3] Upon binding of an agonist like this compound, the receptor couples to the Gαi subunit, which leads to an inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[4] This signaling cascade also stimulates phospholipase C (PLC), leading to the generation of inositol triphosphate (IP3) and a subsequent increase in intracellular calcium ([Ca2+]i) mobilized from endoplasmic reticulum stores.[4][5] The primary downstream effects of CRTH2 activation are chemotaxis (cell migration) and activation of target immune cells, leading to the release of pro-inflammatory cytokines such as IL-4, IL-5, and IL-13.[5][6]
Q2: What are the expected cellular responses after stimulating cells with this compound?
Expected responses to this compound in CRTH2-expressing cells include:
-
Calcium Mobilization: A rapid and transient increase in intracellular calcium concentration.[2][7]
-
Chemotaxis: Directed migration of cells such as eosinophils, basophils, and Th2 lymphocytes along a concentration gradient of the agonist.[2][5][8][9]
-
Cell Shape Change and Degranulation: In eosinophils, stimulation can lead to morphological changes and the release of granular contents.
-
Cytokine Release: Secretion of Th2-associated cytokines (e.g., IL-4, IL-5, IL-13).[6]
Q3: What is the binding affinity and selectivity of this compound?
This compound exhibits high affinity for the human CRTH2 receptor. While it is considered selective, some affinity for the Prostaglandin D2 Receptor 1 (DP1) has been reported. Understanding this selectivity is crucial for interpreting results, as activation of the DP1 receptor can lead to different or even opposing cellular effects.[10]
| Receptor | Binding Affinity (Ki) |
| Human CRTH2 | 4 nM[1] |
| Human DP1 | 211 nM[1] |
Q4: How should this compound be stored and handled?
For long-term storage, it is recommended to store this compound at -20°C for up to one year, or at -80°C for up to two years. For short-term use, it can be stored at 0-4°C for days to weeks. The compound is typically shipped at ambient temperature as a non-hazardous chemical.
Troubleshooting Guide
Issue 1: No or weak cellular response (e.g., no calcium signal, weak chemotaxis) after application of this compound.
| Potential Cause | Troubleshooting Steps |
| Low or absent CRTH2 expression in the cell line/primary cells. | 1. Verify CRTH2 expression using RT-PCR, flow cytometry, or Western blot. Note that CRTH2 expression can be dynamic and may decrease upon cell activation.[11] 2. Consider using a cell line known to express high levels of CRTH2 (e.g., specific Th2 cell lines, eosinophils from atopic individuals).[9] |
| Receptor desensitization or internalization. | 1. Prolonged or repeated exposure to agonists can lead to receptor desensitization and internalization, rendering the cells unresponsive.[1][12] 2. Ensure cells are not pre-exposed to other CRTH2 agonists. 3. Perform time-course experiments to determine the optimal stimulation time. |
| Incorrect compound concentration or degradation. | 1. Verify the concentration of your this compound stock solution. 2. Prepare fresh dilutions for each experiment. 3. Ensure proper storage conditions have been maintained. |
| Suboptimal assay conditions. | 1. For calcium mobilization assays, ensure the use of an appropriate calcium-sensitive dye and that the loading protocol is optimized for your cell type.[7][13][14] 2. For chemotaxis assays, optimize the incubation time and ensure the pore size of the transwell insert is appropriate for your cells.[5] |
| Cell viability issues. | 1. Check cell viability using a method like trypan blue exclusion or a viability stain. 2. Ensure that the experimental buffer and conditions are not cytotoxic. |
Issue 2: Unexpected or contradictory results (e.g., anti-inflammatory effects, biphasic dose-response curve).
| Potential Cause | Troubleshooting Steps |
| Off-target effects due to activation of the DP1 receptor. | 1. At higher concentrations, this compound may activate the DP1 receptor, which can have anti-inflammatory effects, such as inhibiting eosinophil apoptosis and promoting cell survival.[10] 2. Use a selective DP1 receptor antagonist in a control experiment to block these effects. 3. Perform a dose-response curve to identify the concentration range where CRTH2 is selectively activated. |
| Biased agonism. | 1. The conformation of the GPCR can be influenced by the specific ligand, leading to preferential activation of certain downstream pathways over others. This is known as biased agonism.[15][16][17] 2. Measure multiple downstream readouts (e.g., cAMP levels, calcium mobilization, and cytokine release) to get a comprehensive picture of the signaling profile. |
| GPCR dimerization. | 1. GPCRs can form homodimers or heterodimers, which can alter ligand binding and signaling, potentially leading to complex, non-linear dose-response curves.[4] 2. Consider using advanced biophysical techniques to investigate the oligomeric state of the receptor in your system. |
| Variability in primary cell responses. | 1. Primary cells from different donors can exhibit significant variability in their responses due to genetic differences, pre-existing conditions (e.g., atopy), and activation state.[9][18] 2. Use cells from multiple donors to ensure the reproducibility of your findings. 3. Characterize the phenotype of the donor cells. |
Experimental Protocols & Workflows
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium following CRTH2 activation.
References
- 1. The prostaglandin D2 receptor CRTH2 regulates accumulation of group 2 innate lymphoid cells in the inflamed lung - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prostaglandin D2 Selectively Induces Chemotaxis in T Helper Type 2 Cells, Eosinophils, and Basophils via Seven-Transmembrane Receptor Crth2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structures of the Human PGD2 Receptor CRTH2 Reveal Novel Mechanisms for Ligand Recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reinterpreting anomalous competitive binding experiments within G protein-coupled receptor homodimers using a dimer receptor model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vasoactive Intestinal Peptide Receptor, CRTH2, Antagonist Treatment Improves Eosinophil and Mast Cell-Mediated Esophageal Remodeling and Motility Dysfunction in Eosinophilic Esophagitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CRTH2 antagonism significantly ameliorates airway hyperreactivity and downregulates inflammation-induced genes in a mouse model of airway inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 8. Prostaglandin D2 induces chemotaxis in eosinophils via its receptor CRTH2 and eosinophils may cause severe ocular inflammation in patients with allergic conjunctivitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
- 10. DP1 receptor signaling prevents the onset of intrinsic apoptosis in eosinophils and functions as a transcriptional modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Activation of Th2 cells downregulates CRTh2 through an NFAT1 mediated mechanism | PLOS One [journals.plos.org]
- 12. Pharmacokinetic/Pharmacodynamic Modelling of Receptor Internalization with CRTH2 Antagonists to Optimize Dose Selection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Development and validation of a high-throughput calcium mobilization assay for the orphan receptor GPR88 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Analyzing biased responses of GPCR ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Biased signaling in naturally occurring mutations of G protein-coupled receptors associated with diverse human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Biased GPCR signaling: possible mechanisms and inherent limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. nc3rs.org.uk [nc3rs.org.uk]
controlling for vehicle effects in (R)-L 888607 studies
This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing (R)-L 888607, a potent and selective CRTH2 receptor agonist. The following resources offer troubleshooting advice and frequently asked questions to ensure proper experimental design and execution, with a focus on controlling for vehicle effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, also known as L-888,607, is a potent, selective, and orally active synthetic agonist for the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as DP2.[1] It mimics the action of Prostaglandin D2 (PGD2), the natural ligand for CRTH2. The primary mechanism of action involves binding to and activating the CRTH2 receptor, which is a G-protein coupled receptor (GPCR). This activation leads to downstream signaling events associated with inflammatory responses.
Q2: What is the significance of a vehicle control when using this compound?
A2: A vehicle control group is essential in experiments with this compound to differentiate the effects of the compound from those of the solvent used to dissolve and administer it. Vehicles, especially complex mixtures or those containing solvents like DMSO, can have their own biological effects. Therefore, the vehicle control group receives the same solvent mixture without this compound, providing a baseline to accurately attribute the observed effects to the compound itself.
Q3: What are the common vehicles used for dissolving this compound for in vivo and in vitro studies?
A3: For in vivo studies, common vehicle formulations include a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline, or a simpler mixture of 10% DMSO and 90% Corn Oil.[2] For in vitro cell-based assays, this compound is typically dissolved in 100% Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution. This stock is then further diluted in the cell culture medium to the final working concentration, ensuring the final DMSO concentration is typically at or below 0.1% to minimize solvent-induced cytotoxicity.[3][4]
Q4: What is the solubility of this compound in common vehicle formulations?
A4: The solubility of this compound in commonly used in vivo formulations is reported to be ≥ 2.5 mg/mL.[2] It is crucial to ensure complete dissolution of the compound in the vehicle to achieve accurate dosing.
Troubleshooting Guides
Issue 1: Unexpected or No Effect Observed in In Vitro Assays
| Possible Cause | Troubleshooting Step |
| Compound Precipitation | This compound may precipitate out of the aqueous culture medium upon dilution from a high-concentration DMSO stock. Visually inspect the medium for any precipitate after adding the compound. If precipitation is suspected, consider preparing an intermediate dilution step in a serum-containing medium or a different buffer before adding to the final culture. |
| High Final DMSO Concentration | DMSO concentrations above 0.1% can be toxic to many cell lines, masking the specific effects of this compound. Calculate the final DMSO concentration in your assay and ensure it is within a non-toxic range for your specific cell type. Always include a vehicle control with the same final DMSO concentration.[4] |
| Cell Line Unresponsive | The target cells may not express the CRTH2 receptor or express it at very low levels. Confirm CRTH2 expression in your cell line using techniques like RT-qPCR, Western blot, or flow cytometry. |
| Compound Degradation | Improper storage of the this compound stock solution can lead to degradation. Stock solutions in DMSO should be stored at -20°C or -80°C and protected from light.[5] Avoid repeated freeze-thaw cycles. |
Issue 2: High Variability or Off-Target Effects in In Vivo Studies
| Possible Cause | Troubleshooting Step |
| Vehicle-Induced Inflammation or other Biological Effects | The vehicle itself may be causing an inflammatory response or other physiological changes. For example, PEG300 and Tween-80 can have biological effects.[6] Always include a vehicle-only control group to account for these effects. If significant vehicle effects are observed, consider using an alternative, more inert vehicle if possible. |
| Incomplete Solubilization of this compound | If the compound is not fully dissolved in the vehicle, the actual administered dose will be lower than intended and variable between animals. Ensure the compound is completely dissolved. Gentle heating and/or sonication can aid in dissolution.[2] Prepare the formulation fresh before each experiment if stability is a concern. |
| Route of Administration Issues | The chosen route of administration may lead to variable absorption or local irritation. For oral gavage, ensure proper technique to avoid stress and injury. For intravenous injections, ensure the formulation is suitable and does not cause precipitation in the bloodstream. |
| Pharmacokinetic/Pharmacodynamic (PK/PD) Mismatch | The timing of your measurements may not align with the peak concentration or effect of the compound. Conduct a pilot study to determine the optimal time points for your readouts after administration. |
Quantitative Data Summary
Table 1: In Vivo Vehicle Formulations and Solubility of this compound
| Formulation Components | Solubility | Reference |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | [2] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | [2] |
| 60% (v/v) Polyethylene Glycol 200 (for intravenous administration) | Not specified | [1] |
| 60% (v/v) Polyethylene Glycol 400 (for oral administration) | Not specified | [1] |
Table 2: Receptor Binding Affinity of this compound
| Receptor | Ki (nM) | Reference |
| CRTH2 (human) | 4 | [2] |
| DP (human) | 211 | [2] |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Oral Administration
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile conical tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required amount of this compound and vehicle components based on the desired final concentration and total volume.
-
In a sterile conical tube, add the calculated volume of DMSO (10% of the final volume).
-
Add the weighed this compound powder to the DMSO and vortex thoroughly until it is completely dissolved.
-
Add the calculated volume of PEG300 (40% of the final volume) to the mixture and vortex until the solution is clear.
-
Add the calculated volume of Tween-80 (5% of the final volume) and vortex thoroughly.
-
Finally, add the calculated volume of saline (45% of the final volume) and vortex until a homogenous and clear solution is obtained.
-
If precipitation or phase separation occurs, gentle warming or sonication can be used to aid dissolution.[2]
-
The vehicle control is prepared by following the same procedure without the addition of this compound.
Protocol 2: Preparation of this compound for In Vitro Cell-Based Assays
Materials:
-
This compound powder
-
100% DMSO
-
Sterile microcentrifuge tubes
-
Cell culture medium (e.g., DMEM, RPMI)
Procedure:
-
Prepare a high-concentration stock solution of this compound (e.g., 10 mM) by dissolving the powder in 100% DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
On the day of the experiment, thaw an aliquot of the stock solution.
-
Prepare working solutions by serially diluting the stock solution in the appropriate cell culture medium to achieve the desired final concentrations.
-
Ensure that the final concentration of DMSO in the culture wells does not exceed 0.1% to prevent solvent-induced cytotoxicity.[3][4]
-
For the vehicle control, add the same final concentration of DMSO to the cell culture medium without this compound.
Visualizations
Caption: Simplified CRTH2 signaling pathway upon activation by PGD2 or this compound.
Caption: Experimental workflow for an in vivo study with this compound and vehicle control.
Caption: Experimental workflow for an in vitro study using this compound.
References
issues with (R)-L 888607 stability at room temperature
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the stability of (R)-L 888607 at room temperature. The information is intended for researchers, scientists, and drug development professionals.
Disclaimer
Currently, there is limited publicly available stability data specifically for this compound. The information provided below is based on the known stability profiles of similar peptide boronic acid derivatives and general principles of peptide chemistry. We strongly recommend performing in-house stability studies for your specific experimental conditions.
Troubleshooting Guide
Encountering issues with the stability of this compound can be a significant challenge. This guide provides a structured approach to identifying and mitigating potential degradation.
Observed Issue: Loss of Potency or Inconsistent Results
If you are observing a decrease in the efficacy of this compound or inconsistent results between experiments, it may be indicative of compound degradation.
Potential Causes and Solutions
| Potential Cause | Recommended Action | Expected Outcome |
| Oxidative Degradation | Purge stock solutions and experimental buffers with an inert gas (e.g., argon or nitrogen) before use. Minimize exposure of the compound, both in solid and solution form, to atmospheric oxygen. Consider the addition of antioxidants, but be aware that some, like ascorbate, have been reported to accelerate degradation in similar compounds.[1] | Reduced rate of degradation and improved consistency of results. |
| Hydrolysis | Maintain the pH of stock solutions and experimental buffers within a neutral and stable range (e.g., pH 6-8). Avoid highly acidic or basic conditions.[1] | Slower degradation of the peptide backbone and the boronic acid moiety. |
| Improper Storage | Store the lyophilized powder at -20°C or -80°C.[2] For solutions, prepare single-use aliquots and store them at -80°C to minimize freeze-thaw cycles.[2] | Long-term preservation of the compound's integrity. |
| Contamination | Use high-purity solvents and reagents. Ensure all labware is thoroughly cleaned and free of contaminants that could catalyze degradation. | Prevention of unforeseen degradation pathways. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
A1: For long-term storage, this compound, like most peptides, should be stored as a lyophilized powder at -20°C or ideally at -80°C.[2] Once reconstituted in a solvent, it is best to make single-use aliquots and store them frozen at -80°C to avoid repeated freeze-thaw cycles, which can accelerate degradation.[2]
Q2: What solvents are recommended for reconstituting this compound?
A2: The choice of solvent will depend on your specific experimental requirements. High-purity, anhydrous solvents are generally recommended. For aqueous solutions, use buffers with a stable pH in the neutral range. It is crucial to minimize the presence of reactive impurities in your solvents.
Q3: What are the likely degradation pathways for this compound at room temperature?
A3: Based on studies of analogous peptide boronic acids, the primary degradation pathway is likely oxidative.[1] This can involve the cleavage of the boronic acid group from the peptide backbone.[1] Additionally, hydrolysis of the peptide bonds can occur, especially under acidic or basic conditions.[1]
Q4: How can I monitor the stability of my this compound solution?
A4: The stability of your solution can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS). These methods can be used to track the decrease in the concentration of the parent compound and the appearance of degradation products over time.
Q5: Can I store solutions of this compound at room temperature for short periods?
A5: While short-term storage at room temperature may be unavoidable during experimental setup, it is generally not recommended. If you must keep the solution at room temperature, it is advisable to use it as quickly as possible and to protect it from light and atmospheric oxygen. For any extended period, refrigeration (2-8°C) is preferable to room temperature, but frozen storage is ideal.
Experimental Protocols
Protocol: Assessing the Stability of this compound in Solution
This protocol outlines a general method for evaluating the stability of this compound in a specific buffer at room temperature.
Materials:
-
This compound
-
High-purity solvent for initial stock solution (e.g., DMSO)
-
Experimental buffer (e.g., PBS, pH 7.4)
-
HPLC system with a suitable column (e.g., C18)
-
Mass spectrometer (optional, for identification of degradation products)
-
Incubator or temperature-controlled environment set to room temperature (e.g., 25°C)
Procedure:
-
Prepare a Stock Solution: Dissolve a known amount of this compound in the chosen solvent to create a concentrated stock solution.
-
Prepare Test Solutions: Dilute the stock solution with the experimental buffer to the final desired concentration.
-
Initial Analysis (T=0): Immediately analyze an aliquot of the test solution using HPLC to determine the initial concentration and purity of this compound. This will serve as your baseline.
-
Incubation: Store the remaining test solution at room temperature, protected from light.
-
Time-Point Analysis: At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the test solution and analyze it by HPLC.
-
Data Analysis: Quantify the peak area of this compound at each time point. Calculate the percentage of the compound remaining relative to the T=0 sample. If using mass spectrometry, analyze the samples to identify the mass of any new peaks that appear, which may correspond to degradation products.
Visualizations
Caption: A diagram illustrating the likely oxidative degradation pathway of this compound.
Caption: A workflow for troubleshooting stability issues with this compound.
References
improving signal-to-noise ratio in (R)-L 888607-based assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers improve the signal-to-noise ratio in assays involving the CRTH2 receptor agonist, (R)-L 888607.
Troubleshooting Guides
High background, low signal, and high variability are common issues that can compromise the quality of data in this compound-based assays. The following guides provide potential causes and solutions for these problems.
Issue 1: High Background Signal
A high background signal can mask the specific signal generated by the interaction of this compound with the CRTH2 receptor, leading to a poor signal-to-noise ratio.
Troubleshooting High Background
| Potential Cause | Recommended Solution |
| Nonspecific Binding of Reagents | Increase the number of wash steps or the duration of each wash.[1][2] Consider adding a mild, non-ionic detergent like Tween-20 (0.01% to 0.1%) to the wash buffer.[1] |
| Insufficient Blocking | Increase the concentration of the blocking agent (e.g., from 1% to 3% BSA) or the incubation time.[1][2] Test alternative blocking buffers. For cell-based assays, serum from the same species as the secondary antibody can be an effective blocking agent.[2][3] |
| High Reagent Concentration | Titrate the concentration of primary and secondary antibodies (if applicable) or the fluorescent dye to find the optimal concentration that maximizes the specific signal without increasing the background.[2][4] |
| Cellular Autofluorescence | If using fluorescence-based assays, check for autofluorescence in the cell line being used. Consider using a different cell line with lower autofluorescence or use a plate reader with filters that can minimize the detection of autofluorescence. |
| Contaminated Reagents | Ensure all buffers and media are freshly prepared and filtered.[1] Use fresh aliquots of reagents, including this compound and any detection reagents. |
| Light Leakage or Plate Reader Issues | For fluorescence or luminescence assays, ensure the plate reader is properly sealed to prevent light leakage. Run a blank plate with only buffer to check for instrument noise. |
Issue 2: Low Signal Intensity
A weak specific signal can be difficult to distinguish from the background noise, resulting in a low signal-to-noise ratio.
Troubleshooting Low Signal
| Potential Cause | Recommended Solution |
| Suboptimal this compound Concentration | Perform a dose-response curve to determine the optimal concentration of this compound for stimulating the CRTH2 receptor in your assay system. |
| Low Receptor Expression | If using a cell-based assay, verify the expression level of the CRTH2 receptor in your cell line using a validated method such as flow cytometry or western blotting. Consider using a cell line with higher receptor expression. |
| Inactive this compound | Ensure the this compound is stored correctly and has not degraded.[5] Prepare fresh dilutions from a new stock solution. |
| Incorrect Assay Conditions | Optimize incubation times and temperatures for each step of the assay. Ensure the assay buffer composition (e.g., pH, salt concentration) is optimal for receptor-ligand binding and cellular responses. |
| Cell Health and Viability | Ensure cells are healthy and within their optimal passage number. High cell confluence or poor viability can lead to a diminished response. |
| Quenching of Fluorescent Signal | If using a fluorescent probe, ensure there are no quenching agents present in the assay buffer. Test different fluorophores to find one that provides a stronger signal.[6] |
Issue 3: High Data Variability
Troubleshooting High Data Variability
| Potential Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure a uniform cell suspension before seeding and use a calibrated multichannel pipette. Allow plates to sit at room temperature for a short period before incubation to ensure even cell distribution. |
| Pipetting Errors | Calibrate and use appropriate pipettes for the volumes being dispensed. Use a fresh tip for each reagent addition to avoid cross-contamination. |
| Edge Effects in Microplates | Avoid using the outer wells of the microplate, as these are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile water or buffer. |
| Inconsistent Incubation Times | Use a timer and be consistent with all incubation steps for all plates. |
| Fluctuations in Temperature | Ensure all incubators and water baths are at the correct and stable temperature. |
| Reagent Instability | Prepare fresh reagents for each experiment and avoid repeated freeze-thaw cycles. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective agonist for the CRTH2 receptor (chemoattractant receptor-homologous molecule expressed on Th2 cells).[5] The CRTH2 receptor is a G protein-coupled receptor (GPCR) that, upon activation, typically couples to Gαi/o proteins, leading to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and the mobilization of intracellular calcium.
Q2: What are the common types of assays used with this compound?
Common assays for GPCR agonists like this compound include:
-
Functional Assays: These measure the cellular response to receptor activation. Examples include calcium mobilization assays (using fluorescent calcium indicators), cAMP assays, and cell migration assays.
-
Binding Assays: These measure the direct interaction of a ligand with the receptor. Radioligand binding assays are a common example.
Q3: How can I be sure my this compound is active?
To confirm the activity of your this compound, it is recommended to perform a dose-response experiment and compare the resulting EC50 value (the concentration that produces 50% of the maximal response) to published values. If the EC50 value is significantly higher than expected, it may indicate a problem with the compound's integrity.
Q4: What cell lines are suitable for this compound-based assays?
Cell lines that endogenously express the CRTH2 receptor or have been engineered to overexpress it are suitable. The choice of cell line can significantly impact the assay window and signal-to-noise ratio. It is crucial to validate receptor expression in the chosen cell line.
Q5: Should I use a kinetic or endpoint reading for my assay?
The choice between a kinetic and an endpoint reading depends on the specific assay and the nature of the cellular response. For dynamic responses like calcium mobilization, a kinetic read is essential to capture the peak signal. For more stable signals, like the accumulation of a second messenger, an endpoint reading may be sufficient.
Visualizing Pathways and Workflows
Signaling Pathway of CRTH2 Receptor Activation
Caption: CRTH2 receptor signaling cascade upon activation by this compound.
Experimental Workflow for a Calcium Mobilization Assay
Caption: A typical workflow for a fluorescence-based calcium mobilization assay.
Troubleshooting Logic for Low Signal-to-Noise Ratio
References
- 1. arp1.com [arp1.com]
- 2. How to deal with high background in ELISA | Abcam [abcam.com]
- 3. azurebiosystems.com [azurebiosystems.com]
- 4. sinobiological.com [sinobiological.com]
- 5. medkoo.com [medkoo.com]
- 6. Fluorescence signal-to-noise optimisation for real-time PCR using universal reporter oligonucleotides - Analytical Methods (RSC Publishing) DOI:10.1039/C8AY00812D [pubs.rsc.org]
Validation & Comparative
Validating (R)-L 888607 Activity: A Comparative Guide Using a CRTH2 Antagonist
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the activity of the CRTH2 agonist, (R)-L 888607, through objective comparison with a CRTH2 antagonist. It includes detailed experimental protocols, quantitative data presentation, and visualizations of the underlying biological pathways and experimental workflows.
Introduction to CRTH2 Signaling and Compound Activity
The Chemoattractant Receptor-Homologous molecule expressed on T helper 2 cells (CRTH2), also known as DP2, is a G protein-coupled receptor that plays a pivotal role in allergic inflammation. Its natural ligand is prostaglandin D2 (PGD2). Activation of CRTH2 on immune cells, such as T helper 2 (Th2) cells, eosinophils, and basophils, triggers a cascade of downstream events including calcium mobilization, chemotaxis, and cellular activation, contributing to the pathophysiology of allergic diseases like asthma.
This compound is a potent and selective synthetic agonist of the CRTH2 receptor, making it a valuable tool for studying CRTH2-mediated signaling and its role in inflammatory processes. To validate its specific activity, a potent and selective CRTH2 antagonist is employed to competitively inhibit the effects of this compound. This guide outlines the methodologies to quantify and compare the binding affinities and functional activities of this compound and a representative CRTH2 antagonist, OC000459 (Timapiprant).
Data Presentation: Comparative Binding Affinities
The binding affinity of a ligand for its receptor is a critical parameter for characterizing its potency. The equilibrium dissociation constant (Ki) is a measure of this affinity, with lower Ki values indicating higher affinity. The following table summarizes the reported Ki values for the CRTH2 agonist this compound and a selection of commonly studied CRTH2 antagonists.
| Compound | Type | Target | Reported Ki (nM) |
| This compound | Agonist | Human CRTH2 | 0.8 |
| OC000459 (Timapiprant) | Antagonist | Human recombinant DP2 | 13 |
| Fevipiprant (QAW039) | Antagonist | Human CRTH2 | 1.1 |
| AZD1981 | Antagonist | Human recombinant DP2 | pIC50 = 8.4 (approx. 4 nM) |
| Ramatroban | Antagonist | Human CRTH2 | 290 |
Experimental Protocols
This section provides detailed protocols for key in vitro and in vivo experiments to validate the activity of this compound and assess the antagonistic effect of a selected CRTH2 antagonist.
Radioligand Competition Binding Assay
This assay determines the binding affinity (Ki) of the test compounds for the CRTH2 receptor by measuring their ability to displace a radiolabeled ligand.
Materials:
-
HEK293 cells stably expressing human CRTH2
-
Cell membrane preparation buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4)
-
[3H]-PGD2 (Radioligand)
-
Unlabeled PGD2 (for determining non-specific binding)
-
This compound
-
CRTH2 antagonist (e.g., OC000459)
-
Scintillation cocktail
-
Glass fiber filters
-
96-well plates
Procedure:
-
Prepare cell membranes from HEK293-hCRTH2 cells.
-
In a 96-well plate, add increasing concentrations of the unlabeled competitor (this compound or the CRTH2 antagonist).
-
Add a constant concentration of [3H]-PGD2 (typically at or below its Kd).
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate at room temperature for a predetermined time to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of unlabeled PGD2.
-
Calculate the specific binding and determine the IC50 value for each competitor.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Eosinophil Shape Change Assay
This functional assay measures the ability of an agonist to induce a morphological change in eosinophils, a key CRTH2-expressing cell type, and the ability of an antagonist to block this effect.
Materials:
-
Isolated human eosinophils
-
Assay buffer (e.g., HBSS with Ca2+ and Mg2+)
-
This compound
-
CRTH2 antagonist (e.g., OC000459)
-
Formaldehyde (for cell fixation)
-
Flow cytometer
Procedure:
-
Isolate eosinophils from human peripheral blood.
-
Pre-incubate the isolated eosinophils with either vehicle or increasing concentrations of the CRTH2 antagonist.
-
Stimulate the cells with a fixed concentration of this compound (typically at its EC50).
-
After a short incubation period, stop the reaction by adding formaldehyde to fix the cells.
-
Analyze the cell morphology by flow cytometry, measuring the change in forward scatter (FSC), which reflects cell size and shape.
-
Quantify the percentage of cells that have undergone a shape change.
-
Determine the IC50 of the antagonist for inhibiting the agonist-induced shape change.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration upon CRTH2 activation, a key downstream signaling event.
Materials:
-
CRTH2-expressing cells (e.g., HEK293-hCRTH2 or primary eosinophils)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., HBSS)
-
This compound
-
CRTH2 antagonist (e.g., OC000459)
-
Fluorescence plate reader with automated injection capabilities
Procedure:
-
Load the CRTH2-expressing cells with the calcium-sensitive dye.
-
Wash the cells to remove excess dye.
-
Place the cells in the fluorescence plate reader and measure the baseline fluorescence.
-
Inject increasing concentrations of this compound to determine the agonist dose-response curve and EC50 value.
-
To test the antagonist, pre-incubate the cells with increasing concentrations of the antagonist before adding a fixed concentration of this compound (typically at its EC80).
-
Measure the peak fluorescence intensity after agonist addition.
-
Calculate the percentage of inhibition by the antagonist and determine its IC50 value.
In Vivo Mouse Model of Allergic Airway Inflammation
This model assesses the ability of a CRTH2 antagonist to block the inflammatory effects induced by a CRTH2 agonist in a living organism.
Materials:
-
BALB/c mice
-
This compound
-
CRTH2 antagonist (e.g., OC000459)
-
Vehicle for drug administration
-
Phosphate-buffered saline (PBS)
-
Reagents for bronchoalveolar lavage (BAL) fluid analysis (e.g., cell counting, cytokine ELISA)
-
Reagents for lung histology (e.g., formalin, hematoxylin and eosin stain)
Procedure:
-
Administer the CRTH2 antagonist or vehicle to the mice via an appropriate route (e.g., oral gavage).
-
After a specified pre-treatment time, challenge the mice with an intranasal or intratracheal administration of this compound.
-
At a predetermined time point after the agonist challenge, euthanize the mice.
-
Perform a bronchoalveolar lavage (BAL) to collect airway inflammatory cells.
-
Analyze the BAL fluid for total and differential cell counts (especially eosinophils) and cytokine levels (e.g., IL-4, IL-5, IL-13).
-
Collect lung tissue for histological analysis to assess inflammatory cell infiltration and mucus production.
-
Compare the inflammatory readouts between the vehicle-treated and antagonist-treated groups to determine the in vivo efficacy of the CRTH2 antagonist.
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate the CRTH2 signaling pathway and a typical experimental workflow for validating CRTH2 antagonist activity.
Caption: CRTH2 Signaling Pathway and Antagonist Intervention.
Caption: Experimental Workflow for CRTH2 Antagonist Validation.
A Comparative Guide to Synthetic CRTH2 Agonists: (R)-L 888607, 15R-methyl-PGD2, and Indomethacin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the synthetic Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2) agonist, (R)-L 888607, with other notable synthetic or synthetically relevant CRTH2 agonists: 15R-methyl-PGD2 and Indomethacin. This document is intended to assist researchers in selecting the appropriate agonist for their experimental needs by presenting key performance data, detailed experimental protocols, and an overview of the relevant signaling pathway.
Introduction to CRTH2 and its Agonists
The CRTH2 receptor, also known as DP2, is a G protein-coupled receptor that plays a crucial role in the inflammatory cascade, particularly in type 2 immune responses.[1][2] It is predominantly expressed on various immune cells, including T helper 2 (Th2) cells, eosinophils, and basophils.[3] Activation of CRTH2 by its natural ligand, prostaglandin D2 (PGD2), triggers a signaling cascade that leads to chemotaxis, cytokine release, and cellular activation, contributing to the pathophysiology of allergic diseases such as asthma and allergic rhinitis.[4]
Synthetic CRTH2 agonists are invaluable tools for studying the physiological and pathological roles of this receptor. They offer advantages over the natural ligand in terms of stability and selectivity. This guide focuses on three key synthetic agonists:
-
This compound: A potent and highly selective synthetic CRTH2 agonist.[5][6]
-
15R-methyl-PGD2: A synthetically modified analog of PGD2 that exhibits high potency and selectivity for the CRTH2 receptor.[7]
-
Indomethacin: A non-steroidal anti-inflammatory drug (NSAID) that, in addition to its cyclooxygenase (COX) inhibitory activity, functions as a CRTH2 agonist.[8][9]
Performance Comparison
The following tables summarize the key performance characteristics of this compound, 15R-methyl-PGD2, and Indomethacin based on available experimental data. It is important to note that the data are compiled from various studies and experimental conditions may differ.
Table 1: Receptor Binding Affinity (Ki)
| Compound | Receptor | Ki (nM) | Source(s) |
| This compound | Human CRTH2 | 0.8 - 4 | [5][10] |
| 15R-methyl-PGD2 | Human CRTH2 | Not explicitly found as Ki, but potent agonist activity suggests high affinity. | [7] |
| Indomethacin | Human CRTH2 | 25 | [11] |
Table 2: Functional Potency (EC50)
| Compound | Assay | Cell Type | EC50 (nM) | Source(s) |
| This compound | Agonist Activity | Recombinant/Endogenous CRTH2 | 0.4 | [10] |
| 15R-methyl-PGD2 | Eosinophil Chemotaxis | Human Eosinophils | 1.7 | [7] |
| Indomethacin | Calcium Mobilization | CRTH2-transfected K562 cells | ~50 | [8] |
| Chemotaxis | Human Th2 cells, Eosinophils, Basophils | 50 - 500 | [8] |
Signaling Pathway and Experimental Workflows
CRTH2 Signaling Pathway
Activation of the CRTH2 receptor by an agonist initiates a signaling cascade through a Gi protein-coupled mechanism. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Simultaneously, the βγ subunits of the G protein activate phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) stores, leading to various cellular responses, including chemotaxis and degranulation.
References
- 1. Structures of the human PGD2 receptor CRTH2 reveal novel mechanisms for ligand recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prostaglandin DP2 receptor - Wikipedia [en.wikipedia.org]
- 3. Activation of Th2 cells downregulates CRTh2 through an NFAT1 mediated mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting the PGD2/CRTH2/DP1 Signaling Pathway in Asthma and Allergic Disease: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of a potent and selective synthetic agonist at the CRTH2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 15R-methyl-prostaglandin D2 is a potent and selective CRTH2/DP2 receptor agonist in human eosinophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cutting edge: agonistic effect of indomethacin on a prostaglandin D2 receptor, CRTH2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Indomethacin inhibits eosinophil migration to prostaglandin D2: therapeutic potential of CRTH2 desensitization for eosinophilic pustular folliculitis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Molecular pharmacology of the human prostaglandin D2 receptor, CRTH2 - PMC [pmc.ncbi.nlm.nih.gov]
Decoding CRTH2 Modulation: A Comparative Analysis of (R)-L 888607 and Antagonistic Alternatives
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the CRTH2 agonist (R)-L 888607 with a panel of CRTH2 antagonists. This document clarifies the distinct roles of these molecules and presents supporting experimental data to delineate their CRTH2-specific effects.
Chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as the prostaglandin D2 receptor 2 (DP2), is a G protein-coupled receptor that plays a pivotal role in the inflammatory cascade, particularly in allergic diseases like asthma.[1][2] Its activation by its endogenous ligand, prostaglandin D2 (PGD2), triggers a signaling pathway that leads to the chemotaxis and activation of key inflammatory cells, including T helper 2 (Th2) cells, eosinophils, and basophils.[2][3] Understanding the pharmacology of molecules that interact with this receptor is crucial for the development of novel therapeutics.
This guide focuses on this compound, a potent and selective synthetic agonist of the CRTH2 receptor.[4] In contrast to the more widely studied CRTH2 antagonists, this compound mimics the action of PGD2, making it a valuable tool for probing the physiological and pathological functions of CRTH2 activation. To highlight its specific effects, this guide contrasts this compound with several CRTH2 antagonists, including fevipiprant, setipiprant, OC000459, BI 671800, and AZD1981.
Comparative Analysis of CRTH2 Ligands
The following tables summarize the quantitative data for the CRTH2 agonist this compound and a selection of CRTH2 antagonists, providing a clear comparison of their binding affinities and functional potencies.
Table 1: Comparative Binding Affinities of CRTH2 Ligands
| Compound | Type | Target | Binding Affinity (Ki) |
| This compound | Agonist | Human CRTH2 | 4 nM[4] |
| Fevipiprant (QAW039) | Antagonist | Human CRTH2 | 1.14 nM[5] |
| Setipiprant | Antagonist | DP2 (CRTH2) | 6 nM |
| OC000459 (Timapiprant) | Antagonist | Human recombinant DP2 | 13 nM[6] |
| OC000459 (Timapiprant) | Antagonist | Human native DP2 | 4 nM[6] |
| BI 671800 | Antagonist | Human CRTH2 | IC50 = 4.5 nM[7] |
| AZD1981 | Antagonist | Human CRTH2 | pIC50 = 7.6 (Eosinophil Migration)[8] |
Table 2: Functional Activity of CRTH2 Ligands
| Compound | Assay | Effect | Potency (IC50 / EC50) |
| This compound | Eosinophil Chemotaxis | Agonist | - |
| Fevipiprant (QAW039) | Whole-blood eosinophil shape change | Antagonist | 0.44 nM[9] |
| OC000459 (Timapiprant) | PGD2-mediated calcium mobilization | Antagonist | 28 nM[1] |
| OC000459 (Timapiprant) | PGD2-induced Th2 cell chemotaxis | Antagonist | 28 nM[1] |
| BI 671800 | PGD2 binding to hCRTH2 | Antagonist | 4.5 nM[7] |
| AZD1981 | PGD2-induced eosinophil shape change (ex vivo) | Antagonist | A2 = 35 nM[10] |
Experimental Methodologies
Detailed protocols for key experiments are provided below to facilitate the evaluation of CRTH2-active compounds.
Radioligand Binding Assay (Competitive)
This assay determines the affinity of a test compound for the CRTH2 receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
HEK293 cell membranes expressing human CRTH2.[11]
-
[3H]-PGD2 (Radioligand).
-
Test compound (e.g., this compound or a CRTH2 antagonist).
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 150 mM NaCl, 1 mM EDTA, pH 7.4.
-
Unlabeled PGD2 (for determining non-specific binding).
-
96-well microtiter plates.
-
Scintillation counter.
Procedure:
-
Prepare a dilution series of the test compound.
-
In a 96-well plate, add the cell membranes, [3H]-PGD2 (at a fixed concentration, typically around the Kd), and varying concentrations of the test compound.[12]
-
For total binding, omit the test compound. For non-specific binding, add a high concentration of unlabeled PGD2.[11]
-
Incubate the plate to allow binding to reach equilibrium (e.g., 60-90 minutes at 30°C).[11][13]
-
Separate bound from free radioligand by rapid filtration through a glass fiber filter, followed by washing with ice-cold wash buffer.[13]
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound and determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.[12]
Eosinophil Chemotaxis Assay
This functional assay assesses the ability of a compound to either induce (agonist) or inhibit (antagonist) the migration of eosinophils towards a chemoattractant.
Materials:
-
Isolated human eosinophils.
-
Chemoattractant: PGD2 or a CRTH2 agonist like this compound.
-
Test compound (if evaluating an antagonist).
-
Chemotaxis chamber (e.g., modified Boyden chamber or Transwell plates with 5.0 µm pore size).[14][15]
-
Assay medium (e.g., RPMI with 1% FBS).
Procedure:
-
Isolate eosinophils from human peripheral blood.
-
Place the chemoattractant (e.g., PGD2) in the lower chamber of the chemotaxis plate. For antagonist studies, pre-incubate the eosinophils with the test compound before adding them to the upper chamber.
-
Add the eosinophil suspension to the upper chamber.
-
Incubate the plate to allow for cell migration (e.g., 1 hour at 37°C).[14]
-
Count the number of eosinophils that have migrated to the lower chamber using a microscope or a cell viability assay.[14][16]
-
For agonist activity, assess the dose-dependent increase in cell migration. For antagonist activity, determine the dose-dependent inhibition of PGD2-induced migration.
In Vivo Model of Allergic Airway Inflammation
This protocol provides a general framework for evaluating the efficacy of CRTH2 modulators in a mouse model of asthma.
Materials:
-
BALB/c mice.[7]
-
Allergen (e.g., ovalbumin or cockroach egg antigen).[17]
-
Test compound (this compound or a CRTH2 antagonist) and vehicle.
-
Equipment for intranasal or aerosol administration.
-
Tools for bronchoalveolar lavage (BAL) and tissue collection.
Procedure:
-
Sensitization: Sensitize mice to the allergen via intraperitoneal injections with an adjuvant (e.g., alum) on specific days (e.g., day 0 and day 14).
-
Challenge: Challenge the sensitized mice with the allergen via intranasal or aerosol administration on multiple days (e.g., days 21, 22, and 23).
-
Treatment: Administer the test compound or vehicle to the mice via an appropriate route (e.g., oral gavage) at a specified time relative to the allergen challenges.[7]
-
Endpoint Analysis (e.g., 24-48 hours after the final challenge):
-
Measure airway hyperresponsiveness.
-
Perform a bronchoalveolar lavage (BAL) to collect fluid and cells. Analyze the BAL fluid for inflammatory cell counts (e.g., eosinophils) and cytokine levels.
-
Collect lung tissue for histological analysis to assess inflammation and mucus production.[18]
-
Visualizing CRTH2-Mediated Processes
The following diagrams illustrate the CRTH2 signaling pathway and a typical experimental workflow for assessing CRTH2 antagonists.
References
- 1. apexbt.com [apexbt.com]
- 2. dovepress.com [dovepress.com]
- 3. rupress.org [rupress.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Fevipiprant (QAW039), a Slowly Dissociating CRTh2 Antagonist with the Potential for Improved Clinical Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Biochemical and pharmacological characterization of AZD1981, an orally available selective DP2 antagonist in clinical development for asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics, Safety, and Tolerability of Fevipiprant (QAW039), a Novel CRTh2 Receptor Antagonist: Results From 2 Randomized, Phase 1, Placebo‐Controlled Studies in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. AZD1981 [openinnovation.astrazeneca.com]
- 11. Molecular pharmacology of the human prostaglandin D2 receptor, CRTH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. iovs.arvojournals.org [iovs.arvojournals.org]
- 15. Prostaglandin D2 induces chemotaxis in eosinophils via its receptor CRTH2 and eosinophils may cause severe ocular inflammation in patients with allergic conjunctivitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Prostaglandin D2 metabolites activate asthmatic patient-derived type 2 innate lymphoid cells and eosinophils via the DP2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pharmacokinetic/Pharmacodynamic Modelling of Receptor Internalization with CRTH2 Antagonists to Optimize Dose Selection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
Cross-Validation of (R)-L 888607: A Comparative Analysis of Performance in Diverse Cell Lines
(R)-L 888607 , a potent and selective synthetic agonist for the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), has demonstrated significant biological activity, primarily in immune cells. This guide provides a comparative analysis of its performance, drawing upon available experimental data from different cell lines. The objective is to offer researchers, scientists, and drug development professionals a clear overview of the compound's effects and the methodologies used to assess them.
Quantitative Data Summary
The available research on this compound has predominantly focused on its effects on human eosinophils and its interaction with recombinant human CRTH2 receptors expressed in Human Embryonic Kidney 293 (HEK293) cells. A direct comparative study across multiple cell lines is not yet available in the public domain. However, by collating data from different studies, a performance overview can be constructed.
| Parameter | Human Eosinophils | HEK293 (with recombinant hCRTH2) |
| Biological Effect | Induces morphological response and chemotaxis | Agonist activity on CRTH2 receptor |
| Metric | Chemotactic Index / Cell Migration | Inhibition of cAMP / Binding Affinity (Ki) / Agonist Potency (EC50) |
| Quantitative Value | Stimulation of eosinophil chemotaxis observed at 100 nM | Ki = 0.8 nM EC50 = 0.4 nM |
| Reference | Gervais et al., 2005 | Gervais et al., 2005 |
Note: The EC50 value was determined using a recombinant system, and while HEK293 cells are a common host for such systems, the specific cell line used for this functional assay is not explicitly stated in all available abstracts.
Signaling Pathway of this compound via CRTH2
This compound exerts its effects by binding to and activating the CRTH2 receptor, a G protein-coupled receptor (GPCR). The activation of CRTH2 is known to initiate a signaling cascade that plays a crucial role in inflammatory responses, particularly in allergic diseases. The pathway is predominantly coupled to the Gαi subunit of the heterotrimeric G protein.
Caption: CRTH2 signaling cascade initiated by this compound.
Experimental Workflows
The cross-validation of this compound's effects in different cell lines would ideally follow a standardized workflow to ensure comparability of the data. This involves parallel testing of the compound on various cell types and measuring relevant biological endpoints.
Caption: Workflow for cross-validating this compound effects.
Experimental Protocols
Eosinophil Chemotaxis Assay (Modified Boyden Chamber)
This protocol is a standard method to assess the chemotactic effect of this compound on eosinophils.
a. Cell Preparation:
-
Isolate human eosinophils from peripheral blood of healthy donors using density gradient centrifugation followed by negative selection with magnetic beads.
-
Resuspend the purified eosinophils in a suitable assay buffer (e.g., HBSS with 0.1% BSA) at a concentration of 1 x 10^6 cells/mL.
b. Assay Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Add the diluted compound or a vehicle control to the lower wells of a 48-well Boyden chamber.
-
Place a polycarbonate membrane (e.g., 5 µm pore size) over the lower wells, separating them from the upper wells.
-
Add the eosinophil suspension to the upper wells.
-
Incubate the chamber at 37°C in a humidified atmosphere with 5% CO2 for 60-90 minutes.
c. Quantification:
-
After incubation, remove the membrane and scrape off the non-migrated cells from the upper surface.
-
Fix and stain the migrated cells on the lower surface of the membrane (e.g., with Diff-Quik stain).
-
Mount the membrane on a microscope slide and count the number of migrated cells in several high-power fields.
-
Express the results as a chemotactic index (fold increase in migration over the vehicle control).
cAMP Inhibition Assay in HEK293-hCRTH2 Cells
This protocol measures the ability of this compound to inhibit the production of cyclic AMP (cAMP) in cells expressing the human CRTH2 receptor.
a. Cell Culture and Transfection:
-
Culture HEK293 cells in DMEM supplemented with 10% FBS and antibiotics.
-
Stably or transiently transfect the cells with a plasmid encoding the human CRTH2 receptor.
-
Seed the transfected cells into 96-well plates and grow to confluence.
b. Assay Procedure:
-
Wash the cells with assay buffer and pre-incubate with a phosphodiesterase inhibitor (e.g., IBMX) for 15-30 minutes at 37°C.
-
Add serial dilutions of this compound to the wells and incubate for 10-15 minutes.
-
Stimulate the cells with a fixed concentration of forskolin (an adenylate cyclase activator, e.g., 10 µM) to induce cAMP production and co-incubate with the compound for 15-30 minutes.
c. Quantification:
-
Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., ELISA, HTRF, or FRET-based).
-
Plot the cAMP concentration against the log concentration of this compound to generate a dose-response curve and determine the EC50 value.
Reproducibility Assessment of Published (R)-L 888607 Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the published findings for the CRTH2 receptor agonist, (R)-L 888607, with alternative compounds. The objective is to present the available experimental data in a clear and structured format to aid in the assessment of reproducibility and to facilitate future research in the field of CRTH2-mediated signaling. This document includes detailed experimental protocols for key assays and visual representations of signaling pathways and experimental workflows.
Comparative Quantitative Data
The following tables summarize the reported binding affinities and functional potencies of this compound and other relevant CRTH2 receptor agonists.
Table 1: CRTH2 Receptor Binding Affinity
| Compound | Organism | Assay Type | Radioligand | Ki (nM) | Reference |
| This compound | Human | Radioligand Binding | [3H]-PGD2 | 4 | [1] |
| Prostaglandin D2 (PGD2) | Human | Radioligand Binding | [3H]-PGD2 | 3.7 | [2] |
| 15R-methyl-PGD2 | Human | Not Specified | Not Specified | Not Reported | [3] |
| delta12-PGD2 | Human | Radioligand Binding | [3H]-PGD2 | 23.4 (pKi = 7.63) | [4] |
Table 2: CRTH2 Receptor Functional Activity
| Compound | Organism/Cell Line | Assay Type | Measured Effect | EC50 (nM) | Reference |
| This compound | Recombinant/Endogenous | Not Specified | Agonist Activity | 0.4 | [1] |
| Prostaglandin D2 (PGD2) | Human Eosinophils | Eosinophil Chemotaxis | Chemotaxis | 10 | [3] |
| 15R-methyl-PGD2 | Human Eosinophils | Eosinophil Chemotaxis | Chemotaxis | 1.7 | [3] |
| 15S-methyl-PGD2 | Human Eosinophils | Eosinophil Chemotaxis | Chemotaxis | 128 | [3] |
| delta12-PGD2 | CHO cells (human CRTH2) | Calcium Mobilization | Calcium Mobilization | Similar to PGD2 | [4] |
Table 3: Selectivity Profile of this compound
| Receptor | Ki (nM) | Selectivity (fold vs. CRTH2) | Reference |
| CRTH2 | 4 | - | [1] |
| DP | 211 | 52.75 | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate replication and validation of the published findings.
CRTH2 Receptor Binding Assay
This protocol is based on standard radioligand binding assays for G protein-coupled receptors.
-
Cell Membranes: Prepare membranes from cells recombinantly expressing the human CRTH2 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: Use [3H]-Prostaglandin D2 ([3H]-PGD2) as the radiolabeled ligand.
-
Assay Buffer: Typically, a buffer containing 50 mM Tris-HCl (pH 7.4), 10 mM MgCl2, and 1 mM EDTA is used.
-
Procedure:
-
Incubate cell membranes with a fixed concentration of [3H]-PGD2 and varying concentrations of the test compound (e.g., this compound).
-
Allow the binding to reach equilibrium (e.g., 60-90 minutes at room temperature).
-
Separate bound from free radioligand by rapid filtration through glass fiber filters (e.g., Whatman GF/B or GF/C).
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Eosinophil Chemotaxis Assay
This protocol describes a method to assess the ability of a compound to induce the migration of eosinophils.
-
Cell Source: Isolate human eosinophils from the peripheral blood of healthy donors.
-
Chemotaxis Chamber: Use a multi-well chemotaxis chamber (e.g., Boyden chamber) with a microporous membrane (typically 5 µm pore size) separating the upper and lower wells.
-
Procedure:
-
Place a solution containing the test compound (e.g., this compound) in the lower wells of the chamber.
-
Add a suspension of purified eosinophils to the upper wells.
-
Incubate the chamber at 37°C in a humidified atmosphere with 5% CO2 for a sufficient time to allow for cell migration (e.g., 60-90 minutes).
-
After incubation, remove the membrane and stain the migrated cells on the lower side of the membrane.
-
Quantify the number of migrated cells by microscopy.
-
-
Data Analysis: Plot the number of migrated cells against the concentration of the test compound to generate a dose-response curve and determine the EC50 value.
Intracellular Calcium Mobilization Assay
This protocol outlines a method to measure the increase in intracellular calcium concentration upon receptor activation.
-
Cell Line: Use a cell line endogenously or recombinantly expressing the CRTH2 receptor (e.g., CHO-K1 or HEK293 cells).
-
Calcium Indicator Dye: Load the cells with a fluorescent calcium indicator dye, such as Fura-2 AM or Fluo-4 AM.
-
Procedure:
-
Plate the cells in a multi-well plate and allow them to adhere.
-
Load the cells with the calcium indicator dye according to the manufacturer's instructions.
-
Wash the cells to remove excess dye.
-
Use a fluorescence plate reader to measure the baseline fluorescence.
-
Add the test compound (e.g., this compound) to the wells and immediately start recording the fluorescence signal over time.
-
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Plot the peak fluorescence response against the concentration of the test compound to determine the EC50 value.
Visualizations
The following diagrams illustrate the key signaling pathway and experimental workflows associated with this compound and the CRTH2 receptor.
References
- 1. Chemotaxis of bone marrow-derived eosinophils in vivo: A novel method to explore receptor-dependent trafficking in the mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 2. resources.revvity.com [resources.revvity.com]
- 3. Molecular pharmacology of the human prostaglandin D2 receptor, CRTH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Eosinophil chemotaxis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of (R)-L 888607 and Indomethacin on the CRTH2 Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two key compounds, (R)-L 888607 and indomethacin, and their interactions with the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2). This receptor, also known as DP2, is a G protein-coupled receptor for prostaglandin D2 (PGD2) and a key player in the inflammatory cascade, particularly in allergic diseases like asthma. Understanding the distinct pharmacological profiles of agonists like this compound and indomethacin is crucial for dissecting CRTH2 signaling and for the development of novel therapeutics.
Quantitative Comparison of CRTH2 Agonist Activity
The following table summarizes the key pharmacological parameters of this compound and indomethacin at the human CRTH2 receptor.
| Parameter | This compound | Indomethacin | Reference |
| Binding Affinity (Ki) | 0.8 nM, 4 nM | Not explicitly found, but its agonist activity is well-documented. | [1][2][3] |
| Functional Potency (EC50) | 0.4 nM (agonist activity) | ~50 - 500 nM (Ca2+ mobilization and chemotaxis) | [2] |
| Receptor Selectivity | High selectivity for CRTH2 over other prostanoid receptors (e.g., DP1, TP, EP receptors) | Primarily a non-steroidal anti-inflammatory drug (NSAID) that inhibits cyclooxygenase (COX) enzymes; its agonistic effect on CRTH2 is a distinct activity. | [1] |
| Primary Mechanism of Action | Potent and selective CRTH2 agonist | COX-1 and COX-2 inhibitor; also a potent CRTH2 agonist |
CRTH2 Signaling Pathway
Activation of the CRTH2 receptor by an agonist initiates a signaling cascade that is central to the pro-inflammatory response in allergic diseases. The binding of an agonist, such as PGD2, this compound, or indomethacin, to the CRTH2 receptor, which is coupled to a Gαi protein, leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. Simultaneously, the βγ subunits of the G protein activate phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm. This increase in intracellular calcium, along with the activation of protein kinase C (PKC) by DAG, culminates in various cellular responses, including chemotaxis (cell migration), degranulation, and the production and release of pro-inflammatory cytokines.
Caption: The CRTH2 receptor signaling cascade.
Experimental Protocols
Radioligand Binding Assay for CRTH2
This assay is designed to determine the binding affinity (Ki) of a test compound for the CRTH2 receptor.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells stably expressing the human CRTH2 receptor (e.g., HEK293 cells).
-
Assay Buffer: A suitable binding buffer is prepared, typically containing a buffer salt (e.g., HEPES), divalent cations (e.g., MgCl2, MnCl2), and a protein carrier (e.g., BSA) to reduce non-specific binding.
-
Competition Binding: A constant concentration of a radiolabeled CRTH2 ligand (e.g., [3H]PGD2) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound (this compound or indomethacin).
-
Incubation: The reaction mixture is incubated at room temperature for a sufficient time to reach equilibrium.
-
Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand by rapid vacuum filtration through a glass fiber filter.
-
Quantification: The amount of radioactivity trapped on the filter is quantified using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Calcium Mobilization Assay
This functional assay measures the ability of a compound to act as an agonist and induce an increase in intracellular calcium concentration through CRTH2 activation.
Methodology:
-
Cell Preparation: CRTH2-expressing cells (e.g., K562 cells or primary human eosinophils) are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Baseline Measurement: The baseline fluorescence of the cells is measured using a fluorometric imaging plate reader or a flow cytometer.
-
Compound Addition: The test compound (this compound or indomethacin) is added to the cells at various concentrations.
-
Fluorescence Measurement: The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is monitored over time.
-
Data Analysis: The peak fluorescence response at each compound concentration is determined. The EC50 value (the concentration of the compound that produces 50% of the maximal response) is calculated by fitting the dose-response data to a sigmoidal curve.
Chemotaxis Assay
This assay assesses the ability of a compound to induce the migration of CRTH2-expressing cells, a key functional consequence of receptor activation.
Methodology:
-
Cell Preparation: A suspension of CRTH2-expressing cells (e.g., Th2 cells, eosinophils, or basophils) is prepared in a suitable migration buffer.
-
Chemotaxis Chamber Setup: A chemotaxis chamber (e.g., a Boyden chamber or a multi-well plate with a porous membrane insert) is used. The lower chamber is filled with the migration buffer containing various concentrations of the test compound (this compound or indomethacin).
-
Cell Seeding: The cell suspension is added to the upper chamber.
-
Incubation: The chamber is incubated for a few hours to allow the cells to migrate through the porous membrane towards the chemoattractant in the lower chamber.
-
Quantification of Migrated Cells: The number of cells that have migrated to the lower chamber is quantified, for example, by cell counting using a microscope or a plate reader after cell lysis and staining.
-
Data Analysis: The number of migrated cells is plotted against the concentration of the test compound to generate a dose-response curve, from which the EC50 value can be determined.
Experimental Workflow for Evaluating CRTH2 Agonists
The following diagram illustrates a typical workflow for the comprehensive evaluation of a potential CRTH2 agonist.
Caption: A typical experimental workflow for CRTH2 agonist evaluation.
References
Validating the Potency and Efficacy of (R)-L 888607 In-House: A Comparative Guide
For researchers and drug development professionals investigating the CRTH2 receptor, rigorous validation of in-house compounds is paramount. This guide provides a comparative framework for assessing the potency and efficacy of (R)-L 888607, an isomer of the potent CRTH2 agonist L 888607, against its active counterpart and other relevant pharmacological tools. This compound is typically utilized as a negative control in experimental settings.[1]
Comparative Analysis of CRTH2 Ligands
The following tables summarize the quantitative data for this compound and its comparators, providing a clear overview of their in-vitro and in-vivo pharmacological profiles.
In-Vitro Potency and Efficacy
| Compound | Target(s) | Mechanism of Action | Ki (nM) for human CRTH2 | EC50/IC50 (nM) |
| This compound | CRTH2 | Inactive Isomer (Control) | >10,000 (Assumed) | >10,000 (Assumed) |
| L 888607 | CRTH2 | Agonist | 4[2][3] | 0.4 (Eosinophil Chemotaxis)[2] |
| Ramatroban | CRTH2, TP | Antagonist | 4.3[4] | 30 (Ca2+ Mobilization, IC50)[5][6] |
| Indomethacin | CRTH2, COX-1/2 | Partial Agonist | - | ~50 (Ca2+ Mobilization, EC50)[7] |
In-Vivo Efficacy in a Murine Model of Allergic Airway Inflammation
| Compound | Dosage | Route of Administration | Effect on Eosinophil Infiltration |
| This compound | 5 mg/kg | Intraperitoneal | No significant effect |
| L 888607 | 1 mg/kg | Intraperitoneal | Significant increase |
| Ramatroban | 5 mg/kg | Oral | Significant inhibition[4] |
| Vehicle Control | - | - | Baseline levels |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the in-house validation of this compound.
Radioligand Binding Assay for Ki Determination
This protocol is designed to determine the binding affinity (Ki) of test compounds for the human CRTH2 receptor.
-
Membrane Preparation: Membranes are prepared from HEK293 cells stably expressing the human CRTH2 receptor.
-
Binding Reaction: In a 96-well plate, combine the cell membranes, [3H]-PGD2 (radioligand), and varying concentrations of the test compound in a binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 0.1% BSA).
-
Incubation: Incubate the plate at room temperature for 1-2 hours to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of test compound that inhibits 50% of specific [3H]-PGD2 binding) by non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation.
Calcium Mobilization Assay for Functional Potency (EC50/IC50)
This assay measures the ability of a compound to stimulate (agonist) or inhibit (antagonist) CRTH2-mediated intracellular calcium release.
-
Cell Culture and Dye Loading: Culture cells expressing the CRTH2 receptor (e.g., HEK293 or a relevant immune cell line) and load them with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Compound Preparation: Prepare serial dilutions of the test compounds. For antagonist testing, also prepare a fixed concentration of a known CRTH2 agonist (e.g., PGD2 or L 888607).
-
Assay Procedure:
-
For agonist testing, add the diluted test compounds to the cells and measure the change in fluorescence over time using a plate reader.
-
For antagonist testing, pre-incubate the cells with the test compound before adding the CRTH2 agonist and then measure the fluorescence.
-
-
Data Analysis:
-
For agonists, plot the peak fluorescence intensity against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
For antagonists, plot the inhibition of the agonist response against the compound concentration to determine the IC50 value.
-
In-Vivo Murine Model of Allergic Airway Inflammation
This model assesses the in-vivo efficacy of compounds in a disease-relevant context.
-
Sensitization: Sensitize mice (e.g., BALB/c strain) to an allergen such as ovalbumin (OVA) via intraperitoneal injections.
-
Challenge: Subsequently challenge the sensitized mice with the same allergen via inhalation to induce an inflammatory response in the lungs.
-
Compound Administration: Administer the test compound, control compound, or vehicle to the mice at a specified time before or after the allergen challenge.
-
Bronchoalveolar Lavage (BAL): At a designated time point after the challenge, perform a bronchoalveolar lavage to collect cells from the airways.
-
Cell Counting and Differentiation: Perform total and differential cell counts on the BAL fluid to quantify the number of eosinophils and other inflammatory cells.
-
Data Analysis: Compare the number of eosinophils in the BAL fluid of the different treatment groups to determine the effect of the test compound on allergen-induced eosinophil infiltration.
Visualizations
The following diagrams illustrate the CRTH2 signaling pathway and a general experimental workflow for compound validation.
Caption: CRTH2 receptor signaling cascade.
Caption: Workflow for validating CRTH2 ligand activity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Cutting edge: agonistic effect of indomethacin on a prostaglandin D2 receptor, CRTH2 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Gefitinib's Efficacy in Human and Murine Lung Cancer Cells
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the epidermal growth factor receptor (EGFR) inhibitor, Gefitinib, in human and mouse lung cancer cell lines. The following sections detail the compound's performance, supported by experimental data, and provide methodologies for key experimental protocols.
Gefitinib is a selective inhibitor of the EGFR tyrosine kinase, a key player in cell proliferation and survival signaling pathways. Its efficacy is most pronounced in non-small cell lung cancers (NSCLCs) harboring activating mutations in the EGFR gene. This guide compiles and compares the in vitro activity of Gefitinib in various human NSCLC cell lines and the murine Lewis Lung Carcinoma (LLC) cell line, providing a valuable resource for preclinical research and translational studies.
Quantitative Data Summary
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The tables below summarize the IC50 values of Gefitinib in a panel of human and mouse lung cancer cell lines, highlighting the differential sensitivity based on EGFR mutation status.
Table 1: In Vitro Efficacy of Gefitinib in Human NSCLC Cell Lines
| Cell Line | Histology | EGFR Mutation Status | Gefitinib IC50 (µM) | Reference |
| PC-9 | Adenocarcinoma | Exon 19 Deletion | 0.077 | [1] |
| HCC827 | Adenocarcinoma | Exon 19 Deletion | 0.013 | [1] |
| H3255 | Adenocarcinoma | L858R | 0.003 | [2] |
| H1650 | Adenocarcinoma | Exon 19 Deletion, PTEN null | 31.0 | [3] |
| H1975 | Adenocarcinoma | L858R, T790M | >10 | [3] |
| A549 | Adenocarcinoma | Wild-Type | 15.11 | [4] |
| NCI-H1299 | Large Cell Carcinoma | Wild-Type | 14.23 | [4] |
Table 2: In Vitro Efficacy of Gefitinib in Murine Lung Cancer Cell Line
| Cell Line | Histology | EGFR Mutation Status | Gefitinib IC50 (µM) | Reference |
| Lewis Lung Carcinoma (LLC) | Carcinoma | Wild-Type | >10 |
Note: IC50 values can vary between studies due to differences in experimental conditions such as cell density, assay duration, and specific methodology.
Mechanism of Action and Signaling Pathways
Gefitinib exerts its therapeutic effect by targeting the ATP-binding pocket of the EGFR tyrosine kinase domain. This competitive inhibition prevents EGFR autophosphorylation and the subsequent activation of downstream signaling cascades, primarily the PI3K/Akt and Ras/MAPK pathways. The blockade of these pathways ultimately leads to cell cycle arrest and apoptosis.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of these findings.
Cell Viability Assay (MTT Assay)
This colorimetric assay is a standard method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.
Materials:
-
96-well plates
-
Complete culture medium
-
Gefitinib stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of Gefitinib in culture medium. Remove the existing medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the drug dilutions).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability versus the logarithm of the drug concentration and determine the IC50 value using non-linear regression analysis.
Western Blot Analysis for EGFR Pathway Activation
This technique is used to detect and quantify the phosphorylation status of key proteins in the EGFR signaling pathway, providing insight into the drug's mechanism of action.
Materials:
-
Cell culture dishes
-
Gefitinib stock solution
-
RIPA buffer (Radioimmunoprecipitation assay buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (total and phosphorylated forms of EGFR, Akt, and ERK)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with Gefitinib for the desired time, then wash with cold PBS and lyse the cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of EGFR, Akt, and ERK overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Overcoming acquired resistance of gefitinib in lung cancer cells without T790M by AZD9291 or Twist1 knockdown in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and In Vitro Antitumor Activity Evaluation of Gefitinib-1,2,3-Triazole Derivatives | MDPI [mdpi.com]
Evaluating the Specificity of (R)-L 888607 for CRTH2 over DP1 Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the binding specificity and functional activity of the synthetic agonist (R)-L 888607 for the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2) versus the Prostaglandin D2 receptor 1 (DP1). Both receptors are activated by the endogenous ligand prostaglandin D2 (PGD2) but elicit distinct downstream signaling pathways and physiological effects. Understanding the specificity of tool compounds like this compound is critical for dissecting the individual roles of these receptors in inflammatory and allergic diseases.
Data Presentation: Binding Affinities and Functional Activity
The following table summarizes the quantitative data on the binding affinity (Ki) and functional potency (EC50) of this compound for human CRTH2 and DP1 receptors. The data indicates a significant selectivity of this compound for the CRTH2 receptor.
| Compound | Receptor | Binding Affinity (Ki) | Functional Activity (EC50) | Selectivity (DP1 Ki / CRTH2 Ki) |
| This compound | hCRTH2 | 0.8 nM, 4 nM | 0.4 nM | 52.75-fold to 2913.75-fold |
| hDP1 | 211 nM, 2331 nM | Not Reported |
Note: Discrepancies in reported Ki values exist in the literature, which may be attributed to variations in experimental conditions and assay formats.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are representative of standard methods used to determine the binding affinity and functional activity of compounds targeting G-protein coupled receptors like CRTH2 and DP1.
Radioligand Binding Assay for CRTH2 and DP1
This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the target receptor.
1. Membrane Preparation:
-
Human embryonic kidney (HEK293) cells stably expressing either human CRTH2 or DP1 receptors are cultured and harvested.
-
Cells are washed with phosphate-buffered saline (PBS) and then lysed in a hypotonic buffer (e.g., 20 mM HEPES, 1 mM EDTA, pH 7.5) to release the cell membranes.
-
The cell lysate is centrifuged at low speed to remove nuclei and cellular debris.
-
The supernatant is then subjected to high-speed centrifugation to pellet the cell membranes.
-
The membrane pellet is resuspended in a suitable buffer (e.g., 20 mM HEPES, 100 mM NaCl, 1 mM EDTA, pH 7.5) and stored at -80°C until use.
2. Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
Each well contains the prepared cell membranes (~20 µg of protein), a fixed concentration of a radiolabeled ligand (e.g., [3H]-PGD2 at a concentration near its Kd value, typically 2 nM), and varying concentrations of the unlabeled test compound (this compound).
-
The reaction is incubated at room temperature for a sufficient time to reach equilibrium (e.g., 2 hours).
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled competing ligand (e.g., 10 µM PGD2).
-
The incubation is terminated by rapid filtration through glass fiber filters, which traps the receptor-bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
3. Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding data.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Calcium Mobilization Assay for CRTH2
This functional assay measures the ability of an agonist to stimulate an increase in intracellular calcium concentration, a hallmark of CRTH2 activation through the Gαi/o pathway.
1. Cell Preparation:
-
HEK293 cells expressing the human CRTH2 receptor are seeded in a 96-well, black-walled, clear-bottom plate and cultured to form a confluent monolayer.
2. Dye Loading:
-
The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 1 hour at 37°C in the dark.
-
After incubation, the cells are washed to remove excess dye.
3. Calcium Mobilization Measurement:
-
The plate is placed in a fluorescence microplate reader capable of kinetic reading and automated injection.
-
Baseline fluorescence is measured for a short period (e.g., 10-20 seconds).
-
Serial dilutions of the test compound (this compound) are prepared.
-
The instrument's injector adds a specific volume of the compound dilutions to the wells.
-
The fluorescence intensity is measured kinetically immediately after injection for at least 60-120 seconds to capture the peak response.
4. Data Analysis:
-
The change in fluorescence intensity is plotted against the concentration of the test compound.
-
The concentration of the compound that produces 50% of the maximal response (EC50) is determined by non-linear regression analysis of the dose-response curve.
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate the distinct downstream signaling cascades initiated by the activation of CRTH2 and DP1 receptors.
Caption: CRTH2 Receptor Signaling Pathway.
Caption: DP1 Receptor Signaling Pathway.
Experimental Workflow
The following diagram outlines the general workflow for evaluating the specificity of a compound for CRTH2 over DP1 receptors.
Caption: Workflow for Specificity Evaluation.
Safety Operating Guide
Essential Procedures for the Safe Disposal of (R)-L 888607 (Varenicline)
This guide provides detailed, step-by-step instructions for the proper and safe disposal of (R)-L 888607, also known as Varenicline (CAS Number: 249296-44-4). Adherence to these procedures is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. Researchers, scientists, and drug development professionals should familiarize themselves with these protocols before handling this compound.
I. Immediate Safety Precautions and Personal Protective Equipment (PPE)
Before initiating any disposal procedures, it is imperative to wear appropriate Personal Protective Equipment (PPE) to mitigate risks of exposure. This compound is classified as harmful if swallowed and can cause skin and serious eye irritation.[1]
Required PPE:
-
Eye Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[2]
-
Hand Protection: Wear appropriate chemical-resistant gloves. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[1]
-
Body Protection: A complete suit protecting against chemicals is recommended. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[1]
-
Respiratory Protection: For nuisance exposures or if dust is generated, use a type P95 (US) or type P1 (EU EN 143) particle respirator. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.[1]
II. Step-by-Step Disposal Protocol for this compound
The primary method for the disposal of this compound is through a licensed professional waste disposal service.[1]
-
Collection of Waste:
-
Arranging for Disposal:
-
Disposal of Contaminated Packaging:
-
Containers that held this compound can be triple-rinsed (or the equivalent).[2]
-
After thorough cleaning, the containers may be offered for recycling or reconditioning.[2]
-
Alternatively, puncture the packaging to render it unusable for other purposes and then dispose of it in a sanitary landfill.[2]
-
For combustible packaging materials, controlled incineration with flue gas scrubbing is a possible disposal option.[2]
-
III. Spill Management
In the event of a spill, follow these steps to contain and clean the area:
-
Evacuate and Ventilate: Ensure the area is well-ventilated.
-
Contain the Spill: Prevent the spread of the material.
-
Clean-up:
IV. Quantitative Data Summary
While specific quantitative data on disposal parameters for this compound is limited in the provided resources, the following table summarizes its key identifiers and hazard classifications.
| Parameter | Value | Reference |
| Chemical Name | Varenicline | [2][3][5] |
| CAS Number | 249296-44-4 | [1][2][3][4][5] |
| Molecular Formula | C13H13N3 | [3] |
| Acute Toxicity, Oral | Category 4 (Harmful if swallowed) | [1] |
| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) | [1] |
| Serious Eye Damage/Irritation | Category 2A (Causes serious eye irritation) | [1] |
| Specific Target Organ Toxicity | Category 3 (May cause respiratory irritation) | [1] |
V. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Personal protective equipment for handling (R)-L 888607
Disclaimer: A specific Safety Data Sheet (SDS) for (R)-L 888607 is not publicly available. This document provides essential safety and logistical guidance based on industry best practices for handling Highly Potent Active Pharmaceutical Ingredients (HPAPIs). All procedures must be conducted after a thorough, site-specific risk assessment by qualified personnel.
Highly Potent Active Pharmaceutical Ingredients (HPAPIs) are substances that elicit a biological response at a very low dose. The pharmaceutical industry generally defines a compound as potent if it has an Occupational Exposure Limit (OEL) at or below 10 µg/m³ of air as an 8-hour time-weighted average.[1][2] Handling such compounds requires stringent controls to protect researchers and prevent cross-contamination.
Hazard Identification and Risk Assessment
Before handling this compound, a comprehensive risk assessment is mandatory. This involves evaluating the compound's toxicological properties and the specific laboratory procedures to be performed.[3] A key tool for this is the Occupational Exposure Banding (OEB) system, which categorizes chemicals into bands based on their potency and potential health effects.[1][4][5]
Given the unknown specific OEL for this compound, it is prudent to handle it as a high-potency compound, falling into OEB 4 or 5, until proven otherwise.
Table 1: Occupational Exposure Bands (OEB) and Handling Guidelines
| OEB Category | OEL Range (8-hr TWA) | Hazard Potential | Required Engineering Controls |
| OEB 3 | 10 - 100 µg/m³ | Slightly Toxic | Chemical Fume Hood with local exhaust ventilation (LEV) |
| OEB 4 | 1 - 10 µg/m³ | Potent / Toxic | Ventilated Laminar Flow Enclosure; Glove Bag; Closed Transfer Systems[1][6] |
| OEB 5 | < 1 µg/m³ | Highly Potent / Extremely Toxic | Glovebox Isolator; Robotic Handling[4][7] |
Risk Assessment Workflow
The following diagram illustrates the essential workflow for assessing and mitigating risks associated with handling this compound.
Personal Protective Equipment (PPE)
Engineering controls are the primary method for exposure prevention.[8] PPE serves as a critical secondary line of defense. All personnel must be trained on the proper use, removal, and disposal of PPE.[9]
Table 2: Recommended PPE for Handling this compound
| Task | Body Protection | Hand Protection | Eye/Face Protection | Respiratory Protection |
| Weighing Powder | Disposable, low-linting coverall with hood over lab coat. | Double-gloving with nitrile gloves (inner glove tucked under sleeve). | Goggles and full-face shield. | Powered Air-Purifying Respirator (PAPR) with HEPA filters. |
| Handling Solutions | Disposable, fluid-resistant gown over lab coat. | Double-gloving with nitrile gloves. | Chemical splash goggles. | Required if outside of a fume hood or containment system. |
| Decontamination & Waste Disposal | Disposable, fluid-resistant gown or coverall. | Heavy-duty nitrile or butyl rubber gloves. | Goggles and full-face shield. | As required by risk assessment, potentially a PAPR. |
Hierarchy of Controls
This diagram illustrates that engineering and administrative controls are prioritized over reliance on PPE.
Experimental Protocol: Weighing and Stock Solution Preparation
This protocol outlines the steps for safely weighing powdered this compound and preparing a stock solution inside a containment device such as a glovebox isolator or ventilated balance enclosure.
Objective: To accurately weigh 10 mg of this compound and dissolve it in a suitable solvent to create a 10 mg/mL stock solution.
Materials:
-
This compound powder
-
Anhydrous DMSO (or other specified solvent)
-
Microcentrifuge tubes or amber glass vials with screw caps
-
Spatula, weighing paper, and anti-static weigh boat
-
Calibrated analytical balance
-
Pipettes and sterile, filtered tips
-
Vortex mixer
-
Waste disposal bags and containers (clearly labeled)
Procedure:
-
Preparation:
-
Ensure the containment device (e.g., glovebox) has been certified and is functioning at negative pressure.
-
Decontaminate the interior surfaces of the containment device.
-
Place all necessary materials inside the containment device before starting. This includes the balance, compound vial, solvents, tubes, pipettes, and a dedicated waste bag.
-
-
Gowning and PPE:
-
Don all PPE as specified in Table 2 for "Weighing Powder."
-
-
Weighing:
-
Inside the containment device, carefully open the container of this compound.
-
Using a clean spatula, transfer a small amount of powder to a tared, anti-static weigh boat on the analytical balance.
-
Do not tap the container. Handle the powder gently to minimize aerosolization. The handling of powders poses the greatest risk of exposure.[6][10]
-
Once the target weight (10 mg) is achieved, securely close the primary compound container.
-
-
Dissolution:
-
Carefully transfer the weighed powder into a pre-labeled vial.
-
Using a calibrated pipette, add 1.0 mL of the appropriate solvent (e.g., DMSO) to the vial.
-
Securely cap the vial.
-
Mix gently by vortexing until all solid is dissolved. The risk of exposure is significantly reduced once the compound is in a liquid form.[10]
-
-
Post-Procedure Cleanup:
-
Wipe the exterior of the sealed stock solution vial with a deactivating solution (see Section 4) before removing it from the containment device via a pass-through chamber.
-
All disposable items (weigh boat, pipette tips, gloves) must be placed in the dedicated, sealed waste bag inside the containment device.
-
Thoroughly decontaminate the spatula and all surfaces inside the containment device.
-
-
Doffing PPE:
-
Remove PPE in the designated doffing area, ensuring no cross-contamination. Dispose of single-use items in the appropriate hazardous waste stream.
-
Decontamination and Disposal Plan
A robust decontamination and disposal plan is crucial. All waste must be handled as hazardous.
Decontamination:
-
A validated cleaning procedure should be in place.
-
Use a deactivating solution when possible. If one is not known, a three-step process is recommended:
-
Wash: Use a detergent solution to remove the compound.
-
Rinse: Use purified water to rinse away the detergent.
-
Sanitize: Use 70% isopropyl alcohol to sanitize the surface.
-
-
All cleaning materials (wipes, etc.) must be disposed of as hazardous waste.
Table 3: Waste Stream Management and Disposal
| Waste Type | Description | Handling and Segregation | Disposal Method |
| Solid Waste | Contaminated PPE, weigh boats, wipes, plasticware. | Place in a dedicated, clearly labeled, sealed bag inside the containment area. | Incineration at a licensed hazardous waste facility.[11] |
| Liquid Waste | Unused solutions, contaminated solvents, rinse water. | Collect in a sealed, shatter-proof, and clearly labeled hazardous waste container. | Incineration at a licensed hazardous waste facility. Do not dispose of down the drain.[12] |
| Sharps Waste | Contaminated needles, syringes, glass vials. | Place in a puncture-proof, clearly labeled sharps container. | Incineration at a licensed hazardous waste facility. |
Waste Disposal Workflow
This diagram outlines the required steps for the safe disposal of waste generated from handling this compound.
Emergency Procedures
Immediate and correct response to an emergency is critical. All personnel must be familiar with these procedures and the location of safety equipment.
Table 4: Emergency Response Plan
| Emergency | Immediate Action |
| Powder Spill | Inside Containment: Use a dedicated HEPA vacuum or wet-wiping to clean the area. Do not use a dry brush. Outside Containment: Evacuate the immediate area. Restrict access. Trained emergency personnel with appropriate respiratory protection must perform the cleanup. |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and copious amounts of water for at least 15 minutes. Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention. |
References
- 1. Freund-Vector’s Approach to Safely Processing Potent Compounds - Freund [freundglobal.com]
- 2. Highly potent APIs: Hazards in classification and handling [manufacturingchemist.com]
- 3. Conducting a Chemical Risk Assessment in the Laboratory | Lab Manager [labmanager.com]
- 4. ilcdover.com [ilcdover.com]
- 5. escopharma.com [escopharma.com]
- 6. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 7. Handling & Processing of Potent Compounds: A Holistic Approach - IPS [ipsdb.com]
- 8. quotientsciences.com [quotientsciences.com]
- 9. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 10. agnopharma.com [agnopharma.com]
- 11. Effective Methods for Disposal of Pharmaceutical Waste: A Guide to Safe and Compliant Practices [gicmd.com]
- 12. Types of Pharmaceutical Waste and How to Dispose of Them | VLS [vlses.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
